adenosine-3'-13C
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(413C)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-JUUGEQNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([13C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Chemical Synthesis and Purification of Adenosine-3'-¹³C
Introduction: The incorporation of stable isotopes into biologically significant molecules provides an indispensable toolkit for modern scientific inquiry. Isotopically labeled compounds, such as Adenosine-3'-¹³C, serve as powerful probes for elucidating metabolic pathways, understanding enzyme mechanisms, and acting as robust internal standards for quantitative mass spectrometry.[1][2][3] Unlike radioisotopes, stable isotopes like ¹³C are non-radioactive, ensuring safety in handling and experimentation. The strategic placement of a ¹³C label at the 3'-position of the ribose moiety in adenosine allows for precise tracking of the sugar's fate in various biochemical processes and provides a unique spectroscopic handle for structural studies using Nuclear Magnetic Resonance (NMR).[4]
This guide provides a comprehensive, field-proven framework for the chemical synthesis, purification, and characterization of Adenosine-3'-¹³C. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful outcome, reflecting a methodology where each stage serves to validate the next.
Part 1: Chemo-Enzymatic Synthesis of Adenosine-3'-¹³C
The cornerstone of synthesizing a specifically labeled nucleoside is the preparation of the isotopically labeled sugar, followed by its stereoselective coupling to the nucleobase. A chemo-enzymatic approach is often superior for the synthesis of labeled ribose, as it leverages the exquisite stereoselectivity of enzymes to build the chiral core, a task that can be challenging and less efficient via purely chemical means.[5][6]
Strategic Synthesis of the D-Ribose-3-¹³C Precursor
The most critical phase of this project is the construction of the D-ribofuranose ring with the ¹³C label precisely at the C3 position. Our strategy begins with a commercially available, simpler ¹³C-labeled building block and proceeds through a series of protected intermediates to yield the desired ribosyl donor.
The synthetic logic is as follows:
-
Starting Material Selection: We begin with D-glyceraldehyde and a ¹³C-labeled cyanide (e.g., K¹³CN) as the source of the isotopic label. This sets the stage for building the five-carbon sugar backbone.
-
Chain Extension (Kiliani-Fischer Synthesis): The Kiliani-Fischer synthesis extends the aldose chain by one carbon. Reacting D-glyceraldehyde with K¹³CN introduces the ¹³C label at what will become the C2 position of the resulting aldonic acids. Subsequent hydrolysis and reduction steps yield a mixture of labeled pentoses.
-
Enzymatic Resolution & Isomerization: To isolate the desired D-ribose configuration, enzymatic methods or specific chemical isomerization reactions are employed. This step is crucial for ensuring the correct stereochemistry.
-
Protection and Activation: The resulting D-Ribose-3-¹³C must be prepared for the glycosylation reaction. This involves:
-
Hydroxyl Protection: The hydroxyl groups at the 2', 3', and 5' positions are protected to prevent side reactions and to direct the glycosylation to the anomeric (1') position. Acetyl (Ac) groups are commonly used as they are stable under the coupling conditions but can be readily removed later. This is achieved by reacting the sugar with acetic anhydride.
-
Anomeric Activation: The anomeric hydroxyl is converted into a good leaving group, typically a halide (e.g., bromide) or an acetate, to facilitate the subsequent coupling with the nucleobase.
-
The Glycosylation Reaction: Forging the N-Glycosidic Bond
With the activated 1-O-acetyl-2,3,5-tri-O-acetyl-D-ribofuranose-3-¹³C in hand, the next pivotal step is the stereoselective formation of the β-N⁹-glycosidic bond with adenine.
Causality Behind the Method - Vorbrüggen Glycosylation: We employ the Vorbrüggen glycosylation method for its reliability and high β-selectivity.[7] The mechanism relies on three key components:
-
Silylated Nucleobase: The exocyclic amino group of adenine is first protected (e.g., with a benzoyl group) to enhance solubility and prevent N-glycosylation at this site.[8] The protected adenine is then treated with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA). This makes the purine ring system more nucleophilic and soluble in organic solvents.
-
Ribosyl Donor: Our synthesized ¹³C-labeled, protected ribose acetate.
-
Lewis Acid Catalyst: A catalyst such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used to activate the ribosyl donor, facilitating the departure of the anomeric acetate group and the subsequent nucleophilic attack by the silylated adenine.
The reaction proceeds via an SN2-like mechanism where the neighboring 2'-O-acetyl group provides anchimeric assistance. This participation by the neighboring group shields the α-face of the ribose ring, forcing the incoming adenine to attack from the β-face. This is the key to achieving the desired β-anomer, which is the naturally occurring configuration.
Final Deprotection: Unveiling the Target Molecule
The final step in the synthesis is the quantitative removal of all protecting groups from both the ribose and adenine moieties. This is typically accomplished in a single step using basic conditions, such as Zemplén deacetylation with a catalytic amount of sodium methoxide in methanol or, more commonly, with methanolic ammonia.[8] This treatment cleaves the ester linkages of the acetyl groups on the ribose and the benzoyl group on the adenine, yielding the final product, Adenosine-3'-¹³C.
Part 2: Purification and Validation
A successful synthesis is only validated by a rigorous purification and characterization protocol. The primary goal is to isolate the target molecule from unreacted starting materials, reaction byproducts, and any potential isomers (e.g., the α-anomer or N⁷-glycosylated purine).
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for purifying nucleosides due to its high resolution and reproducibility.[9][10]
Self-Validating System Design: The choice of chromatographic conditions is critical for an effective and self-validating purification system.
-
Column Chemistry: A C18 stationary phase is selected for its excellent retention and separation of moderately polar nucleosides.[11]
-
Volatile Mobile Phase: The use of a volatile buffer system, such as triethylammonium bicarbonate (TEAB) or ammonium formate, is a non-negotiable requirement.[11] This ensures that the buffer can be completely removed by lyophilization (freeze-drying) after collection, yielding the pure compound without any residual salts that could interfere with subsequent applications like NMR or cell culture experiments.
-
Gradient Elution: A gradient elution, starting with a low concentration of an organic solvent (e.g., acetonitrile) and gradually increasing it, is employed. This allows for the elution of more polar impurities first, followed by the target compound, and finally, any less polar byproducts. This gradient approach provides superior resolution compared to an isocratic method.
-
UV Detection: The purine ring of adenosine has a strong UV absorbance maximum at approximately 260 nm, making it an ideal wavelength for detection and quantification during the HPLC run.[10]
| Parameter | Specification | Rationale |
| Instrument | Preparative HPLC System | Allows for purification of milligram to gram quantities. |
| Column | C18 Silica, 5-10 µm particle size | Standard for nucleoside separation, providing good resolution.[11] |
| Mobile Phase A | 50 mM Triethylammonium Bicarbonate (TEAB), pH ~7.5 | Volatile buffer, easily removed post-purification.[11] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the C18 column. |
| Gradient | 5% to 40% B over 30 minutes | Optimized to separate the product from closely eluting impurities. |
| Flow Rate | 5-10 mL/min (Preparative Scale) | Adjusted based on column diameter to maintain optimal linear velocity. |
| Detection | UV at 260 nm | Wavelength of maximum absorbance for adenosine.[10] |
| Fraction Collection | Peak-based collection | Ensures only the main product peak is collected for high purity. |
Post-Purification Processing and Quality Control
Collected fractions corresponding to the main product peak are pooled and lyophilized to remove the volatile mobile phase. The resulting pure, fluffy white solid is then subjected to rigorous quality control.
Structural Verification
The identity and isotopic incorporation of the final product must be unequivocally confirmed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the final product. The observed mass should correspond to the theoretical mass of Adenosine-3'-¹³C (C₁₀H₁₃N₅O₄ with one ¹³C), which will be one mass unit higher than unlabeled adenosine. This confirms the successful incorporation of a single ¹³C atom.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation and pinpointing the location of the isotopic label.
-
¹H NMR: The proton spectrum confirms the overall structure of adenosine and, critically, the anomeric proton coupling constant (JH1'-H2') confirms the β-configuration.
-
¹³C NMR: The carbon spectrum provides the ultimate proof of success. The signal corresponding to the C3' carbon will be dramatically enhanced relative to the other carbon signals due to the ~99% ¹³C enrichment at this position.[14] This provides unambiguous confirmation that the label is in the correct position.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Vorbrüggen Glycosylation
-
Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend N⁶-benzoyl-adenine (1.2 mmol) in anhydrous acetonitrile (20 mL).
-
Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 mmol) and heat the mixture to reflux until the solution becomes clear (approx. 1 hour), indicating complete silylation. Cool the solution to room temperature.
-
Coupling: In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-acetyl-D-ribofuranose-3-¹³C (1.0 mmol) in anhydrous acetonitrile (10 mL). Add this solution to the silylated adenine solution via cannula.
-
Catalysis: Cool the reaction mixture to 0°C in an ice bath. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected nucleoside.
Protocol 2: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude, deprotected Adenosine-3'-¹³C in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution & Collection: Run the gradient as specified in the data table (e.g., 5% to 40% B over 30 minutes). Monitor the chromatogram at 260 nm and collect the fractions corresponding to the major peak.
-
Processing: Pool the collected fractions and confirm the purity of an aliquot by analytical HPLC. Lyophilize the pooled fractions to dryness to obtain the pure product.
References
-
Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. Available at: [Link]
-
Mass Isotopomer Analysis of Nucleosides Isolated from RNA and DNA Using GC/MS. Analytical Chemistry. Available at: [Link]
-
High resolution mass spectra of stable isotope labeled nucleosides from cell culture. ResearchGate. Available at: [Link]
-
13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. PubMed. Available at: [Link]
-
Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. PubMed. Available at: [Link]
-
13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. PubMed. Available at: [Link]
-
Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. PubMed. Available at: [Link]
-
HPLC Analysis of tRNA‐Derived Nucleosides. NIH. Available at: [Link]
-
Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. PubMed. Available at: [Link]
-
Stereoselective synthesis of [5'-2H1][5'-13C]nucleosides. PubMed. Available at: [Link]
-
A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. protocols.io. Available at: [Link]
-
Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. NIH. Available at: [Link]
-
Purification and Analysis of Nucleotides and Nucleosides from Plants. Springer Nature Experiments. Available at: [Link]
-
13C NMR Spectrum (1D, 50.18 MHz, DMSO-d6, experimental) (HMDB0000034). Human Metabolome Database. Available at: [Link]
-
Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. Available at: [Link]
-
1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. PubMed. Available at: [Link]
-
Adenosine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
-
Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists. PubMed Central. Available at: [Link]
-
Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. ACS Publications. Available at: [Link]
-
Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. Available at: [Link]
-
Adenine nucleotide products. Time course of a reaction of P-ribose with... ResearchGate. Available at: [Link]
-
(PDF) Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. ResearchGate. Available at: [Link]
-
Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects. NIH. Available at: [Link]
- Process for producing adenosin by chemical synthesis. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thestacks.org [thestacks.org]
- 11. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adenosine(58-61-7) 13C NMR spectrum [chemicalbook.com]
The Biochemical Landscape of Site-Specifically Labeled Adenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine, a ubiquitous purine nucleoside, is a critical signaling molecule that modulates a vast array of physiological processes through its interaction with four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). To dissect the intricate roles of adenosine in health and disease, researchers rely on meticulously designed molecular tools. Site-specifically labeled adenosine analogs, incorporating fluorescent, radioactive, or photo-reactive moieties, are indispensable for elucidating receptor pharmacology, enzyme kinetics, and cellular uptake mechanisms. This guide provides a comprehensive technical overview of the synthesis, biochemical properties, and applications of these vital research agents. We delve into the causal relationships between the nature and position of a label and the resulting biochemical behavior of the adenosine analog, offering field-proven insights to inform experimental design and data interpretation.
The Rationale for Site-Specific Labeling of Adenosine
The transient and localized nature of adenosine signaling necessitates the use of probes that can be tracked and quantified with high sensitivity and specificity. Unmodified adenosine is rapidly metabolized, making it challenging to study its direct interactions with receptors and transporters. Site-specific labeling overcomes this limitation by introducing a reporter group at a defined position on the adenosine molecule. The choice of label and its point of attachment are critical determinants of the resulting analog's biochemical properties and, consequently, its utility in various experimental paradigms.
A key consideration in the design of any labeled adenosine analog is the potential for the label to perturb the molecule's interaction with its biological targets. The purine ring and the ribose moiety of adenosine both present potential sites for modification, and the introduction of even a small functional group can significantly alter binding affinity and efficacy at adenosine receptors, or its recognition by metabolic enzymes and transporters. Therefore, a thorough biochemical characterization of any novel labeled adenosine analog is a prerequisite for its valid application in biological research.
Methodologies for Site-Specific Adenosine Labeling
The synthesis of site-specifically labeled adenosine analogs is a multi-step process that requires careful consideration of protecting group chemistry and purification techniques. The primary strategies involve chemical synthesis to introduce fluorescent dyes, radioisotopes, or photo-reactive groups.
Fluorescent Labeling
Fluorescently labeled adenosine analogs are powerful tools for a range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays. The choice of fluorophore is critical and depends on the specific application, considering factors such as quantum yield, photostability, and spectral properties.
Workflow for Synthesizing a Fluorescent Adenosine Analog:
Caption: A generalized workflow for the chemical synthesis of a fluorescent adenosine analog.
Step-by-Step Methodology for N⁶-Labeling with a Fluorescent Dye (Conceptual Protocol):
-
Protection: Begin with adenosine and protect the 2' and 3'-hydroxyl groups of the ribose moiety, for example, by forming an isopropylidene ketal. This prevents non-specific reactions.
-
Introduction of a Linker: The N⁶-amino group of the protected adenosine can be functionalized with a linker arm containing a terminal reactive group, such as an amine or a carboxylic acid. This is often achieved through nucleophilic aromatic substitution reactions.
-
Fluorophore Coupling: An amine-reactive or carboxyl-reactive derivative of the chosen fluorophore (e.g., an NHS-ester or a maleimide) is then reacted with the terminal functional group of the linker to form a stable covalent bond.
-
Deprotection: The protecting groups on the ribose are removed under acidic conditions to yield the final fluorescently labeled adenosine analog.
-
Purification: The final product is purified from unreacted starting materials and byproducts using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling
Radiolabeled adenosine analogs, typically incorporating tritium (³H) or carbon-14 (¹⁴C), are the gold standard for quantitative receptor binding assays and cellular uptake studies due to their high sensitivity and the fact that the radiolabel does not significantly alter the molecule's structure.
Synthesis of [³H]Adenosine (Conceptual Overview):
The synthesis of radiolabeled adenosine often involves the reduction of a suitable precursor with tritium gas. For example, a precursor containing a double bond or a halogen at a specific position can be catalytically reduced with ³H₂ gas to introduce the tritium label. The specific activity of the resulting radiolabeled adenosine is a critical parameter and is determined by the efficiency of the radiolabeling reaction.
Step-by-Step Methodology for a Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the adenosine receptor of interest.
-
Incubation: Incubate the membranes with a known concentration of the radiolabeled adenosine analog (e.g., [³H]adenosine) in a suitable buffer.
-
Competition: For competition binding assays, incubate the membranes with the radioligand and varying concentrations of an unlabeled competitor ligand.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data to determine the binding affinity (Kd) of the radioligand and the inhibition constant (Ki) of the competitor.
Photoaffinity Labeling
Photoaffinity labels are chemically inert until activated by UV light, at which point they form a highly reactive species that can covalently bind to nearby molecules. This technique is invaluable for identifying and characterizing the binding pockets of receptors and enzymes.[1]
Biochemical Properties of Site-Specifically Labeled Adenosine
The introduction of a label at a specific site on the adenosine molecule can have profound effects on its biochemical properties. A thorough understanding of these effects is crucial for the correct interpretation of experimental results.
Impact on Adenosine Receptor Binding Affinity
The binding of adenosine to its receptors is a highly specific interaction. The affinity of this interaction is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). The introduction of a label can either increase, decrease, or have no effect on the binding affinity, depending on the nature of the label, its size, and its position of attachment.
Table 1: Comparison of Binding Affinities of Unlabeled and Labeled Adenosine Analogs at Human Adenosine Receptors
| Compound | Label | Position of Label | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₂ₑ Receptor Ki (nM) | A₃ Receptor Ki (nM) | Reference |
| Adenosine | None | N/A | ~1000 | ~1000 | >10000 | ~1000 | [2] |
| NECA | None | N/A | 14 | 15 | 1300 | 25 | [3] |
| CCPA | None | N/A | 0.6 | 2100 | >10000 | 35 (antagonist) | [4] |
| Fluorescent Analog 11 | SulfoCy5 | N⁶-position | 31 | 220 | 2000 | >10000 | [3] |
| [³H]CHA | Tritium | Cyclohexyl group | 1.5 | - | - | - | [5] |
Causality Behind Experimental Choices: The data in Table 1 illustrate that modifications to the adenosine scaffold can dramatically and differentially alter receptor affinity. For instance, the N⁶-cyclohexyl substitution in CCPA confers high affinity and selectivity for the A₁ receptor.[4] The addition of a bulky fluorescent dye like SulfoCy5 at the N⁶-position of an adenosine analog can reduce affinity, particularly at the A₃ receptor, likely due to steric hindrance within the binding pocket.[3] This underscores the importance of selecting a labeling strategy that minimizes perturbation of the desired biological interaction.
Influence on Enzyme Kinetics
Adenosine is metabolized by two key enzymes: adenosine kinase, which phosphorylates it to AMP, and adenosine deaminase (ADA), which deaminates it to inosine.[6] The introduction of a label can alter the ability of these enzymes to recognize and process the adenosine analog. For example, modifications at the N⁶-position can render the analog resistant to deamination by ADA. This property can be advantageous in experimental settings where it is desirable to maintain a stable concentration of the adenosine analog.
Effects on Cellular Uptake
Adenosine is transported into cells via equilibrative and concentrative nucleoside transporters (ENTs and CNTs).[7] The efficiency of transport can be affected by modifications to the adenosine molecule. The introduction of a bulky or charged label can hinder the interaction of the analog with the transporter, leading to reduced cellular uptake.
Experimental Protocol for a Cellular Adenosine Uptake Assay:
-
Cell Culture: Culture cells of interest to near confluence in 24- or 96-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them in a transport buffer.
-
Initiation of Uptake: Initiate the uptake by adding a known concentration of a radiolabeled adenosine analog (e.g., [³H]adenosine) to the wells.
-
Time Course: Incubate the plates for various time points to determine the initial rate of uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and quantify the amount of radioactivity taken up using liquid scintillation counting.
-
Data Analysis: Plot the amount of uptake over time to determine the initial velocity of transport. Kinetic parameters such as Km and Vmax can be determined by performing the assay with varying concentrations of the radiolabeled substrate.
Adenosine Receptor Signaling Pathways
Adenosine receptors are coupled to heterotrimeric G proteins and modulate the activity of various downstream effector enzymes and ion channels. The four receptor subtypes exhibit distinct signaling profiles.
Diagram of Adenosine Receptor Signaling Pathways:
Caption: Canonical signaling pathways of adenosine receptors.
-
A₁ and A₃ Receptors: These receptors primarily couple to Gᵢ/G₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8] In some cellular contexts, A₁ receptors can also couple to Gq proteins or stimulate phospholipase C (PLC) via Gβγ subunits, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[8][9]
-
A₂ₐ and A₂ₑ Receptors: These receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[10] The A₂ₑ receptor, in particular, can also couple to Gq proteins, activating the PLC pathway.[11][12]
Conclusion and Future Perspectives
Site-specifically labeled adenosine analogs are indispensable tools in the armamentarium of researchers studying purinergic signaling. The ability to track and quantify the interactions of adenosine with its receptors, enzymes, and transporters has provided invaluable insights into the physiological and pathophysiological roles of this important nucleoside. As our understanding of adenosine signaling becomes more nuanced, the demand for more sophisticated molecular probes will undoubtedly increase. Future developments in this field will likely focus on the creation of novel labels with improved photophysical properties, the development of biosensors that can report on the conformational state of adenosine receptors in real-time, and the application of these tools in more complex biological systems, such as living animals. The continued innovation in the design and synthesis of site-specifically labeled adenosine analogs will be a key driver of discovery in the field of purinergic signaling for years to come.
References
-
Comeo, E., et al. (2024). Two-Step Ligand-Directed Covalent Fluorescent Labeling of the Adenosine A 1 -Receptor That Maintains Its Orthosteric Binding Site's Availability to Bind Ligands. ACS Publications. [Link]
-
Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. [Link]
-
Lin, C.-Y., et al. (2024). Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. PubMed Central. [Link]
-
Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
-
The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations. PubMed Central. [Link]
-
Evidence for the Interaction of A3 Adenosine Receptor Agonists at the Drug-Binding Site(s) of Human P-glycoprotein (ABCB1). PubMed Central. [Link]
-
Vectorial Production of Adenosine by 5'-nucleotidase in the Perfused Rat Heart. PubMed. [Link]
-
A2B adenosine receptor signaling and regulation. PubMed Central. [Link]
-
Fluorescent adenosine analogs: A comprehensive survey. ResearchGate. [Link]
-
Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. PubMed Central. [Link]
-
Radioenzymatic determination of adenosine. PubMed. [Link]
-
Who Is Who in Adenosine Transport. Frontiers in Pharmacology. [Link]
-
Facile synthesis of photoactivatable adenosine analogs. RSC Publishing. [Link]
-
Adenosine A1 receptor. Wikipedia. [Link]
-
Activation of phospholipase C via adenosine receptors provides synergistic signals for secretion in antigen-stimulated RBL-2H3 cells. Evidence for a novel adenosine receptor. PubMed. [Link]
-
Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research. [Link]
-
Adenosine Assay Kit. Cell Biolabs, Inc.. [Link]
-
Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. National Institutes of Health. [Link]
-
Two-Step Ligand-Directed Covalent Fluorescent Labeling of the Adenosine A 1 -Receptor That Maintains Its Orthosteric Binding Site's Availability to Bind Ligands. ACS Publications. [Link]
- Adenosine Challenge Test Protocol. University Hospitals of Leicester NHS Trust.
-
Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists. PubMed Central. [Link]
-
The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. MDPI. [Link]
-
Affinity labeling of adenosine A1 binding sites. PubMed. [Link]
-
Adenosine: Synthetic Methods Of Its Derivatives And Antitumor Activity. ResearchGate. [Link]
-
A2B Adenosine Receptors and Sphingosine 1-Phosphate Signaling Cross-Talk in Oligodendrogliogenesis. PubMed Central. [Link]
-
Adenosine receptor signaling pathway. ResearchGate. [Link]
-
A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor. PubMed Central. [Link]
-
Much Ado about Adenosine: Adenosine Synthesis and Function in Regulatory T Cell Biology. PubMed Central. [Link]
-
Enhancement of Adenosine A2 Receptor Signalling by Extracellular ATP. MDPI. [Link]
-
Recent developments in adenosine receptor ligands and their potential as novel drugs. PubMed Central. [Link]
-
A2B adenosine receptor activation and modulation by protein kinase C. ResearchGate. [Link]
Sources
- 1. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 2. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity labeling of adenosine A1 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A2B Adenosine Receptors and Sphingosine 1-Phosphate Signaling Cross-Talk in Oligodendrogliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Tracing the Ribose Backbone: A Technical Guide to the Applications of Adenosine-3'-13C in Metabolic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Uniform Labeling
In the landscape of metabolic research, stable isotope tracers are the cartographers of cellular pathways. While uniformly labeled substrates like U-¹³C-glucose provide a broad overview of carbon fate, true mechanistic insight often demands greater precision. This guide focuses on a specific, powerful tool: Adenosine-3'-¹³C . By labeling a single, strategic carbon on the ribose moiety of adenosine, we can dissect a critical metabolic nexus, asking questions that are impossible to answer with uniformly labeled tracers alone. This guide moves beyond simple protocols to explain the causal logic behind experimental design and data interpretation, empowering researchers to trace the fate of salvaged nucleosides, quantify RNA dynamics, and probe the intricate connections between nucleotide metabolism and central carbon pathways.
The Principle of Positional Isotope Tracing with Adenosine-3'-¹³C
Stable Isotope-Resolved Metabolomics (SIRM) is a cornerstone technique for mapping the flow of atoms through metabolic networks.[1] The power of Adenosine-3'-¹³C lies in its positional specificity. The ¹³C label on the 3'-carbon of the ribose sugar acts as a precise beacon. Unlike tracers that label the adenine base, this molecule is designed to track the fate of the ribose component specifically.
When Adenosine-3'-¹³C is introduced into a biological system, its metabolic journey can be monitored by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] An increase of one dalton in the mass of downstream metabolites containing the ribose backbone signifies their origin from the exogenous labeled adenosine. This allows us to distinguish between two fundamental cellular processes:
-
Salvage Pathways: The direct utilization of pre-existing nucleosides (like our tracer) to build nucleotides.
-
De Novo Synthesis: The creation of nucleotides from simpler precursors, with the ribose component typically originating from the Pentose Phosphate Pathway (PPP).
This distinction is critical for understanding the metabolic reprogramming inherent in various disease states, from cancer to neurodegenerative disorders.[4][5]
The Metabolic Crossroads of Adenosine
To appreciate the utility of Adenosine-3'-¹³C, one must first understand the metabolic fate of adenosine itself. Adenosine does not follow a single path; it stands at a critical crossroads, regulated by several key enzymes.[6]
-
Phosphorylation via Adenosine Kinase (ADK): This is the primary salvage pathway. ADK phosphorylates adenosine to adenosine monophosphate (AMP), directly incorporating the intact ¹³C-labeled ribose into the cellular nucleotide pool.[4] This AMP can then be further phosphorylated to ADP and ATP, the energy currency of the cell and a monomer for RNA synthesis.[7]
-
Deamination via Adenosine Deaminase (ADA): ADA converts adenosine to inosine, which can then be further metabolized. This pathway alters the base but initially leaves the ribose intact.
-
Phosphorolysis via Purine Nucleoside Phosphorylase (PNP): This catabolic pathway cleaves adenosine into adenine and ribose-1-phosphate. Critically, this liberates the ¹³C-labeled ribose, allowing it to enter central carbon metabolism, primarily the non-oxidative PPP.
The following diagram illustrates these competing fates, highlighting the journey of the 3'-¹³C label.
Caption: Workflow for a pulse-chase experiment to measure RNA dynamics.
This method provides a significant advantage over older techniques using radioactive tracers by eliminating the associated safety concerns and allowing for analysis with the high chemical specificity of mass spectrometry. [8]
Analytical Methodologies: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing the incorporation of stable isotopes into metabolites due to its exceptional sensitivity and specificity. [9] Protocol: LC-MS/MS Quantification of ¹³C-Labeled Adenosine Metabolites
-
Cell Culture & Labeling: Culture cells under the desired experimental conditions. Introduce Adenosine-3'-¹³C at a final concentration typically ranging from 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental question.
-
Metabolite Extraction:
-
Aspirate media and quickly wash cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 80% methanol to quench all enzymatic activity and precipitate proteins. It is critical that this step is performed rapidly to prevent metabolic turnover.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Vortex vigorously and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC Separation:
-
Use a chromatography method suitable for separating polar, anionic molecules like nucleotides. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.
-
Column: A HILIC column (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase A: 20 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic (e.g., 85% B) to high aqueous is used to elute the polar metabolites.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. [10] * Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each metabolite and its isotopologues. The instrument is set to monitor a specific precursor ion and a corresponding product ion after fragmentation.
-
Data Presentation: Table of MRM Transitions
The following table provides example MRM transitions for key metabolites. Note that the M+1 isotopologue, containing the ¹³C label from Adenosine-3'-¹³C, will have its precursor ion mass shifted by +1.00335 Da.
| Metabolite | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) | Citation |
| Adenosine | M+0 (Unlabeled) | 266.1 | 134.1 | [10] |
| M+1 (from 3'-¹³C) | 267.1 | 134.1 | ||
| AMP | M+0 (Unlabeled) | 346.1 | 134.1 | |
| M+1 (from 3'-¹³C) | 347.1 | 135.1 | ||
| ATP | M+0 (Unlabeled) | 506.0 | 159.0 | |
| M+1 (from 3'-¹³C) | 507.0 | 159.0 | ||
| Ribose-5-P | M+0 (Unlabeled) | 229.0 | 97.0 | |
| M+1 (from 3'-¹³C) | 230.0 | 97.0 |
Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. Product ions are chosen for specificity and signal intensity.
Analytical Methodologies: NMR Spectroscopy
For certain applications, particularly for resolving the specific position of labels in larger molecules or for in vivo studies, ¹³C NMR spectroscopy is an invaluable tool. [11]While less sensitive than MS, NMR can unambiguously identify the position of the ¹³C label without relying on fragmentation, confirming that the label remains at the 3' position or tracking its movement to other positions during metabolic scrambling. [12]Proton-observe/carbon-edited (POCE) techniques can enhance the sensitivity of ¹³C measurements, making them more applicable to metabolic studies. [11][13]
Trustworthiness & Validation: Ensuring Scientific Integrity
The protocols described are designed as self-validating systems. Key controls are essential for trustworthy data:
-
Time-Course Analysis: Measuring label incorporation over time ensures that the system has reached, or is approaching, an isotopic steady state, a key assumption for many metabolic flux analysis models. [14]* Parallel Unlabeled Controls: Running parallel cultures with unlabeled adenosine is crucial to confirm that the observed mass shifts are due to the tracer and not analytical artifacts.
-
Tracer Purity: Always verify the chemical and isotopic purity of the Adenosine-3'-¹³C tracer stock via MS analysis.
-
Cell Viability: Monitor cell health and proliferation rates to ensure the tracer concentration is not cytotoxic, which would confound metabolic measurements.
Conclusion and Future Perspectives
Adenosine-3'-¹³C is more than just another labeled metabolite; it is a precision tool for the metabolic researcher. Its strategic label placement provides a direct window into the flux through purine salvage pathways, the dynamics of RNA synthesis, and the catabolic fate of the ribose backbone. As research continues to unravel the complexities of metabolic reprogramming in disease, the ability to dissect these specific pathways will become increasingly vital. Future applications may involve coupling Adenosine-3'-¹³C tracing with single-cell metabolomics to understand metabolic heterogeneity in tumors or using advanced in vivo NMR techniques to track nucleoside metabolism in real-time within living organisms. [15]By moving from broad strokes to fine lines, positional tracers like Adenosine-3'-¹³C will continue to illuminate the intricate and beautiful logic of the cell.
References
- BenchChem. (2025).
- BenchChem. (2025). Discovering Metabolic Pathways with Adenosine-¹³C₁₀: A Technical Guide.
- MedChemExpress. Adenosine-3′-13C (Adenine riboside-3′-13C).
- Creative Proteomics. Overview of 13c Metabolic Flux Analysis.
- Kovalenko, I.
- Kunjapur, A. (2020). Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube.
- Crown, S. B., & Antoniewicz, M. R. (2013).
- DeRouchey, J. E., & Goyal, A. (2023). Magnetic Resonance Spectroscopy Studies of Human Metabolism.
- Kupriyanova, Y. (2025). Advances in in vivo magnetic resonance spectroscopy for metabolic disorders. Frontiers.
- BenchChem. (2025). A Comparative Guide to the LC-MS/MS Validation for Adenosine Quantification Using a Stable Isotope Labeled Internal Standard.
- Li, D. W., & Yi, C. (2025). NMR Based Methods for Metabolites Analysis. PMC.
- Fan, T. W. M., & Lane, A. N. (2016).
- Pedata, F., et al. (2020). Metabolic Aspects of Adenosine Functions in the Brain. Frontiers.
- De Feyter, H. L., et al. (2018). Magnetic Resonance Spectroscopy Studies of Human Metabolism.
- Wikipedia.
- Boison, D., & Yegutkin, G. G. (2019). Adenosine metabolism – emerging concepts for cancer therapy. PMC.
- Schrader, J. (1991). Formation and Metabolism of Adenosine and Adenine Nucleotides in Cardiac Tissue. Taylor & Francis eBooks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
- 5. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. med.und.edu [med.und.edu]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Introduction: Decoding Cellular Metabolism Through Isotopic Labeling
An In-depth Technical Guide: Understanding 13C Labeling Patterns in Adenosine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, adenosine stands as a cornerstone molecule. It is not only a fundamental building block for DNA and RNA but also the core component of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] Furthermore, adenosine and its derivatives are critical signaling molecules that regulate a vast array of physiological processes.[3][4][5][6] To understand cellular states in health and disease, and to develop effective therapeutics, it is imperative to quantify the dynamics of adenosine biosynthesis and metabolism.
Stable isotope tracing, particularly using Carbon-13 (¹³C), has emerged as a powerful technique for elucidating metabolic pathway activity. By supplying cells with ¹³C-labeled nutrient precursors, researchers can track the journey of these labeled carbon atoms as they are incorporated into downstream metabolites like adenosine.[7][8] The resulting mass shifts, detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, create specific labeling patterns. These patterns are not random; they are metabolic fingerprints that reveal the pathways responsible for the molecule's synthesis.
This technical guide provides an in-depth exploration of ¹³C labeling patterns in adenosine. We will dissect the biosynthetic origins of every carbon atom in the adenosine molecule, explain how to design and execute labeling experiments, and detail the analytical methodologies required to interpret the data. The objective is to equip researchers with the foundational knowledge and practical insights needed to leverage ¹³C isotope tracing for advanced metabolic research and drug development.
The Architectural Blueprint: Adenosine Biosynthesis Pathways
Cells synthesize purine nucleotides, including adenosine monophosphate (AMP), through two distinct pathways: the de novo pathway and the salvage pathway. The choice between these routes is often dictated by cell type, proliferative state, and nutrient availability.
-
De Novo Synthesis : This pathway constructs the purine ring atom by atom from simpler metabolic precursors, building it upon a ribose-5-phosphate (R5P) scaffold.[1][9][10] It is an energy-intensive process, consuming multiple ATP molecules per purine synthesized.[11] Consequently, rapidly proliferating cells, such as cancer cells, often exhibit a heightened reliance on de novo synthesis to meet their high demand for nucleic acids.[11]
-
Salvage Pathway : This highly efficient route recycles pre-existing purine bases (like adenine, guanine, and hypoxanthine) and nucleosides that arise from the breakdown of DNA and RNA or are sourced from the diet.[1][11][12][13] By reattaching these bases to an activated ribose backbone (PRPP), the salvage pathway conserves significant energy.[1][13] Certain tissues, most notably the brain and bone marrow, depend heavily on this pathway as their capacity for de novo synthesis is limited.[1][12]
The contribution of each pathway to the adenosine pool can be dissected using ¹³C tracers, as they involve different precursors and thus generate unique labeling signatures.
Part 1: Tracing the Ribose Moiety via the Pentose Phosphate Pathway
The five-carbon ribose sugar is the foundational scaffold upon which the adenine base is built in de novo synthesis. This sugar is a direct product of the Pentose Phosphate Pathway (PPP).[14]
The most straightforward way to label the ribose moiety is by culturing cells with uniformly labeled glucose, [U-¹³C]-glucose . In this scenario, glycolysis produces fully labeled pyruvate (M+3), and the PPP produces fully labeled ribose-5-phosphate (R5P). This results in an adenosine molecule where all five carbons of the ribose component are labeled, contributing a +5 mass shift (M+5) to the final molecule.[15][16] The observation of a significant M+5 adenosine population is a clear indicator of active glucose uptake and flux through the PPP for nucleotide synthesis.
More sophisticated glucose tracers, such as [1,2-¹³C₂]-glucose , can be used to quantify the relative activity of the oxidative PPP versus glycolysis.[17] This level of detail is crucial for understanding cellular redox balance (NADPH production) and biosynthetic capacity.
Part 2: Deconstructing the Purine Ring with ¹³C Precursors
The nine-atom purine ring of adenine is assembled from several distinct sources, providing multiple opportunities for targeted isotopic labeling. Understanding these origins is the key to interpreting the complex labeling patterns of the adenine base.
The atomic origins are as follows:
-
Aspartate: Donates N1
-
Glutamine: Donates N3 and N9
-
Glycine: Donates C4, C5, and N7
-
CO₂/Bicarbonate: Donates C6
-
Formate (via 10-formyl-THF): Donates C2 and C8
By supplying ¹³C-labeled versions of these precursors, we can trace their specific contributions.
Common Labeling Strategies for the Purine Ring:
| Labeled Precursor | Metabolic Pathway | Labeled Position(s) in Adenine | Expected Mass Shift (Adenine base) |
| [2-¹³C]-Glycine | Amino Acid Metabolism | C5 | M+1 |
| [U-¹³C₂]-Glycine | Amino Acid Metabolism | C4, C5 | M+2 |
| [¹³C]-Formate | One-Carbon Metabolism | C2 and C8 | M+1 or M+2 |
| [U-¹³C]-Glutamine | Glutaminolysis / TCA Cycle | C6 (via ¹³CO₂) | M+1 |
| NaH¹³CO₃ | Bicarbonate Pool | C6 | M+1 |
Causality Behind the Labeling Patterns:
-
Glycine Labeling: Using [2-¹³C]-glycine is a highly specific method to label the C5 position of the purine ring.[18][19] The entire glycine molecule (N7-C5-C4) is incorporated in a single enzymatic step, making this a robust tracer for de novo activity.[1] Observing an M+1 shift in the adenine fragment of adenosine after administration of this tracer directly quantifies the contribution of glycine to purine synthesis.
-
One-Carbon Metabolism (Formate/Serine): The C2 and C8 carbons are donated by 10-formyl-tetrahydrofolate (10-formyl-THF), a key cofactor in one-carbon metabolism.[18][20] This pool can be labeled by providing [¹³C]-formate . Interestingly, studies have shown that the enrichment at C2 can be greater than at C8, suggesting distinct metabolic channeling or regulation of the two transformylase reactions.[18][20] Alternatively, since serine is a major donor to the one-carbon pool via the enzyme SHMT, [3-¹³C]-serine can be used to trace this pathway, which will ultimately label C2 and C8.
-
CO₂/Bicarbonate Labeling: The C6 carbon is incorporated via carboxylation of an intermediate, 5-aminoimidazole ribotide (AIR).[21] This carbon can be traced by providing labeled bicarbonate (NaH¹³CO₃ ) in the medium. More commonly in in vivo studies, ¹³CO₂ is generated endogenously from the catabolism of other labeled substrates, such as [U-¹³C]-glutamine or [U-¹³C]-glucose .[15] The appearance of an M+1 signal on the purine ring from a uniformly labeled substrate that does not directly donate a carbon skeleton is a strong indicator of CO₂ fixation.[15]
Part 3: Analytical Methods for Detection and Quantification
Detecting and interpreting ¹³C labeling patterns requires sophisticated analytical instrumentation and data analysis workflows. The two primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant tool for ¹³C tracer analysis due to its exceptional sensitivity and selectivity.[22][23]
-
Principle: LC separates adenosine from other cellular metabolites. The mass spectrometer then ionizes the adenosine and measures its mass-to-charge ratio (m/z). The incorporation of ¹³C atoms results in a predictable increase in mass (1 Dalton per ¹³C atom). By measuring the relative abundance of each mass isotopologue (e.g., M+0, M+1, M+2, etc.), we can determine the extent and pattern of labeling.[24]
-
Data Analysis: The output is a Mass Isotopologue Distribution (MID), which is a vector of the fractional abundances of all isotopologues of a given metabolite.[7] This MID data is the primary input for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational method used to calculate the actual rates (fluxes) of intracellular reactions.[8][25][26]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled detail on the specific position of ¹³C atoms within a molecule.
-
Principle: ¹³C is an NMR-active nucleus. When placed in a strong magnetic field, each unique carbon atom in the adenosine molecule produces a distinct signal in the ¹³C NMR spectrum.[27] This allows for unambiguous determination of which carbon positions have been labeled.
-
Advantages & Disadvantages: While MS provides information on how many carbons are labeled, NMR reveals which carbons are labeled.[17] This is invaluable for distinguishing between isomers or resolving complex pathway contributions. However, NMR is significantly less sensitive than MS, requiring larger amounts of sample material.[28] Techniques like 2D HSQC, which correlates carbon atoms with their attached protons, can enhance resolution and aid in spectral assignment.
Part 4: Experimental Workflow and Protocols
A successful ¹³C labeling experiment relies on careful planning and execution. The following provides a generalized protocol for a cell culture-based experiment aimed at analyzing adenosine labeling by LC-MS.
Step-by-Step Protocol: Adenosine Labeling Analysis
1. Cell Culture and Labeling: a. Culture cells under standard conditions until they reach a metabolically active state (e.g., mid-log phase growth). b. Prepare the labeling medium by supplementing basal medium (lacking the nutrient to be traced, e.g., glucose-free DMEM) with the desired ¹³C-labeled precursor (e.g., [U-¹³C]-glucose to 11 mM) and other necessary components (dialyzed serum, etc.). c. Aspirate the standard medium and wash cells once with PBS to remove residual ¹²C nutrients. d. Add the pre-warmed ¹³C labeling medium to the cells. The duration of labeling is critical: short time points (minutes) capture initial incorporation rates, while longer time points (hours to days) are needed to reach isotopic steady state.
2. Metabolite Extraction: a. To halt enzymatic activity instantly, rapidly aspirate the labeling medium. b. Immediately add a cold quenching/extraction solution (e.g., 80:20 Methanol:Water at -80°C) to the culture plate. c. Scrape the cells in the extraction solution and transfer the lysate to a microcentrifuge tube. d. Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet protein and cell debris. e. Transfer the supernatant, which contains the polar metabolites, to a new tube.
3. LC-MS/MS Analysis: a. Dry the metabolite extract under nitrogen or in a vacuum concentrator. b. Reconstitute the dried extract in a solvent suitable for the chosen chromatography method (e.g., 50:50 Acetonitrile:Water). c. Inject the sample onto an LC system equipped with a column appropriate for separating polar molecules like adenosine (e.g., HILIC or C18 reverse-phase). d. Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or full scan mode to detect the precursor and product ions for each adenosine isotopologue. A stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-adenosine) should be used for accurate quantification.[22]
4. Data Processing and Interpretation: a. Integrate the peak areas for each adenosine isotopologue (M+0, M+1, M+2, etc.). b. Correct the raw data for the natural abundance of ¹³C and other isotopes. c. Calculate the Mass Isotopologue Distribution (MID) to visualize the fractional contribution of each isotopologue. d. Use the corrected MIDs as input for flux analysis software to model pathway activity.
Part 5: Applications in Drug Discovery and Development
Understanding adenosine labeling patterns is not merely an academic exercise; it provides actionable insights for therapeutic development.
-
Target Validation and Mechanism of Action: When testing a novel enzyme inhibitor in the purine synthesis pathway, ¹³C tracing can provide definitive proof of target engagement. For example, an inhibitor of an enzyme that uses glycine would specifically reduce the incorporation of ¹³C from labeled glycine into adenosine, while labeling from glucose (for the ribose) might remain unaffected. This confirms the drug's mechanism of action in a cellular context.
-
Metabolic Phenotyping of Disease: Many diseases, particularly cancer, involve profound metabolic reprogramming. Cancer cells often upregulate de novo purine synthesis to fuel proliferation.[29] By comparing the ¹³C labeling patterns in cancerous vs. healthy cells, researchers can identify metabolic liabilities. A tumor that is highly dependent on the de novo pathway, as evidenced by rapid incorporation of ¹³C from glycine and serine, may be particularly vulnerable to drugs that target this pathway.
-
Pharmacodynamic Biomarkers: The degree of ¹³C incorporation into adenosine can serve as a dynamic biomarker of drug effect. After administering a drug targeting purine synthesis, a time-course analysis of ¹³C labeling can reveal how quickly and effectively the drug inhibits the pathway in preclinical models, guiding dose-response studies.
Conclusion
The analysis of ¹³C labeling patterns in adenosine is a highly informative approach that provides a window into the core metabolic activities of the cell. By carefully selecting ¹³C-labeled precursors and employing sensitive analytical techniques like LC-MS/MS, researchers can dissect the relative contributions of the de novo and salvage pathways, quantify flux through the pentose phosphate pathway, and probe the intricate network of one-carbon metabolism. This detailed metabolic information is invaluable for understanding fundamental biology, identifying the metabolic drivers of disease, and developing the next generation of targeted therapeutics.
References
- Gosset, G. Bacterial De Novo Purine Biosynthesis Pathway (Purine Biosynthesis (Bacterial)). Google Cloud.
- Microbe Notes. (2022, August 15). Purine Synthesis. Microbe Notes.
- ResearchGate. (2022, January). Adenosine synthesis and metabolic pathways inside and outside of a cell.
- Pixorize. (2018, December 30). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. YouTube.
- PMC.
- Pixorize. De Novo Purine Synthesis Mnemonic for USMLE. Pixorize.
- Quora. (2017, March 8).
- Wikipedia. Purine metabolism. Wikipedia.
- The Science Notes. (2023, May 1). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. The Science Notes.
- Slideshare. De novo and salvage pathway of nucleotides synthesis.pptx. Slideshare.
- BenchChem. (2025). Discovering Metabolic Pathways with Adenosine-¹³C₁₀: A Technical Guide. BenchChem.
- NIH. (2014). 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans. NIH.
- PMC. (2021, May 14). Metabolic Aspects of Adenosine Functions in the Brain. PubMed Central.
- Frontiers. Metabolic Aspects of Adenosine Functions in the Brain. Frontiers.
- PubMed Central. (2024, March 7). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. PubMed Central.
- ReachMD. (2025, May 19). Adenosine Signaling and Metabolic Regulation: Exploring Obesity-Driven Type 2 Diabetes. ReachMD.
- PubMed Central. Adenosine Metabolism, Immunity and Joint Health. PubMed Central.
- BenchChem. (2025). A Comparative Guide to Isotopically Labeled Adenosine Standards for Mass Spectrometry. BenchChem.
- PubMed. (2014). 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans. PubMed.
- PMC. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues. PMC.
- PubMed. (2015).
- ResearchGate. ¹³CO2 contributes to adenosine biosynthesis. A Schematic of adenosine...
- PMC.
- PubMed. (2004). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. PubMed.
- bioRxiv. (2021, February 5). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv.
- Creative Proteomics. Overview of 13c Metabolic Flux Analysis.
- eScholarship.org. (2020, November 20). Tracing Metabolic Fate of MitochondrialGlycine Cleavage System Derived FormateIn Vitro and In Vivo. eScholarship.org.
- HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000045). HMDB.
- ChemicalBook. Adenosine(58-61-7) 13C NMR spectrum. ChemicalBook.
- HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000538). HMDB.
- ResearchGate.
- Springer Nature Experiments. High-resolution 13C metabolic flux analysis.
- PubMed. (2007).
- PubMed Central.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Aspects of Adenosine Functions in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
- 5. Adenosine Signaling and Metabolic Regulation: Exploring Obesity-Driven Type 2 Diabetes - Be part of the knowledge - ReachMD [reachmd.com]
- 6. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 13C metabolic flux analysis at a genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 27. Adenosine(58-61-7) 13C NMR spectrum [chemicalbook.com]
- 28. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's In-depth Technical Guide to Commercial Adenosine-3'-13C
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways and cellular signaling, isotopically labeled compounds are indispensable tools. This guide provides a comprehensive technical overview of adenosine-3'-13C, a stable isotope-labeled nucleoside crucial for in-depth studies of purinergic signaling, RNA metabolism, and drug efficacy. We will delve into the commercial landscape, quality considerations, and practical applications, offering field-proven insights to ensure the integrity and success of your research.
The Strategic Importance of the 3'-Carbon Position in Adenosine Labeling
Adenosine, a fundamental component of ATP, RNA, and a critical signaling molecule in its own right, is a focal point of intense research. The strategic placement of a ¹³C label at the 3'-position of the ribose sugar offers distinct advantages for specific analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical environment of the 3'-carbon is sensitive to the conformation of the ribose ring, which in turn is influenced by the incorporation of the nucleoside into larger molecules like RNA or its binding to receptors. This sensitivity allows researchers to probe subtle structural and dynamic changes that are central to biological function. While other positions can be labeled, the 3'-position provides a unique window into the conformational dynamics of the ribose moiety, which is less readily accessible through labeling of the adenine base or other ribose carbons.
Understanding the Biochemical Landscape: Adenosine and Purinergic Signaling
Adenosine plays a pivotal role in cellular metabolism and signaling primarily through its interaction with purinergic receptors.[1][2][3] Extracellular adenosine levels are tightly regulated by the activity of ectonucleotidases like CD39 and CD73, which sequentially hydrolyze ATP and AMP to generate adenosine.[1] This adenosine then binds to one of four G protein-coupled receptors: A1, A2A, A2B, or A3, initiating downstream signaling cascades that modulate a vast array of physiological processes, including inflammation, neurotransmission, and cardiovascular function.[4] Introducing this compound allows for the precise tracing of its metabolic fate and its engagement with these critical pathways.
Sources
An In-Depth Technical Guide to the Stability and Storage of Adenosine-3'-13C
This guide provides a comprehensive overview of the critical aspects of stability and storage for adenosine-3'-13C, a vital tool for researchers, scientists, and drug development professionals. Ensuring the chemical and isotopic integrity of this stable isotope-labeled nucleoside is paramount for its effective application in metabolic tracing, biomolecular NMR, and as an internal standard for quantitative analysis.
Introduction: The Imperative of Stability for Isotopically Labeled Compounds
Stable isotope-labeled (SIL) compounds, such as this compound, are foundational to modern biomedical research. Their utility hinges on the precise knowledge of their molecular structure and isotopic enrichment. Degradation, even at minute levels, can lead to the misinterpretation of experimental results, inaccurate quantification, and the failure of complex studies. Therefore, a robust understanding of the factors influencing the stability of this compound and the implementation of appropriate storage and handling protocols are not merely best practices but essential components of rigorous scientific inquiry.
The primary concerns for the stability of SIL compounds are chemical degradation and isotopic exchange. For this compound, the primary focus is on preventing the chemical breakdown of the molecule, as the carbon-13 isotope is stable and not subject to exchange under typical laboratory conditions.
Physicochemical Properties and Their Impact on Stability
This compound shares its fundamental chemical structure with endogenous adenosine, with the exception of a ¹³C atom at the 3' position of the ribose sugar. This substitution has a negligible effect on the compound's chemical properties and stability. The key structural features influencing its stability are the N-glycosidic bond linking the adenine base to the ribose sugar and the purine ring system.
The kinetic isotope effect (KIE) for the cleavage of a C-C or C-N bond involving a ¹³C atom is typically small. For enzymatic hydrolysis of nucleosides, the ¹³C KIE has been measured to be around 1.012 to 1.027[1]. This indicates that the rate of degradation of this compound is not significantly different from its unlabeled counterpart.
Recommended Storage Conditions
Proper storage is the first line of defense against the degradation of this compound. The following conditions are recommended based on supplier data sheets and general principles of nucleoside stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | +2°C to +8°C (Refrigerated)[1] | Long-term | Protect from light. Store in a tightly sealed container. |
| Solution | -20°C | Short-term | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Long-term | Ideal for archival storage of stock solutions. |
Causality Behind Recommendations:
-
Low Temperature: Reduces the rate of chemical reactions, including hydrolysis and oxidation, thereby preserving the integrity of the molecule.
-
Protection from Light: Adenosine can undergo photodegradation upon exposure to UV light. Amber vials or storage in the dark is crucial.
-
Aliquoting: Repeated freeze-thaw cycles can introduce moisture and potentially lead to the degradation of the compound in solution.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.
Caption: Major degradation pathways of this compound.
Hydrolysis
The most common degradation pathway for adenosine is the hydrolysis of the N-glycosidic bond, which is susceptible to both acid and base catalysis.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the purine ring is protonated, making the glycosidic bond more labile and leading to its cleavage to form adenine and ribose-3'-13C.
-
Base-Catalyzed Hydrolysis: While generally more stable in basic conditions than in acidic ones, prolonged exposure to strong bases can also promote hydrolysis.
Deamination
Enzymatic or chemical deamination can convert the amine group on the adenine ring to a hydroxyl group, resulting in the formation of inosine-3'-13C. Inosine can then be further hydrolyzed to hypoxanthine and ribose-3'-13C.
Photodegradation
Exposure to ultraviolet (UV) light can induce photochemical reactions in the adenine ring, leading to the formation of various photoproducts, including adenine[2]. This underscores the importance of protecting this compound from light.
Oxidation
The purine ring of adenosine can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). This can lead to the formation of various oxidized derivatives.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Caption: Workflow for a forced degradation study.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of an analytical method.
Step-by-Step Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate a sample of the solid compound or the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
At each time point, withdraw a sample, dissolve/dilute it, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV light source for a defined period.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
At each time point, withdraw a sample and analyze by HPLC.
-
Stability-Indicating HPLC Method
A robust HPLC method should be able to separate the parent this compound peak from all potential degradation products.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 6.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 30°C
Role of NMR Spectroscopy in Stability Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of degradation products and for confirming the isotopic purity of this compound.
-
¹H NMR: Can provide information on the overall structure and help identify changes in the ribose or adenine moieties.
-
¹³C NMR: Is particularly useful for confirming the position and enrichment of the ¹³C label. The appearance of new signals or changes in the chemical shifts of existing signals can indicate degradation.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively identify the structure of unknown degradation products by establishing connectivity between protons and carbons.
Conclusion
The stability of this compound is a critical factor that underpins its successful application in a wide range of scientific disciplines. By understanding its physicochemical properties, adhering to recommended storage conditions, and being aware of its potential degradation pathways, researchers can ensure the integrity of this valuable isotopic tracer. The implementation of robust stability testing protocols, including forced degradation studies and the use of stability-indicating analytical methods, provides a framework for validating the quality and reliability of this compound, thereby contributing to the overall rigor and reproducibility of scientific research.
References
-
Hunt, C., Schramm, V. L., & Schwartz, S. D. (2005). Kinetic isotope effects of nucleoside hydrolase from Escherichia coli. Journal of the American Chemical Society, 127(1), 2-3. [Link]
-
Arce, R., & Jiménez, L. A. (1993). The photochemistry of adenosine: intermediates contributing to its photodegradation mechanism in aqueous solution at 298 K and characterization of the major product. Photochemistry and photobiology, 58(3), 318-328. [Link]
Sources
- 1. Kinetic isotope effects of nucleoside hydrolase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The photochemistry of adenosine: intermediates contributing to its photodegradation mechanism in aqueous solution at 298 K and characterization of the major product - PubMed [pubmed.ncbi.nlm.nih.gov]
The Power of the Isotope: A Guide to Natural Abundance vs. Isotopic Enrichment of ¹³C in Adenosine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic use of stable isotopes represents a cornerstone of modern biomedical research and drug development. Among these, Carbon-13 (¹³C) offers a non-radioactive window into the complex lifecycle of molecules. This technical guide provides an in-depth exploration of ¹³C in the context of adenosine, a critical endogenous nucleoside. We will dissect the fundamental differences between working with the natural abundance of ¹³C and leveraging the power of isotopic enrichment. This guide is designed for researchers, scientists, and drug development professionals, offering not only technical protocols but also the critical reasoning behind methodological choices to empower robust experimental design and data interpretation.
The Foundation: Understanding Carbon Isotopes
Carbon, the backbone of life, primarily exists as the stable isotope ¹²C. However, a small, naturally occurring fraction exists as ¹³C, which possesses an additional neutron.[1] This seemingly minor difference has profound implications for analytical chemistry. The nucleus of ¹³C has a non-zero spin quantum number (I = ½), making it NMR-active, a property not shared by the NMR-silent ¹²C nucleus.[1]
The core challenge and opportunity in ¹³C analysis lie in its natural abundance, which is approximately 1.07-1.1%.[1][2] This low percentage means that in any given sample of an organic molecule like adenosine, only about 1 in 100 carbon atoms is a ¹³C atom.
Table 1: Core Properties of Carbon Isotopes
| Property | ¹²C Isotope | ¹³C Isotope |
| Natural Abundance | ~98.9% | ~1.1%[2][3] |
| Nuclear Spin (I) | 0 | ½[1] |
| NMR Activity | Inactive | Active[1] |
| Primary Utility | Forms the bulk of the molecule | Enables NMR spectroscopy and acts as a mass tag in mass spectrometry |
The Natural State: Leveraging ¹³C at Natural Abundance
Working with the natural 1.1% abundance of ¹³C is the default state for most routine analytical techniques. While challenging, it provides valuable information.
In Nuclear Magnetic Resonance (NMR) Spectroscopy
Observing ¹³C NMR spectra at natural abundance is a standard technique for structural elucidation. However, it is constrained by two primary factors:
-
Low Sensitivity: The combination of low natural abundance and the inherently lower gyromagnetic ratio of ¹³C compared to ¹H results in a much weaker NMR signal.[3]
-
Long Acquisition Times: To compensate for the low signal-to-noise ratio, experiments require a large number of scans to be averaged, leading to significantly longer acquisition times, often hours for a single spectrum.[3]
Despite these limitations, a natural abundance ¹³C NMR spectrum can confirm the number of unique carbon environments in a molecule like adenosine and provide chemical shift information for structural assignment.[4]
In Mass Spectrometry (MS)
In mass spectrometry, the natural abundance of ¹³C gives rise to the "M+1" peak in a mass spectrum.[1][5] This is a small peak that appears one mass unit higher than the monoisotopic mass (M) of the molecule. The height of the M+1 peak is proportional to the probability that one of the carbon atoms in the molecule is a ¹³C atom. For a molecule with 'n' carbons, the M+1 peak will be approximately n × 1.1% of the intensity of the M peak.[5] This can be used to estimate the number of carbon atoms in a small molecule or fragment.
The Enhanced State: Isotopic Enrichment of Adenosine
Isotopic enrichment is the process of increasing the percentage of a specific isotope, in this case, ¹³C, far beyond its natural abundance. For biomolecular applications, enrichment levels often exceed 98%. This process transforms adenosine from a standard analyte into a powerful probe for sophisticated experimental designs.
The Rationale: Why Enrich Adenosine?
The decision to use ¹³C-enriched adenosine is driven by the need to overcome the limitations of natural abundance and to conduct experiments that are otherwise impossible.
-
Dramatically Increased Sensitivity: In NMR, enriching a molecule to 99% ¹³C makes the ¹³C signal nearly 90 times stronger than at natural abundance (99 / 1.1), drastically reducing experiment times and enabling the detection of low-concentration species.[6]
-
Enabling Advanced NMR Experiments: High enrichment allows for the observation of ¹³C-¹³C couplings, which are statistically non-existent at natural abundance. This is the basis for powerful experiments like the 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), which can map the entire carbon skeleton of a molecule.[6][]
-
Creating a "Tracer" for Metabolic Studies: Enriched adenosine can be introduced into a biological system (e.g., cell culture) to trace its metabolic fate.[8][9] By analyzing downstream metabolites using MS or NMR, researchers can map metabolic pathways and quantify fluxes, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).[9][10]
-
The Gold Standard for Quantification: In mass spectrometry, ¹³C-labeled adenosine serves as an ideal internal standard for isotope dilution assays.[11] Because it is chemically identical to the endogenous, unlabeled adenosine, it co-elutes chromatographically and experiences the same ionization efficiency, correcting for sample loss during preparation and matrix effects during analysis. This allows for highly accurate and precise quantification of the endogenous analyte.[11]
Production of ¹³C-Enriched Adenosine
There are two primary routes to producing ¹³C-enriched adenosine: chemical synthesis and biosynthesis.
Caption: Production pathways for ¹³C-enriched adenosine.
-
Chemical Synthesis: This approach allows for precise, site-specific labeling. For example, methods have been developed for the efficient synthesis of ¹³C(8)-enriched adenine, which can then be converted to the corresponding ribonucleoside.[12] This is invaluable for NMR studies where probing a specific atomic position is desired. Uniformly labeled adenosine, where all ten carbon atoms are ¹³C, can also be synthesized.[13][14]
-
Biosynthesis: This method involves growing microorganisms, such as specific strains of E. coli, in a medium where the sole carbon source is a ¹³C-labeled substrate, like ¹³C-glucose or ¹³C-glycerol.[15][16][17] The organism incorporates the ¹³C into its entire metabolome. The labeled adenosine can then be extracted and purified from the cellular components (e.g., RNA). This is a common method for producing uniformly labeled biomolecules for structural biology.[15]
Head-to-Head Comparison: Natural Abundance vs. Isotopic Enrichment
The choice between using naturally abundant or isotopically enriched adenosine is a critical decision in experimental design, dictated by the scientific question.
Table 2: Comparison of Analytical Outcomes for Adenosine Analysis
| Analytical Method | Parameter | At Natural ¹³C Abundance (~1.1%) | With Isotopic Enrichment (>98%) | Causality / Rationale |
| ¹³C NMR Spectroscopy | Signal-to-Noise | Very Low | Very High | Signal is directly proportional to the abundance of the NMR-active isotope. |
| Acquisition Time | Long (hours) | Short (minutes) | Higher signal requires fewer scans to achieve a good signal-to-noise ratio.[3] | |
| Feasible Experiments | 1D ¹³C spectra, DEPT | 2D/3D experiments (HSQC, HMBC), ¹³C-¹³C correlations (INADEQUATE)[] | High enrichment enables the detection of through-bond J-couplings between adjacent ¹³C atoms. | |
| Mass Spectrometry | Primary Signal | Monoisotopic Peak (M) | Isotopic Cluster shifted by +n Da (where n is the number of ¹³C atoms) | Enrichment shifts the entire mass of the molecule, clearly separating it from the unlabeled form. |
| Quantitative Use | Estimation of carbon count from M+1 peak | Gold-standard internal standard for isotope dilution analysis.[11] | The labeled standard perfectly mimics the analyte's behavior, correcting for experimental variability. | |
| Tracer Studies | Not feasible | Ideal for tracing metabolic pathways and quantifying flux.[10] | The high mass difference allows for unambiguous tracking of the labeled molecule through complex biological systems. |
Field-Proven Applications & Protocols in Drug Development
The use of ¹³C-labeled adenosine is not merely a theoretical advantage; it is a practical tool essential for modern research.
Application: High-Resolution Structural Analysis with NMR
Objective: To determine the high-resolution structure of an RNA aptamer in complex with a small molecule ligand, where adenosine is part of the binding motif. Uniformly ¹³C-labeling the RNA allows for the unambiguous assignment of carbon resonances and the measurement of structural restraints.[18]
Causality: At natural abundance, severe spectral overlap and low sensitivity would make resolving the individual adenosine carbon signals within the larger RNA molecule impossible.[19] Enrichment, often combined with ¹⁵N labeling, is essential for multidimensional heteronuclear NMR experiments that resolve these ambiguities.[]
Application: Accurate Pharmacokinetic Analysis with LC-MS/MS
Objective: To accurately quantify the concentration of an adenosine-based drug candidate in patient plasma samples.
Causality: Biological matrices like plasma are complex and can interfere with MS analysis ("matrix effects"), leading to inaccurate quantification. Using a known concentration of ¹³C-labeled adenosine as an internal standard is the most reliable method to correct for these effects and for any sample loss during extraction.[11] The co-eluting labeled and unlabeled forms experience the same matrix effects, so their ratio remains constant, ensuring accuracy.
Experimental Protocol: LC-MS/MS Quantification of Adenosine in Plasma using a ¹³C₁₀-Adenosine Internal Standard
This protocol provides a framework for the accurate quantification of endogenous adenosine.
1. Preparation of Standards and Reagents:
- Prepare a stock solution of unlabeled adenosine (analyte) in methanol/water (1:1).
- Prepare a stock solution of uniformly labeled ¹³C₁₀-Adenosine (Internal Standard, IS) in methanol/water (1:1).[13]
- Create a series of calibration standards by serial dilution of the analyte stock and spiking a constant, known concentration of the IS into each standard.
- Prepare a protein precipitation solution, typically acetonitrile with 0.1% formic acid.
2. Sample Preparation:
- Collect blood in tubes containing a "stop solution" (inhibitors of adenosine deaminase and kinase) to prevent rapid metabolism of adenosine.[11]
- Centrifuge to separate plasma.
- To 50 µL of plasma sample (or calibrator/QC), add 10 µL of the IS solution. Vortex briefly.
- Add 200 µL of the cold protein precipitation solution. Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.
- Carefully transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase C18 column suitable for polar analytes.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient to retain and elute adenosine (e.g., 2% B held for 1 min, ramp to 95% B over 5 min, hold, and re-equilibrate).
- Flow Rate: e.g., 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- Analysis: Multiple Reaction Monitoring (MRM).
- MRM Transitions: | Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | | :--- | :--- | :--- | | Adenosine (Analyte) | m/z 268.1 | m/z 136.1 (Adenine fragment) | | ¹³C₁₀-Adenosine (IS) | m/z 278.1 | m/z 141.1 (¹³C₅-Adenine fragment) |
4. Data Analysis:
- Integrate the peak areas for both the analyte and the IS transitions.
- Calculate the Peak Area Ratio (Analyte Area / IS Area) for each sample and calibrator.
- Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards.
- Determine the concentration of adenosine in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
// Nodes
Sample [label="Plasma Sample\n(Unknown [Ado])", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Spike [label="Spike with Known\nAmount of ¹³C-Ado (IS)", fillcolor="#FBBC05", fontcolor="#202124"];
Extract [label="Protein Precipitation\n& Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inject [label="Inject Supernatant\nonto LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Separate [label="LC Separation\n(Ado and IS Co-elute)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Detect [label="MS/MS Detection (MRM)\nMeasure Area(Ado)\nMeasure Area(IS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Calculate [label="Calculate Area Ratio\n(Ado / IS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Quantify [label="Quantify against\nCalibration Curve", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Sample -> Spike -> Extract -> Inject -> Separate -> Detect -> Calculate -> Quantify;
}
Caption: Workflow for quantitative analysis using isotope dilution LC-MS/MS.
Conclusion
The distinction between natural abundance and isotopic enrichment of ¹³C in adenosine is fundamental to designing powerful, precise, and insightful experiments. While natural abundance provides a baseline for structural confirmation, isotopic enrichment unlocks the full potential of modern analytical platforms. For researchers in drug discovery and development, mastering the application of ¹³C-enriched adenosine is not just a technical skill but a strategic advantage. It enables the elucidation of complex biological mechanisms, provides unequivocal structural information, and ensures the highest level of accuracy in quantitative bioanalysis, ultimately accelerating the journey from discovery to clinical application.
References
-
Abundance of the carbon-13 isotope & 13C NMR spectroscopy. ChemHelp ASAP, YouTube. [Link][3]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central, National Institutes of Health. [Link][20]
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central, National Institutes of Health. [Link][21]
-
Isotopic Abundance of Carbon Atoms. Shimadzu Corporation. [Link][2]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link][6]
-
13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed, National Institutes of Health. [Link][22]
-
Synthesis and Utilization of 13C(8)-Enriched Purines. Taylor & Francis Online. [Link][12]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. [Link][23]
-
Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PubMed Central, National Institutes of Health. [Link][15]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link][24]
-
Natural abundance carbon-13 nuclear magnetic resonance studies of histone and DNA dynamics in nucleosome cores. PubMed, National Institutes of Health. [Link][19]
-
Fractional 13C enrichment of isolated carbons using [1-13C]- or [2- 13C]-glucose facilitates the accurate measurement of dynamics at backbone Calpha and side-chain methyl positions in proteins. PubMed, National Institutes of Health. [Link][17]
-
A guide to 13C metabolic flux analysis for the cancer biologist. PubMed Central, National Institutes of Health. [Link][10]
-
13 C NMR spectra for eight nucleic acid bases: purine, adenine,... ResearchGate. [Link][4]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central, National Institutes of Health. [Link][25]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. [Link][26]
-
Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone Cα and side-chain methyl positions in proteins. ResearchGate. [Link][27]
-
(13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae. PubMed, National Institutes of Health. [Link][28]
-
Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, Oxford Academic. [Link][18]
-
13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link][29]
Sources
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Adenosine-13C10,15N5 = 98atom , = 95 CP 202406-75-5 [sigmaaldrich.com]
- 15. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ukisotope.com [ukisotope.com]
- 17. Fractional 13C enrichment of isolated carbons using [1-13C]- or [2- 13C]-glucose facilitates the accurate measurement of dynamics at backbone Calpha and side-chain methyl positions in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Natural abundance carbon-13 nuclear magnetic resonance studies of histone and DNA dynamics in nucleosome cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. epic.awi.de [epic.awi.de]
- 30. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Methodological & Application
Protocol for Using Adenosine-3'-¹³C in NMR Spectroscopy: A Precise Tool for Probing RNA Structure and Dynamics
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biological macromolecules like RNA at atomic resolution. However, its application to RNA is often hampered by severe spectral overlap and line broadening, particularly as the size of the RNA molecule increases.[1][2][3] Stable isotope labeling offers a robust solution to these challenges.[4][5] This application note provides a detailed protocol and scientific rationale for the use of site-specific adenosine-3'-¹³C labeling. By incorporating a ¹³C label at a single, strategic position within the RNA backbone, researchers can overcome spectral crowding, facilitate unambiguous resonance assignment, and gain precise insights into local conformation and molecular interactions, making it an invaluable tool in structural biology and drug discovery.[6][7]
The Rationale: Why Adenosine-3'-¹³C?
The power of this technique lies in the strategic choice of the isotope, the nucleotide, and the specific atomic position. Understanding the causality behind this choice is key to its effective application.
-
The Isotope (¹³C): The stable, NMR-active ¹³C isotope is ideal for biomolecular NMR. Its low natural abundance (~1.1%) ensures that signals from an enriched site are exceptionally prominent with minimal background. Furthermore, the large chemical shift dispersion of ¹³C (~200 ppm) significantly reduces signal overlap compared to ¹H NMR.[8] This allows for the use of powerful heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC) that are central to this protocol.
-
The Nucleotide (Adenosine): Adenosines are fundamental components of RNA and are frequently found in functionally critical regions such as enzyme active sites, riboswitch binding pockets, and protein recognition motifs.[9] Targeting adenosine allows for the direct investigation of these key structural and functional domains.
-
The Position (C3'): The C3' carbon is a cornerstone of the ribose-phosphate backbone. Its chemical environment is exquisitely sensitive to the local sugar pucker conformation—a critical determinant of RNA's three-dimensional structure.[10] The sugar pucker can be broadly classified into two main families: C3'-endo (characteristic of A-form RNA helices) and C2'-endo (more common in B-form DNA). As the C3' chemical shift directly reports on this conformation, an adenosine-3'-¹³C label acts as a precise conformational probe, allowing researchers to monitor structural changes induced by ligand binding, protein interaction, or changes in environmental conditions.[10]
Workflow Overview: From Synthesis to Spectrum
The successful application of adenosine-3'-¹³C labeling follows a systematic workflow. Each stage, from the synthesis of the labeled RNA to the final data interpretation, requires careful execution.
Sources
- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isotope labeling strategies for NMR studies of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
Tracing the Purine Salvage Pathway: Metabolic Labeling of Mammalian Cells with Adenosine-3'-13C
An Application Note and Protocol for Researchers
Abstract
Stable isotope tracing is a powerful technique for quantitatively mapping the activity of metabolic pathways in living cells.[1][2] This guide provides a comprehensive framework for labeling mammalian cells with Adenosine-3'-13C to specifically investigate the dynamics of the purine salvage pathway and its contributions to the cellular nucleotide pool. We delve into the underlying biochemistry, provide detailed protocols for cell culture, metabolite extraction, and sample preparation, and offer insights into data analysis and interpretation using liquid chromatography-mass spectrometry (LC-MS). By explaining the causality behind experimental choices, this document serves as both a practical protocol and an educational resource for researchers aiming to implement this technique.
Introduction: Why Trace Adenosine Metabolism?
Adenosine is a central purine nucleoside that plays a critical role in numerous physiological processes, from energy homeostasis (as a component of ATP) to cellular signaling.[3][4] Mammalian cells maintain their essential pool of adenosine-based nucleotides through two main routes: de novo synthesis and salvage pathways. The salvage pathway, which recycles pre-existing nucleosides like adenosine, is often highly active in rapidly proliferating cells, including many types of cancer, making it an attractive target for therapeutic intervention.[2][5]
Metabolic labeling with a stable isotope tracer, such as this compound, allows researchers to "follow the atoms" as they are incorporated into downstream metabolites.[6][7] By specifically labeling the 3'-carbon of the ribose sugar, we can precisely track the fate of the adenosine molecule as it is salvaged into the cellular nucleotide pool. This technique, a specific application of 13C Metabolic Flux Analysis (13C-MFA), enables the quantitative measurement of flux through key enzymatic steps, providing a dynamic view of cellular metabolism that is unattainable with static measurements of metabolite levels alone.[8][9]
Key applications for this technique include:
-
Quantifying the activity of the adenosine salvage pathway versus the degradation pathway.
-
Investigating the metabolic reprogramming of purine metabolism in cancer cells.[10]
-
Assessing the on-target and off-target effects of drugs that modulate nucleotide metabolism.
-
Understanding the contribution of extracellular adenosine to intracellular nucleotide pools.
The Principle: Following the 13C Label
The experimental strategy is grounded in the known biochemical fate of adenosine in mammalian cells.
-
Uptake: Extracellular this compound is transported into the cell primarily via equilibrative nucleoside transporters (ENTs).[3][11]
-
Metabolic Branch Point: Once inside the cell, adenosine faces a critical metabolic crossroads:
-
Salvage/Phosphorylation: Adenosine kinase (ADK) can directly phosphorylate adenosine to adenosine monophosphate (AMP), thereby incorporating the 13C-labeled ribose into the cell's nucleotide pool. This is the primary salvage route.[4][12]
-
Degradation/Deamination: Alternatively, adenosine deaminase (ADA) can deaminate adenosine to inosine, which is then further catabolized.[4][5] This represents a competing pathway.
-
-
Incorporation and Detection: The salvaged 13C-labeled AMP is subsequently phosphorylated to form ADP and ATP. The presence of the 13C label results in a +1 mass shift (M+1) in these molecules and their downstream products (e.g., other nucleotides, RNA). This mass shift is readily detectable and quantifiable by high-resolution mass spectrometry.[13][14]
The relative abundance of 13C-labeled AMP, ATP, and inosine provides a direct readout of the flux through the ADK and ADA enzymes, respectively.
Figure 1: Metabolic fate of this compound. The tracer enters the cell and is either salvaged by ADK into the nucleotide pool (green pathway) or degraded by ADA (red pathway). The 13C label (M+1) is tracked via mass spectrometry.
Experimental Design and Optimization
The success of a tracer experiment hinges on careful planning. The choices made here directly impact the quality and interpretability of the data.
Cell Culture Medium: The Importance of a Clean Background
Causality: Standard cell culture media are often supplemented with fetal bovine serum (FBS), which contains endogenous, unlabeled (12C) nucleosides. These unlabeled molecules will compete with the 13C tracer for uptake and metabolism, diluting the signal and complicating data interpretation.
Recommendation: To maximize labeling efficiency, it is crucial to minimize this background.
-
Use Dialyzed FBS: Dialysis removes small molecules like nucleosides while retaining essential growth factors.
-
Use Chemically Defined, Nucleoside-Free Medium: For cell lines that can tolerate it, a completely defined medium offers the cleanest background for labeling studies.[15]
Tracer Concentration and Labeling Duration
Causality: The goal is to achieve a significant and stable level of isotopic enrichment in the metabolites of interest without perturbing the cell's natural metabolic state or inducing toxicity. Reaching an "isotopic steady state"—where the fractional enrichment of metabolites is stable—is critical for many flux calculations.[2]
Optimization:
-
Tracer Concentration: The optimal concentration of this compound will vary between cell lines. A typical starting range is 10-100 µM. It is advisable to perform a dose-response experiment to find a concentration that provides robust labeling without affecting cell viability or proliferation.
-
Labeling Time: The time required to reach isotopic steady state depends on the turnover rate of the metabolite pool. For nucleotide pools in rapidly dividing mammalian cells, this is often achieved within 6-24 hours. A time-course experiment (e.g., harvesting cells at 2, 4, 8, 16, and 24 hours post-labeling) is the definitive way to determine this for your specific system.
| Parameter | Recommended Starting Range | Rationale |
| Cell Seeding Density | 30-50% confluency | Ensures cells are in the logarithmic growth phase and avoids nutrient limitation artifacts. |
| This compound Conc. | 10 - 100 µM | Balances signal strength with potential for metabolic perturbation or toxicity. |
| Labeling Duration | 8 - 24 hours | Aims to achieve isotopic steady state in the adenosine nucleotide pool for most cancer cell lines.[2] |
Essential Experimental Controls
Trustworthiness: A robust experiment includes controls that validate the observations.
-
Unlabeled Control: Cells grown in parallel without any tracer. This sample is essential for determining the natural isotopic abundance of metabolites and for confirming the identity of metabolite peaks in the LC-MS analysis.
-
Unlabeled Adenosine Control: Cells treated with an equivalent concentration of unlabeled (12C) adenosine. This control is critical to ensure that the observed metabolic effects are due to the tracing of the pathway itself, not a pharmacological effect of adding excess adenosine to the medium.
Detailed Protocols
The following workflow is a self-validating system, designed to rapidly halt metabolism and preserve the in vivo isotopic labeling patterns for accurate analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
- 5. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]
- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. ckisotopes.com [ckisotopes.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.und.edu [med.und.edu]
- 15. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
Tracing the Purine Salvage Pathway and Energy Metabolism: In Vivo Metabolic Flux Analysis Using Adenosine-3'-13C
An Application Guide for Researchers
Abstract
Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the rates of metabolic pathways within a living system.[1] This guide provides a detailed framework for employing adenosine labeled with carbon-13 at the 3' position of its ribose moiety (Adenosine-3'-13C) as a tracer for in vivo studies. Adenosine is a critical purine nucleoside central to cellular energy homeostasis, signal transduction, and the synthesis of nucleic acids. By tracing the fate of the 13C label, researchers can dissect the dynamics of the purine salvage pathway, quantify its contribution to the total adenine nucleotide pool, and gain insights into the metabolic reprogramming inherent in various physiological and pathological states. This document offers a synthesis of field-proven insights, step-by-step protocols, and data interpretation strategies for researchers, scientists, and drug development professionals.
Principles of the Method: The Metabolic Fate of Adenosine
Understanding the biochemical journey of adenosine is paramount to designing and interpreting tracer experiments. Once introduced in vivo, adenosine is rapidly transported into cells via equilibrative nucleoside transporters (ENTs).[2] Intracellularly, it faces two primary metabolic fates, creating a critical branch point for flux analysis.[3]
-
The Salvage Pathway (Phosphorylation): Adenosine kinase (ADK), a high-affinity enzyme, phosphorylates adenosine to form adenosine monophosphate (AMP).[4] This is the first committed step of the purine salvage pathway, directly recycling the nucleoside back into the valuable adenine nucleotide pool (AMP → ADP → ATP).[5] When using this compound, the 13C label is retained on the ribose moiety of AMP, subsequently labeling the entire downstream pool (ADP M+1, ATP M+1). This pathway is crucial for maintaining energy charge, especially in tissues with high energy demands like the heart and brain.[6][7]
-
The Degradative Pathway (Deamination): Adenosine deaminase (ADA) converts adenosine to inosine, which is further catabolized to hypoxanthine, xanthine, and finally uric acid for excretion.[3] This pathway represents a loss of the adenine base from the salvageable pool. The 13C-labeled ribose moiety is cleaved from inosine by purine nucleoside phosphorylase (PNP) as ribose-1-phosphate.
The relative flux through ADK versus ADA determines the efficiency of purine recycling. By measuring the incorporation of the 13C label into the AMP/ADP/ATP pool, we can directly quantify the rate of the salvage pathway initiated by adenosine.
Caption: Metabolic fate of this compound tracer in vivo.
Experimental Application: Protocol for In Vivo Analysis
This protocol provides a comprehensive workflow for a typical in vivo study in a mouse model. The core principle is to administer the tracer, allow it to distribute and metabolize until a steady state of label incorporation is reached, and then rapidly collect and process tissues to capture an accurate snapshot of the metabolic state.[8]
Part A: Materials and Reagents
| Item | Specifications | Supplier Example |
| Tracer | This compound, >99% isotopic purity | MedChemExpress, Cambridge Isotope Labs |
| Animal Model | C57BL/6J mice (or other relevant strain), 8-10 weeks old | The Jackson Laboratory |
| Vehicle | Sterile 0.9% Saline | Standard supplier |
| Anesthesia | Isoflurane | Standard supplier |
| Surgical Tools | Catheters, infusion pump, scalpels, forceps | Standard supplier |
| Collection Tubes | EDTA-coated microtubes (for blood), cryovials (for tissue) | Standard supplier |
| Quenching Tools | Wollenberger-style freeze clamps pre-chilled in liquid N2 | N/A (custom or specialized) |
| Extraction Solvent | 80:20 Methanol:Water (HPLC-grade), pre-chilled to -80°C | Standard supplier |
| Homogenizer | Bead mill homogenizer with ceramic beads | Standard supplier |
Part B: Tracer Administration and Sample Collection
Causality Behind Choices: Continuous intravenous infusion is preferred over a bolus injection to achieve and maintain an isotopic steady state in the plasma and tissues, which is a critical assumption for most MFA models.[9] The infusion duration must be optimized; typically, 2-4 hours is sufficient for central carbon metabolites to reach a plateau.[10] Rapid quenching by freeze-clamping is non-negotiable; it instantly halts all enzymatic activity, preserving the in vivo metabolite labeling patterns.[11]
Step-by-Step Protocol:
-
Preparation: Prepare the this compound tracer solution in sterile saline at the desired concentration (e.g., 10-20 mM). Ensure complete dissolution.
-
Animal Surgery (optional but recommended): For precise control, anesthetize the mouse and surgically implant a catheter into the jugular vein for tracer infusion. Allow the animal to recover fully before the experiment.
-
Tracer Infusion: Place the mouse in a metabolic cage that allows free movement. Connect the catheter to an infusion pump and begin the continuous infusion of this compound. A typical infusion rate is 10-20 µL/min, adjusted for animal weight.[9][10]
-
Steady-State Confirmation (optional): If possible, collect small blood samples (e.g., 10 µL) from the tail vein at several time points (e.g., 0, 60, 120, 180 min) to confirm that the tracer enrichment in plasma has reached a plateau.
-
Euthanasia and Tissue Collection: At the end of the infusion period (e.g., 3 hours), euthanize the mouse via an approved method (e.g., cervical dislocation under deep anesthesia).
-
Rapid Quenching: Immediately dissect the tissue of interest (e.g., heart, liver, tumor). As quickly as possible (<30 seconds), clamp the tissue between two aluminum blocks pre-chilled to the temperature of liquid nitrogen. This instantly freezes the tissue and halts metabolism.
-
Blood Collection: Collect terminal blood via cardiac puncture into an EDTA-coated tube. Immediately place on ice and centrifuge at 2,000 x g for 15 min at 4°C to separate plasma.
-
Storage: Store the freeze-clamped tissue wafer and plasma samples at -80°C until metabolite extraction. Do not allow samples to thaw.
Analytical Methodologies and Data Processing
The accurate measurement of 13C incorporation into low-abundance metabolites requires sensitive and high-resolution analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow Overview
Caption: Workflow from sample preparation to metabolic flux calculation.
Protocol: Metabolite Extraction and LC-MS Analysis
-
Extraction:
-
Weigh the frozen tissue wafer under cryogenic conditions.
-
Transfer the tissue to a tube containing ceramic beads and a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) at a ratio of 50 mg tissue per 1 mL solvent.
-
Immediately homogenize using a bead mill (e.g., 2 cycles of 45 seconds). Keep the sample cold throughout.
-
Centrifuge at 16,000 x g for 10 min at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the extract completely using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate buffer for the chosen chromatography method (e.g., 50% acetonitrile).
-
Inject the sample onto a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole).
-
Use a chromatographic method optimized for polar metabolites, such as HILIC or reversed-phase ion-pairing chromatography.
-
The mass spectrometer should be operated in negative ion mode to detect phosphorylated nucleotides. Set up a targeted analysis to monitor for the expected mass isotopologues.
-
Expected Mass Isotopologues
The use of this compound results in a +1 mass shift for metabolites that retain the ribose moiety.
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+1) | Notes |
| Adenosine | 267.10 | 268.10 | The infused tracer |
| AMP | 347.06 | 348.06 | Product of Adenosine Kinase |
| ADP | 427.03 | 428.03 | Downstream of AMP |
| ATP | 506.99 | 507.99 | The final energy currency |
| Inosine | 268.09 | 269.09 | Product of Adenosine Deaminase |
Data Analysis and Flux Interpretation
Raw LC-MS data must be processed to yield meaningful biological information. The ultimate goal is to use the Mass Isotopologue Distribution (MID) of key metabolites to calculate pathway flux.
-
Data Extraction: Integrate the peak areas for each mass isotopologue (e.g., ATP M+0 and ATP M+1) from the extracted ion chromatograms.
-
Natural Abundance Correction: The integrated peak areas must be corrected for the natural abundance of 13C and other heavy isotopes. This can be done using established algorithms and software tools (e.g., IsoCor).[12]
-
MID Calculation: The MID represents the fractional abundance of each mass isotopologue. For ATP, it would be calculated as:
-
Fractional Abundance (M+0) = Corrected Area(M+0) / [Corrected Area(M+0) + Corrected Area(M+1)]
-
Fractional Abundance (M+1) = Corrected Area(M+1) / [Corrected Area(M+0) + Corrected Area(M+1)]
-
-
Flux Calculation: The fractional enrichment of the product pool (e.g., ATP M+1) relative to the precursor pool (intracellular this compound) is proportional to the flux through the connecting pathway. For a simple precursor-product relationship, the flux can be estimated. However, for complex networks, computational modeling software (e.g., INCA, Metran) is required to fit the MID data to a metabolic network model and derive quantitative flux values.[12][13]
Interpreting the Results: A high fractional enrichment in the ATP pool (e.g., 30% of ATP is M+1) indicates a significant flux through the adenosine kinase-mediated salvage pathway. By comparing this flux under different conditions (e.g., drug treatment vs. control), one can determine how specific interventions modulate purine metabolism. For example, a drug that inhibits de novo purine synthesis might cause a compensatory increase in the adenosine salvage flux, which would be quantifiable with this method.
Troubleshooting and System Validation
A robust protocol is a self-validating one. Below are common issues and checkpoints to ensure data integrity.
| Problem | Potential Cause(s) | Solution / Validation Check |
| Low Label Incorporation in Tissues | - Inefficient tracer delivery (e.g., failed infusion).- Very rapid clearance of the tracer.- Low activity of adenosine kinase in the target tissue. | - Measure tracer enrichment in plasma to confirm systemic delivery.- Shorten the infusion time to capture earlier dynamics if clearance is an issue.- Verify ADK expression/activity via Western blot or enzyme assays. |
| High Variability Between Replicates | - Inconsistent sample collection/quenching time.- Post-mortem metabolic activity.- Inconsistent infusion rates. | - Standardize the dissection and freeze-clamping procedure to be <30 seconds.- Ensure freeze-clamps are fully chilled in liquid N2.- Use high-quality infusion pumps and check for line blockages. |
| Isotopic Steady State Not Reached | - Infusion time is too short.- The metabolite pool turns over very slowly. | - Perform a time-course experiment to determine the time required to reach a plateau in plasma and tissue enrichment.[10] |
| Unexpected Labeled Species | - *In-source fragmentation in the mass spectrometer.- Contamination.- Unexpected metabolic pathway activity. | - Optimize MS source parameters.- Run vehicle-infused animals as a negative control.- This could be a novel discovery; further investigation is warranted. |
Limitations and Future Directions
While powerful, this technique has considerations:
-
Compartmentation: This method measures average flux in a bulk tissue extract, which may not capture metabolic differences between cell types or subcellular compartments (e.g., mitochondria vs. cytosol).[14]
-
Tracer Cost: Stable isotope-labeled compounds can be expensive, potentially limiting the scale of studies.
-
Whole-Body Complexity: In an in vivo setting, tracer is distributed throughout the body, and inter-organ metabolic cross-talk can influence local tissue labeling patterns.[15]
Future applications may integrate this method with spatial metabolomics to resolve flux within different tissue regions or combine it with other tracers (e.g., 15N-glutamine) to simultaneously probe multiple interconnected pathways.[1][16]
References
-
Wiechert, W., & Schweissgut, O. (2014). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 1192, 213-247. ([Link])
-
Crown, S. B., & Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. Methods in Molecular Biology, 985, 255-270. ([Link])
-
Kohlstedt, M., & Wittmann, C. (2012). Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy. Journal of Biotechnology, 161(2), 177-185. ([Link])
-
Rolin, F. M., & Libourel, O. (2012). In Vivo NMR for 13C metabolic Flux Analysis. Springer Protocols. ([Link])
-
Schuster, S., & Kenanov, D. (2005). Adenine and adenosine salvage pathways in erythrocytes and the role of S-adenosylhomocysteine hydrolase. A theoretical study using elementary flux modes. Biochimica et Biophysica Acta (BBA) - General Subjects, 1724(1-2), 16-26. ([Link])
-
Cockcroft, J. R., et al. (2019). Adenine nucleotide metabolism and synthesis via the purine salvage pathway. ResearchGate. ([Link])
-
Fan, J., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4493-4500. ([Link])
-
Libourel, O., & Shachar-Hill, Y. (2008). In vivo NMR for 13C metabolic flux analysis. ResearchGate. ([Link])
-
Harrison, M. L., & Al-Rubaiee, M. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). JOVE, (177), e63080. ([Link])
-
Kates, A. H., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(9), 353. ([Link])
-
PubChem. Adenine and adenosine salvage III Pathway. PubChem Pathway. ([Link])
-
Antonioli, L., et al. (2017). Adenosine metabolism – emerging concepts for cancer therapy. Nature Reviews Cancer, 17(10), 650-665. ([Link])
-
Crown, S. B., & Antoniewicz, M. R. (2013). Using Multiple Tracers for 13C Metabolic Flux Analysis. Springer Nature Experiments. ([Link])
-
NPTEL - National Programme on Technology Enhanced Learning. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. ([Link])
-
Sriram, G., et al. (2007). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 79(14), 5320-5327. ([Link])
-
Baresova, V., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Science, 368(6488), 285-290. ([Link])
-
Abernathy, M., et al. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in Molecular Biology, 1859, 301-316. ([Link])
-
Kim, D., & Young, J. D. (2021). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 71, 14-21. ([Link])
-
Blackburn, M. R., & Kellems, R. E. (2005). The purine salvage pathway. ResearchGate. ([Link])
-
Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews, 65(3), 906-943. ([Link])
-
Deussen, A., et al. (1998). Metabolic flux rates of adenosine in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 481-492. ([Link])
-
Boison, D. (2020). Adenosine Kinase: A Key Regulator of Purinergic Physiology. Trends in Pharmacological Sciences, 41(11), 844-857. ([Link])
-
Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 267-275. ([Link])
-
Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology, 25(8), 1029-1037.e4. ([Link])
-
Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966035. ([Link])
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. ([Link])
-
Dzeja, P., & Terzic, A. (2009). Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing. International Journal of Molecular Sciences, 10(4), 1729-1772. ([Link])
-
Sauer, U. (n.d.). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology, ETH Zurich. ([Link])
-
ResearchGate. (2020). How to analyze 13C metabolic flux?. ResearchGate Q&A. ([Link])
-
Deussen, A., et al. (1998). Metabolic flux rates of adenosine in the heart. Semantic Scholar. ([Link])
-
Wikipedia. Purine nucleotide cycle. Wikipedia, The Free Encyclopedia. ([Link])
-
Li, Y., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. ([Link])
-
Hui, S., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16(9), 4231-4262. ([Link])
-
Vacanti, N. M., & Metallo, C. M. (2014). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. ([Link])
-
Wang, L., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101289. ([Link])
Sources
- 1. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic flux rates of adenosine in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. biorxiv.org [biorxiv.org]
- 11. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for Quantifying Adenosine-3'-13C Incorporation and Turnover
Introduction: Unraveling Adenosine Dynamics
Adenosine is a ubiquitous purine nucleoside that plays a pivotal role in cellular metabolism and signaling.[1][2] Beyond its fundamental role as a building block for nucleic acids and the energy currency adenosine triphosphate (ATP), extracellular adenosine acts as a potent signaling molecule in various physiological and pathological processes, including cardiovascular regulation, neurotransmission, and inflammation.[1][3][4] Consequently, the ability to accurately measure the dynamics of adenosine synthesis, release, and metabolism—its metabolic flux—is of paramount importance in biomedical research and drug development.
This application note details a highly specific and sensitive method for quantifying the incorporation of a stable isotope-labeled tracer, adenosine-3'-13C, into the cellular adenosine pool using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Stable isotope tracing is a powerful technique that allows researchers to follow the fate of labeled atoms as they are incorporated into metabolites, providing a dynamic view of pathway activities that cannot be captured by simple concentration measurements alone.[5][6][7] By introducing this compound and measuring its rate of incorporation, researchers can precisely calculate the turnover rate of the adenosine pool, offering deep insights into the regulation of its metabolic pathways.[8]
LC-MS/MS has become the gold standard for this type of analysis due to its exceptional sensitivity and specificity, which is crucial for measuring low-abundance analytes like adenosine in complex biological matrices.[9] The use of an isotope-labeled internal standard in conjunction with the tracer ensures the highest level of analytical accuracy, correcting for variations during sample preparation and analysis.[3][4]
This guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, grounded in established scientific principles to ensure methodological robustness and data integrity.
Principle of the Method
The core of this method is based on the principles of metabolic flux analysis using a stable isotope tracer.[5][10][11] Cells or tissues are incubated with this compound, a non-radioactive, stable isotope-labeled version of adenosine. This labeled adenosine is taken up by cells and incorporated into the intracellular adenosine pool.
Over time, the ratio of labeled to unlabeled adenosine changes, and this rate of change is directly proportional to the metabolic turnover of the adenosine pool.[8] By collecting samples at different time points, quenching metabolic activity, and extracting the metabolites, we can measure the abundance of both the endogenous (unlabeled) and the 13C-labeled adenosine using LC-MS/MS.
The quantification is achieved using the isotope dilution method.[4] A known concentration of a different stable isotope-labeled adenosine, such as 13C10,15N5-adenosine, is added to each sample as an internal standard (IS) prior to processing. Since the IS is chemically identical to the analyte, it experiences the same extraction efficiency and ionization suppression/enhancement effects in the mass spectrometer. By comparing the peak area ratio of the analyte (both labeled and unlabeled) to the internal standard, precise and accurate quantification can be achieved.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It encompasses cell culture and labeling, rapid quenching and extraction of metabolites, followed by LC-MS/MS analysis and data interpretation.
Caption: Figure 1. Experimental workflow for adenosine turnover analysis.
Detailed Protocols
Materials and Reagents
-
This compound: (Tracer)
-
13C10,15N5-Adenosine: (Internal Standard)
-
Cell Culture Medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade, pre-chilled to -80°C
-
Water, LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Formic Acid, LC-MS grade
Sample Preparation: Cell Culture
This protocol is optimized for adherent cells in a 6-well plate format but can be adapted.
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.
-
Tracer Introduction: On the day of the experiment, aspirate the old medium. To begin the labeling, replace it with fresh, pre-warmed medium containing a known concentration of this compound. The optimal concentration should be determined empirically but is often in the low micromolar range to be physiologically relevant.
-
Time-Course Incubation: Incubate the cells for a series of time points (e.g., 0, 5, 15, 30, 60 minutes) to track the incorporation of the label. The "0" time point represents the baseline before significant incorporation.
-
Metabolic Quenching (CRITICAL STEP): To accurately capture the metabolic state, enzymatic activity must be stopped instantaneously.
-
Aspirate the labeling medium completely and rapidly.
-
Immediately wash the cells once with 1 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol (v/v in water). This ruptures the cells and denatures enzymes.
-
-
Metabolite Extraction:
-
Place the plates on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol solution using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Internal Standard Spiking: Add a known amount of the 13C10,15N5-adenosine internal standard to each sample. This is crucial for accurate quantification.[12]
-
Protein Precipitation and Clarification:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new tube. This contains the extracted metabolites.
-
-
Sample Finalization: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and may require optimization for specific instrumentation. A reverse-phase chromatography method is commonly employed.[12]
| Parameter | Condition |
| LC System | Agilent 1100 series or equivalent[12] |
| Column | Luna C18(2), 3 µm, 150 x 2.0 mm (Phenomenex) or equivalent[12] |
| Mobile Phase A | Water with 25 mM Ammonium Acetate[12] |
| Mobile Phase B | Acetonitrile[12] |
| Flow Rate | 0.2 mL/min[12] |
| Gradient | Isocratic at 10% B for 5 minutes (This provides rapid analysis for a targeted compound)[12] |
| Injection Volume | 10 µL[12] |
| Autosampler Temp | 4°C[12] |
| Column Temp | 35°C[12] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., API 3000)[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode. Negative mode is often cited for adenosine.[12] |
| Ion Source Temp | 450°C[12] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
MRM is used for its high selectivity and sensitivity. It involves isolating a specific precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a specific product ion. The precursor -> product pair is called a "transition."
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| Endogenous Adenosine (unlabeled) | 267.8 | 136.2 | Negative | The precursor is the [M-H]⁻ ion. The product ion corresponds to the adenine base after cleavage of the glycosidic bond.[12] |
| This compound (Tracer) | 268.8 | 136.2 | Negative | The precursor mass is increased by 1 Da due to the single 13C atom. The fragment ion remains the same as it does not contain the labeled carbon from the ribose ring. |
| 13C10,15N5-Adenosine (Internal Standard) | 282.8 | 146.2 | Negative | This fully labeled standard has a significantly different precursor and product ion mass, ensuring no overlap with the analyte or tracer. A similar compound, ribose-13C5-adenine, uses the 272.8/136.2 transition.[12] |
Note: These m/z values should be confirmed and optimized on the specific mass spectrometer being used.
Data Analysis and Interpretation
-
Peak Integration: Using the instrument's software (e.g., Analyst 1.4.2), integrate the peak areas for the MRM transitions of endogenous adenosine, this compound, and the internal standard at each time point.[12]
-
Response Ratio Calculation: For both endogenous adenosine and the tracer, calculate the response ratio at each time point: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Fractional Enrichment Calculation: Calculate the fractional enrichment (FE) of the 13C label in the adenosine pool at each time point (t): FE(t) = (Response Ratio of this compound) / (Response Ratio of this compound + Response Ratio of Endogenous Adenosine)
-
Turnover Rate Calculation: Plot the Fractional Enrichment (FE) against time. The initial rate of incorporation, which represents the turnover rate of the adenosine pool, can be determined from the initial slope of this curve.[8] A steeper slope indicates faster turnover.
Conclusion
This application note provides a comprehensive and robust framework for the quantification of this compound incorporation using LC-MS/MS. By leveraging the specificity of tandem mass spectrometry and the precision of isotope dilution, this method enables researchers to move beyond static concentration measurements and explore the dynamic metabolic flux of adenosine pathways. The detailed protocols and validated parameters herein serve as a strong foundation for scientists in academic and industrial settings to investigate the intricate role of adenosine in health and disease.
References
- A Comparative Guide to the LC-MS/MS Validation for Adenosine Quantification Using a Stable Isotope Labeled Internal Standard. Benchchem.
- Adenosine quantification. Undisclosed Source.
- A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. PMC - NIH.
- HILIC-MS/MS Analysis of Adenosine in Patient Blood. MDPI.
- Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. PubMed Central.
- Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. MDPI.
- A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers.
- Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols. Benchchem.
- Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Preprints.org.
- Metabolic flux rates of adenosine in the heart. Semantic Scholar.
- Metabolic flux analysis using mass spectrometry. PubMed.
- Mass spectrometry for metabolic flux analysis. PubMed.
- Metabolic flux analysis. Wikipedia.
- Metabolic turnover analysis by a combination of in vivo 13C-labelling from 13CO2 and metabolic profiling with CE-MS/MS reveals rate-limiting steps of the C3 photosynthetic pathway in Nicotiana tabacum leaves. PMC - NIH.
- Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. Agilent.
- Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells. PubMed Central.
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Undisclosed Source.
- Metabolomics and isotope tracing. PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic turnover analysis by a combination of in vivo 13C-labelling from 13CO2 and metabolic profiling with CE-MS/MS reveals rate-limiting steps of the C3 photosynthetic pathway in Nicotiana tabacum leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 12. med.und.edu [med.und.edu]
Harnessing Adenosine-3'-¹³C for High-Resolution Insights into Nucleic Acid Structure and Dynamics
An Application Guide for Researchers and Drug Development Professionals
Abstract
The intricate three-dimensional structures of nucleic acids are fundamental to their biological functions, from information storage to catalysis and regulation. Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled atomic-level insights into these structures and their conformational dynamics in solution. However, the inherent chemical similarity of the four nucleotide building blocks leads to severe spectral overlap, particularly in larger RNA and DNA molecules, complicating detailed analysis.[1][2][3] Isotope labeling, specifically the site-specific incorporation of ¹³C, provides a powerful solution to this challenge. This guide focuses on the strategic application of adenosine labeled with ¹³C at the 3'-ribose position (Adenosine-3'-¹³C). We will explore the rationale behind using this specific label, detail its incorporation into nucleic acids, and provide in-depth protocols for its use in resolving conformational ambiguities, mapping molecular interactions, and characterizing dynamics.
The Strategic Advantage of the 3'-Carbon Position
While uniform ¹³C labeling is a common strategy, site-specific labeling provides a surgical tool to probe specific locations within a nucleic acid structure without introducing widespread complexities from ¹³C-¹³C couplings.[4] The 3'-carbon of the ribose sugar is a particularly strategic position for several reasons:
-
Backbone Conformation Sentinel: The C3' atom is a critical component of the phosphodiester backbone. Its local electronic environment, and therefore its ¹³C chemical shift, is exquisitely sensitive to the conformation of the ribose sugar (the C2'-endo vs. C3'-endo pucker, also known as S-type vs. N-type) and the adjacent backbone torsion angles (δ, ε, ζ).[5]
-
Resolving Spectral Ambiguity: In crowded ¹H NMR spectra, the ribose proton signals (H2', H3', H4', H5', H5'') often overlap extensively.[2][3] Attaching a ¹³C label to the C3' position allows for the use of heteronuclear correlation experiments (like ¹H-¹³C HSQC) to disperse these signals into a second dimension, dramatically improving resolution.
-
A Probe for Dynamics: The C3'-H3' vector is an excellent probe for studying the internal motions of the sugar-phosphate backbone through NMR relaxation experiments. These studies can reveal the flexibility and conformational exchange processes that are often crucial for biological function.[6][7]
Caption: Structure of adenosine with the strategic 3'-carbon position highlighted.
Synthesis and Incorporation of Adenosine-3'-¹³C
Site-specific incorporation is paramount for leveraging the benefits of a single label. The most robust and widely used method is solid-phase chemical synthesis using a labeled phosphoramidite building block.
Caption: Workflow for site-specific incorporation via solid-phase synthesis.
While enzymatic methods using T7 RNA polymerase are common for uniform labeling, site-specific incorporation is more complex, often requiring ligation of a chemically synthesized labeled fragment to enzymatically transcribed unlabeled fragments.[8][9] For the direct and precise placement of a single Adenosine-3'-¹³C, chemical synthesis remains the method of choice.[2][3]
Applications & Experimental Approaches
Resolving Conformational Heterogeneity: Sugar Pucker Analysis
The conformation of the ribose ring is a key determinant of local and global nucleic acid structure. It exists in a dynamic equilibrium between two major conformations: C3'-endo (N-type, characteristic of A-form RNA) and C2'-endo (S-type, characteristic of B-form DNA). The ¹³C chemical shift of the 3'-carbon provides a direct readout of this equilibrium.[5]
Causality: The dihedral angle of the C4'-C3'-O3'-P backbone segment is different in N-type versus S-type puckers. This geometric change alters the electronic environment around the C3' nucleus, leading to a predictable change in its chemical shift. Generally, C3' resonances are shifted downfield in C3'-endo conformations compared to C2'-endo conformations.
| Ribose Conformation | Typical C3' Chemical Shift Range (ppm) | Associated Structure |
| C3'-endo (N-type) | ~72-76 ppm | A-form RNA duplex, structured loops |
| C2'-endo (S-type) | ~70-73 ppm | B-form DNA, flexible/unstructured regions |
| Intermediate Exchange | Averaged shifts between the ranges | Regions undergoing conformational exchange |
Note: Absolute chemical shift values can vary based on sequence context, temperature, and buffer conditions. The relative difference is the most informative metric.
Mapping Molecular Interactions via Chemical Shift Perturbation (CSP)
CSP is a powerful method for identifying the binding interface between a nucleic acid and a ligand (protein, small molecule, etc.) and for quantifying binding affinity.[10][11] By incorporating an Adenosine-3'-¹³C label at a suspected interaction site, researchers can monitor changes in its local environment upon ligand binding.
The Principle: When a ligand binds, it perturbs the electronic environment of nearby nuclei. This perturbation causes a change in the observed NMR chemical shifts. By titrating a ligand into a solution of the labeled nucleic acid and recording a series of ¹H-¹³C HSQC spectra, one can track the movement of the C3'-H3' crosspeak. Significant peak shifts indicate that the labeled adenosine is at or near the binding interface.
Caption: Principle of Chemical Shift Perturbation (CSP) analysis.
Why this works: The binding event can alter the local conformation (e.g., sugar pucker), induce an electrostatic change, or be subject to ring-current effects from aromatic moieties on the ligand. All these factors can lead to a measurable chemical shift perturbation at the C3' position. This method is particularly powerful for studying protein-RNA interactions and for screening small molecule drug candidates.[2][7]
Probing Microsecond-Millisecond Dynamics with Relaxation Dispersion
Many critical biological processes, such as RNA folding and enzyme catalysis, involve conformational changes on the microsecond to millisecond timescale. Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR is the premier technique for studying these "invisible" excited states.[6] A site-specific ¹³C label is a crucial prerequisite for these experiments on nucleic acids, as it provides an isolated spin system that minimizes artifacts from ¹³C-¹³C couplings.[12] By measuring the transverse relaxation rate (R₂) as a function of a variable pulse frequency, one can extract kinetic (exchange rates) and thermodynamic (population sizes) information about these transient states.
Protocols
Protocol 1: Sample Preparation of a Site-Specifically Labeled RNA Oligonucleotide
This protocol outlines the general steps following automated synthesis.
-
Synthesis: Synthesize the desired RNA sequence on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. At the cycle corresponding to the desired adenosine position, use the Adenosine-3'-¹³C phosphoramidite building block instead of the standard adenosine phosphoramidite.
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove protecting groups using a standard protocol (e.g., concentrated ammonium hydroxide and/or methylamine).
-
Crucially, remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) using a fluoride-based reagent like triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF). This step must be performed carefully to avoid backbone degradation.
-
-
Purification:
-
Purify the crude, deprotected RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), typically with an ion-exchange column.
-
Self-Validation: Run an analytical gel or HPLC trace of the purified fraction to confirm purity and size.
-
-
Desalting and Buffer Exchange:
-
Desalt the purified RNA using a size-exclusion column (e.g., Sephadex G-25) or dialysis.
-
Exchange the sample into the final NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O or a 90% H₂O/10% D₂O mixture).
-
Control: Measure the final concentration using UV-Vis spectroscopy at 260 nm. A typical NMR sample concentration is 0.5–1.0 mM.
-
Protocol 2: NMR Data Acquisition for Conformational and Interaction Analysis
This protocol describes the setup for a standard 2D ¹H-¹³C HSQC experiment.
-
Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹³C frequencies. Optimize the D₂O lock and perform gradient shimming to achieve good field homogeneity.
-
Temperature Control: Set the sample temperature to the desired value (e.g., 298 K / 25 °C) and allow it to equilibrate for at least 15-20 minutes.
-
Pulse Program: Use a sensitivity-enhanced ¹H-¹³C HSQC pulse sequence with gradient selection (e.g., hsqcetf3gpsi on Bruker systems).
-
Key Parameters:
-
¹J(CH) Coupling Constant: Set the evolution delay based on an average one-bond C-H coupling constant, typically ~145 Hz for ribose carbons.
-
Spectral Widths: Center the ¹H dimension (~0-10 ppm) and the ¹³C dimension (~65-85 ppm for the ribose region) with appropriate sweep widths to cover all expected signals.
-
Acquisition Time: Acquire sufficient data points in both dimensions to achieve good resolution.
-
Number of Scans: Adjust the number of scans per increment to achieve an adequate signal-to-noise ratio. For a ~1 mM sample, this can range from 8 to 64 scans.
-
-
For CSP Titrations:
-
Acquire a reference ¹H-¹³C HSQC spectrum of the free, labeled RNA.
-
Add small aliquots of a concentrated ligand stock solution to the NMR tube.
-
After each addition, briefly mix, re-equilibrate the temperature, and acquire another HSQC spectrum using the identical parameters as the reference. Repeat until the desired molar ratio is achieved or the peak shift saturates.
-
Protocol 3: Data Analysis and Interpretation
-
Processing: Process the acquired NMR data using software such as TopSpin, NMRPipe, or MestReNova. Apply appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.
-
Resonance Assignment: In the 2D ¹H-¹³C HSQC spectrum, identify the crosspeak corresponding to the covalently linked H3' and ¹³C-labeled C3' of the specific adenosine residue. Its unique presence in the ¹³C dimension confirms its identity.
-
Conformational Analysis:
-
Extract the ¹³C chemical shift value from the C3' dimension of the assigned crosspeak.
-
Compare this value to the reference ranges in the table provided in section 3.1 to determine the predominant sugar pucker conformation (N-type, S-type, or mixed).
-
-
CSP Analysis:
-
Overlay the spectra from the titration series.
-
For each titration point, measure the change in the ¹H and ¹³C chemical shifts of the C3'-H3' crosspeak relative to the free form.
-
Calculate the combined chemical shift perturbation (Δδ) using the following weighted equation, where α is a weighting factor (typically ~0.14 for ¹³C): Δδ = √[ (Δδ_H)² + (α * Δδ_C)² ]
-
Plot Δδ against the ligand/RNA molar ratio. This plot can be fitted to a binding isotherm to extract the dissociation constant (Kd), provided the binding is in the fast exchange regime.[10][11]
-
References
- Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. Nucleic Acids Research.
- Application Notes and Protocols for Experimental Design of 13C Labeling in Nucleic Acid Research. Benchchem.
- Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews.
- Carbon-13 NMR in conformational analysis of nucleic acid fragments. Heteronuclear chemical shift correlation spectroscopy of RNA constituents. Nucleic Acids Research via PMC.
- Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. MDPI.
- Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA. RSC.
- Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies.
- Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research via PMC.
- Isotope labeling strategies for NMR studies of RNA. QRNAS via PMC.
- Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences.
- Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research.
- Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. MethodsX via PMC.
- Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR via PMC.
- Conformational Dynamics of RNA G4C2 and C2G4 Repeat Expansions causing ALS/FTD using. ChemRxiv.
- 13C NMR relaxation studies of RNA base and ribose nuclei reveal a complex pattern of motions in the RNA binding site for human U1A protein. H1 Connect.
- Adenosine (3′-¹³C, 98%).
- A Comparative Guide to the Incorporation of 13C-Labeled Adenosine Analogs in RNA for Advanced Research. Benchchem.
- Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research via PMC.
- Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols via PMC.
- Supporting Information for "Atom-specific isotope labeling of RNA by solid-phase synthesis". ScienceOpen.
- Enhanced TROSY Effect in [2-19F, 2-13C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution. Angewandte Chemie via PMC.
- Using Stable Isotope Labeled Nucleotides in RNA and DNA Synthesis. Silantes.
- Adenine-13C (Adenine-8-C13). MedchemExpress.
- NMR studies of nucleic acids in solution. III. Conformational properties of adenylyl-3' →.5'-adenosine in aqueous solution. Biochemistry.
- Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules via PMC.
- Enhanced TROSY Effect in [2-19 F, 2-13 C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution.
- 13C and (15)N chemical shift tensors in adenosine, guanosine dihydrate, 2'-deoxythymidine, and cytidine. Journal of the American Chemical Society.
- Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy.
- 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. Magnetic Resonance in Chemistry.
- Using chemical shift perturbation to characterise ligand binding. Request PDF.
- 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. Magnetic Resonance in Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon-13 NMR in conformational analysis of nucleic acid fragments. Heteronuclear chemical shift correlation spectroscopy of RNA constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 13C NMR relaxation studies of RNA ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
site-specific 13C labeling of RNA using adenosine-3'-13C
Application Note & Protocol
Topic: Site-Specific ¹³C Labeling of RNA using Adenosine-3'-¹³C for High-Resolution Structural and Dynamics Studies
Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, structural biology, and RNA therapeutics.
Abstract
The functional versatility of RNA in cellular processes is intimately linked to its three-dimensional structure and conformational dynamics.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these properties at atomic resolution. However, for larger RNA molecules, NMR spectra often suffer from severe resonance overlap, complicating unambiguous assignments and detailed analysis.[2][3] Site-specific isotopic labeling, where a single, specific atom within a large macromolecule is replaced with an NMR-active isotope like ¹³C, provides a potent solution to this challenge.[4][5] This application note provides a detailed guide to the site-specific incorporation of a ¹³C label at the 3'-ribose position of adenosine residues in RNA. This specific labeling strategy introduces an isolated ¹³C-¹H spin system, which simplifies spectral analysis and serves as a sensitive probe for local conformation and dynamics. We present the underlying principles, a comprehensive protocol for chemical synthesis, purification, and validation of the labeled RNA, and a practical guide to its application in NMR spectroscopy.
Principle of the Method
The core of this technique is the chemical synthesis of an RNA oligonucleotide using a modified building block: an adenosine phosphoramidite where the 3'-carbon of the ribose sugar is enriched with ¹³C. Standard solid-phase phosphoramidite chemistry is used to assemble the RNA chain, allowing the ¹³C-labeled adenosine to be incorporated at any desired position in the sequence.[6][7][8]
Why the Adenosine 3'-Carbon?
-
Strategic Location: The C3' atom is a critical part of the RNA backbone, and its chemical environment is highly sensitive to the local sugar pucker and the overall helical geometry of the RNA. Therefore, its NMR chemical shift provides direct insight into the local conformation.
-
Spectral Simplification: By introducing a single ¹³C label, we create an isolated ¹³C-¹H spin pair. This avoids the complexities of ¹³C-¹³C scalar couplings that arise in uniformly labeled samples, simplifying spectra and enabling the use of advanced NMR experiments designed to probe dynamics.[3][4][9]
-
Unambiguous Assignment: A key bottleneck in NMR studies of RNA is the unambiguous assignment of resonances, especially in single-stranded or conformationally diverse regions.[2] A site-specific label acts as a beacon; the signals from the labeled nucleotide can be easily identified, providing a crucial anchor point for assigning the rest of the molecule.[2][5]
The overall workflow involves sourcing or synthesizing the labeled phosphoramidite, performing automated solid-phase RNA synthesis, deprotecting and purifying the final product, and validating its integrity and the successful incorporation of the label.
Sources
- 1. NMR studies of dynamics in RNA and DNA by 13C relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Quantitative Analysis of RNA Dynamics with Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Static Snapshots – Unveiling the Dynamic Transcriptome
Standard RNA sequencing (RNA-seq) provides a powerful, yet static, snapshot of the cellular transcriptome at a single moment.[1][2][3] While invaluable for quantifying steady-state RNA abundance, this approach obscures the dynamic processes that govern gene expression: RNA synthesis, processing, and decay.[3][4][5] Understanding these kinetics is crucial for deciphering the mechanisms of disease, the efficacy of therapeutics, and the fundamental principles of gene regulation.[6][7] Metabolic labeling of RNA with stable, non-radioactive isotope analogs offers a robust solution to capture this temporal dimension, allowing for the direct and precise measurement of RNA dynamics.[4][8][9]
This guide provides a comprehensive overview of the principles, methodologies, and applications of using stable isotope labeling to quantify RNA dynamics. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the computational analysis required to transform raw sequencing data into actionable insights into RNA synthesis and decay rates.
The Core Principle: Metabolic Labeling with Nucleoside Analogs
The foundation of these techniques lies in introducing a modified nucleoside analog into cell culture media, which is then incorporated into newly transcribed RNA.[5][10] These "labeled" transcripts can then be distinguished from the pre-existing, "unlabeled" RNA pool. The two most widely used analogs for this purpose are 4-thiouridine (4sU) and 5-ethynyluridine (5EU).[11][12][13]
-
4-Thiouridine (4sU): A uridine analog containing a thiol group. This modification allows for the specific chemical manipulation of 4sU-containing RNA.[11]
-
5-Ethynyluridine (5EU): A uridine analog with an ethynyl group. This group serves as a bioorthogonal handle for "click chemistry" reactions, enabling the attachment of fluorescent dyes or affinity tags.[12][14]
The choice between 4sU and 5EU often depends on the specific downstream application and experimental system. Both have been successfully used to provide insights into transcriptome dynamics in a variety of organisms.[13][15]
Visualizing the General Workflow
The overall process, from labeling to data analysis, can be conceptualized as a multi-stage pipeline.
Caption: High-level workflow for quantifying RNA dynamics using stable isotope labeling.
Key Methodologies: SLAM-seq and TimeLapse-seq
While early methods relied on the biochemical separation of labeled and unlabeled RNA, recent advancements have introduced techniques that identify labeled transcripts directly through sequencing, simplifying workflows and reducing input requirements. Two prominent examples are SLAM-seq and TimeLapse-seq.
SLAM-seq: Thiol(SH)-linked Alkylation for Metabolic sequencing
SLAM-seq is a powerful method that leverages the incorporation of 4sU into nascent RNA.[16][17] The key innovation of SLAM-seq is the chemical conversion of incorporated 4sU nucleotides into a cytosine analog. This is achieved through alkylation with iodoacetamide, which modifies the 4sU. During reverse transcription in the RNA-seq library preparation, this modified base is read as a cytosine. Consequently, newly synthesized, 4sU-containing transcripts can be identified by the presence of T-to-C conversions in the sequencing data.[16] This allows for the quantification of nascent and pre-existing RNA within a single sample, eliminating the need for biochemical purification.[16]
TimeLapse-seq: Nucleoside Recoding for Temporal Analysis
TimeLapse-seq is another innovative technique that utilizes 4sU labeling to add a temporal dimension to RNA sequencing.[1][18] Similar to SLAM-seq, TimeLapse-seq employs a chemical reaction to recode the 4sU into a base that is read differently by reverse transcriptase. This "nucleoside recoding" results in T-to-C mutations in the sequencing reads, allowing for the identification and quantification of newly synthesized transcripts.[18] This single-molecule approach provides a flexible platform for investigating various aspects of RNA dynamics, including turnover rates and processing changes.[18]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for a typical pulse-chase experiment designed to measure RNA synthesis and decay rates using 4sU labeling, with specific steps for SLAM-seq.
Part 1: Metabolic Labeling of Cultured Cells
Rationale: The goal of this step is to introduce the 4sU label into the cellular environment so that it is incorporated into newly transcribed RNA. The duration of the labeling "pulse" is a critical parameter that will influence the types of RNA species that are effectively labeled. Shorter pulse times are ideal for capturing rapidly synthesized and degraded transcripts, while longer times are necessary for labeling more stable RNAs.
Protocol:
-
Cell Culture: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling. This is crucial for consistent and active transcription.
-
4sU Preparation: Prepare a stock solution of 4sU (e.g., 100 mM in DMSO). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Labeling (Pulse):
-
Warm the required volume of cell culture medium to 37°C.
-
Add 4sU to the medium to the desired final concentration (typically 100-500 µM). The optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.[5]
-
Remove the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired pulse duration (e.g., 1-4 hours).
-
-
Chase (Optional, for decay rate measurement):
-
After the pulse, remove the 4sU-containing medium.
-
Wash the cells once with pre-warmed PBS to remove any residual 4sU.
-
Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to outcompete any remaining 4sU.
-
Collect cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours) to track the decay of the labeled RNA.
-
-
Cell Lysis and RNA Isolation:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate using a TRIzol-like reagent.
-
Proceed with total RNA isolation according to the manufacturer's protocol. Ensure high-quality RNA with a RIN > 8.
-
Part 2: SLAM-seq Alkylation and Library Preparation
Rationale: This step is the core of the SLAM-seq method. Iodoacetamide specifically alkylates the thiol group of the incorporated 4sU, leading to the T-to-C conversion during reverse transcription.
Protocol:
-
Iodoacetamide Treatment:
-
Resuspend the isolated total RNA in a buffer (e.g., phosphate buffer, pH 8.0).
-
Add iodoacetamide to a final concentration of 10 mM.
-
Incubate in the dark at 50°C for 15 minutes.
-
-
RNA Purification: Purify the alkylated RNA using an RNA cleanup kit or ethanol precipitation to remove residual iodoacetamide.
-
Library Preparation:
-
Proceed with a standard RNA-seq library preparation protocol (e.g., Lexogen's QuantSeq 3' mRNA-Seq).[19] It is important to use a protocol that is compatible with the identification of T-to-C mutations.
-
During the reverse transcription and PCR amplification steps, the alkylated 4sU will be read as a C.
-
Data Presentation: Key Experimental Parameters
| Parameter | Recommended Range | Rationale |
| Cell Confluency | 60-80% | Ensures cells are in an active metabolic state for efficient label uptake and transcription. |
| 4sU Concentration | 100-500 µM | Balances labeling efficiency with potential cytotoxicity. This should be optimized for each cell line.[5] |
| Pulse Duration | 30 min - 8 hrs | Shorter times capture nascent, unstable transcripts. Longer times are needed for more stable RNAs.[8] |
| Chase Duration | 0 - 24 hrs | The length of the chase determines the range of RNA half-lives that can be accurately measured. |
| RNA Quality (RIN) | > 8 | High-quality input RNA is essential for reliable and reproducible sequencing results. |
Trustworthiness: A Self-Validating System
To ensure the reliability of the data, several quality control and validation steps should be integrated into the experimental workflow.
-
Cytotoxicity Assay: Before starting a large-scale experiment, it is essential to determine the optimal, non-toxic concentration of the nucleoside analog for your specific cell line. This can be done using a standard cell viability assay (e.g., MTT or trypan blue exclusion) across a range of 4sU or 5EU concentrations and incubation times.[19]
-
Labeling Efficiency Check: The efficiency of 4sU incorporation can be assessed using a dot blot analysis with a biotinylated probe that recognizes the thiol group.[15] Alternatively, for SLAM-seq, the percentage of T-to-C conversions in the final sequencing data serves as a direct measure of labeling efficiency.
-
Spike-in Controls: The use of synthetic RNA spike-ins with known concentrations and sequences can help to normalize for variations in library preparation and sequencing, and to validate the accuracy of the quantification.[8]
-
Biological Replicates: As with any high-throughput sequencing experiment, performing at least three biological replicates is crucial for statistical power and to distinguish true biological variation from experimental noise.
Computational Analysis: From Reads to Rates
The analysis of data from metabolic labeling experiments requires specialized bioinformatic tools that can account for the specific features of the data, such as the T-to-C conversions in SLAM-seq.
Bioinformatic Workflow
Caption: A typical bioinformatic pipeline for analyzing SLAM-seq data.
-
Quality Control and Preprocessing: Raw sequencing reads should be assessed for quality using tools like FastQC. Adapters and low-quality bases should be trimmed.[10]
-
Alignment: For SLAM-seq data, it is crucial to use an aligner that is "T-to-C aware," such as NextGenMap or a specially configured version of STAR.[10] These aligners are designed to handle the expected T-to-C conversions without penalizing them as mismatches.
-
Quantification: After alignment, the number of reads corresponding to labeled (containing T-to-C conversions) and unlabeled transcripts is quantified for each gene.
-
Kinetic Modeling: Specialized software packages like pulseR or GRAND-SLAM are then used to model the changes in labeled and unlabeled RNA over time.[8][20] These tools use mathematical models to estimate the rates of RNA synthesis and degradation for each transcript.
Applications in Drug Discovery and Development
The ability to quantify RNA dynamics provides invaluable insights at various stages of the drug discovery pipeline.[7]
-
Target Identification and Validation: By understanding how a disease state alters RNA synthesis and decay, researchers can identify novel therapeutic targets.[6] For example, a disease characterized by the overexpression of an oncogene may be driven by increased transcription or decreased degradation of its mRNA.
-
Mechanism of Action Studies: Metabolic labeling can elucidate how a drug candidate affects the lifecycle of its target RNA, distinguishing between effects on transcription, splicing, or stability.[6]
-
Toxicity Assessment: RNA-seq, including the analysis of RNA dynamics, can reveal off-target effects of a drug by monitoring changes in the synthesis and decay of unintended transcripts, providing a more sensitive measure of potential toxicity.[7]
-
Biomarker Discovery: Dynamic changes in the RNA lifecycle can serve as sensitive biomarkers for drug efficacy and patient response.[21]
Conclusion
The quantitative analysis of RNA dynamics through stable isotope labeling has moved beyond a niche methodology to become an essential tool for modern molecular biology and drug discovery. By providing a temporal dimension to transcriptomic analysis, techniques like SLAM-seq and TimeLapse-seq offer a deeper understanding of gene regulation in health and disease. The detailed protocols and analytical frameworks presented here provide a robust foundation for researchers to implement these powerful techniques and unlock new insights into the dynamic world of the transcriptome.
References
-
Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society. [Link]
-
SLAM-seq Service for Real-Time RNA Dynamics and Stability Analysis. CD Genomics. [Link]
-
TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding. National Institutes of Health. [Link]
-
SLAM‐Drop‐seq reveals mRNA kinetic rates throughout the cell cycle. PubMed Central. [Link]
-
TimeLapse-seq – adding a temporal dimension to RNA sequencing through nucleoside recoding. RNA-Seq Blog. [Link]
-
SLAMseq Explorer and Kinetics Kits - User Guide. Lexogen. [Link]
-
SLAMseq RNA Kinetics Kits. Lexogen. [Link]
-
Time-resolved RNA sequencing. Wikipedia. [Link]
-
Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. JoVE. [Link]
-
Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. National Institutes of Health. [Link]
-
On the optimal design of metabolic RNA labeling experiments. PubMed Central. [Link]
-
Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay. PubMed. [Link]
-
RNA Sequencing in Drug Discovery and Development. Lexogen. [Link]
-
5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. bioRxiv. [Link]
-
Sequencing cell type-specific transcriptomes with SLAM-ITseq. PubMed Central. [Link]
-
Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. PubMed. [Link]
-
Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq). Protocols.io. [Link]
-
Protocol for TimeLapse-seq. ResearchGate. [Link]
-
Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. PubMed Central. [Link]
-
comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover. Briefings in Bioinformatics. [Link]
-
RNA-Based Drug Response Biomarker Discovery and Profiling. Illumina. [Link]
Sources
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLAMseq RNA Kinetics Kits | Lexogen [lexogen.com]
- 7. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 8. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-resolved RNA sequencing - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 16. SLAM-seq Service - CD Genomics [rna.cd-genomics.com]
- 17. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 18. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lexogen.com [lexogen.com]
- 20. academic.oup.com [academic.oup.com]
- 21. illumina.com [illumina.com]
using adenosine-3'-13C for therapeutic drug monitoring
Application Note & Protocol
Topic: Quantitative Analysis of Endogenous Adenosine in Human Plasma Using Adenosine-3'-¹³C as an Internal Standard for Clinical Research and Biomarker Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenosine - A Fleeting Target with Profound Biological Significance
Adenosine is a ubiquitous purine nucleoside that plays a critical role in cellular energy transfer as a core component of ATP. Beyond this fundamental intracellular function, extracellular adenosine acts as a potent signaling molecule, modulating a vast array of physiological processes through four G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃).[1] Its influence extends to cardiovascular regulation, neuronal activity, inflammation, and immune responses, making it a molecule of significant interest in pharmacology and clinical research.[1][2]
Therapeutically, adenosine is used as a short-acting antiarrhythmic agent for supraventricular tachycardia and as a diagnostic tool in cardiac stress testing.[3] However, its utility is defined by its exceptionally short biological half-life, which is less than 10 seconds in human blood.[3][4] This rapid clearance is primarily mediated by cellular uptake, predominantly by red blood cells via the equilibrative nucleoside transporter 1 (ENT1), followed by swift intracellular metabolism.[2]
This transient nature makes traditional Therapeutic Drug Monitoring (TDM) aimed at maintaining a steady-state drug concentration inapplicable.[5][6] Instead, the focus of quantitative analysis has shifted towards the accurate measurement of endogenous adenosine levels in plasma. These levels are viewed as a potential biomarker for various pathological states, including cardiovascular diseases.[7][8][9] The primary challenge in this endeavor is not the analysis itself, but the pre-analytical phase: preventing the rapid ex vivo formation and degradation of adenosine in collected blood samples.[2][10]
This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of endogenous adenosine in human plasma. The protocol emphasizes a critical blood collection procedure using a specialized "STOP solution" to preserve the in vivo concentration of adenosine. The use of a stable isotope-labeled (SIL) internal standard, such as Adenosine-3'-¹³C, is central to the method's accuracy, compensating for matrix effects and procedural variability.[1][10]
Principle of the Method: The Gold Standard of Bioanalysis
The quantification of small molecules in complex biological matrices like plasma by LC-MS/MS is susceptible to variability from sample preparation and matrix-induced ion suppression or enhancement.[11] To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is employed.
Why Adenosine-3'-¹³C?
-
Identical Physicochemical Properties: Adenosine-3'-¹³C is chemically identical to the endogenous analyte, adenosine. This ensures it behaves identically during sample extraction, chromatography, and ionization. It will co-elute with adenosine, experiencing the same matrix effects and extraction recovery.[1]
-
Mass Differentiation: The ¹³C label increases the mass of the molecule without significantly altering its chemical properties. This mass difference allows the mass spectrometer to detect and differentiate the analyte from the internal standard.
-
Stable, Non-Exchangeable Label: The ¹³C isotope is stable and the label is placed on the ribose moiety of the molecule. The most common fragmentation pathway for adenosine in MS/MS is the cleavage of the glycosidic bond between the ribose sugar and the adenine base, producing a characteristic product ion at m/z 136.[12][13][14][15] By having the label on the ribose, the precursor ion mass is shifted (e.g., from m/z 268 for adenosine to m/z 269+ depending on the number of ¹³C labels), but it can still be fragmented to the common m/z 136 product ion, allowing for a reliable Multiple Reaction Monitoring (MRM) transition.
The analytical workflow is summarized in the diagram below.
Detailed Protocols
Preparation of 'STOP Solution'
The immediate inhibition of adenosine metabolism upon blood collection is the most critical step for accurate quantification.
-
Reagents:
-
Dipyridamole (ENT1 inhibitor)
-
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (Adenosine deaminase inhibitor)
-
Heparin (Anticoagulant)
-
0.9% Saline
-
-
Procedure:
-
Prepare a stock solution of the inhibitors in a suitable solvent (e.g., DMSO) and dilute into 0.9% saline.
-
The final 'STOP solution' composition should be 100 µmol/L dipyridamole, 2.5 µmol/L EHNA, and 1 U/mL heparin in 0.9% saline.[7]
-
Pre-aliquot 2 mL of this ice-cold solution into 6 mL blood collection tubes (e.g., Greiner BioOne Vacuette).[7]
-
Store the prepared tubes on ice until use.
-
Blood Sample Collection and Plasma Preparation
-
Procedure:
-
Collect 6 mL of venous blood directly into the pre-prepared, chilled 'STOP solution' tube.[7]
-
Immediately upon collection, gently invert the tube 8-10 times to ensure rapid and thorough mixing of the blood with the inhibitors.
-
Place the tube immediately on ice.
-
Within 15 minutes of collection, centrifuge the sample at 1200g for 10 minutes at 4°C, with the brake off to minimize platelet activation.[7][10]
-
Carefully aspirate the supernatant (plasma) into a fresh, labeled polypropylene tube. Avoid disturbing the buffy coat.
-
Immediately freeze the plasma samples and store them at -80°C until analysis. Samples are stable for at least one month at -80°C.[2]
-
Sample Preparation for LC-MS/MS Analysis
-
Materials:
-
Adenosine-3'-¹³C Internal Standard (IS) working solution (e.g., 1 µmol/L in water).
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C.
-
Calibrators and Quality Control (QC) samples prepared in adenosine-depleted plasma.
-
-
Procedure:
-
Thaw plasma samples, calibrators, and QCs on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the Adenosine-3'-¹³C IS working solution to each tube (except for blank matrix samples).
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
-
LC-MS/MS Instrumental Parameters
The following parameters serve as a validated starting point and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Agilent, Waters) |
| Column | HILIC Column (e.g., XSELECT HSS T3, 75 x 3 mm, 2.5 µm)[10] |
| Column Temp. | 50°C[10] |
| Autosampler Temp. | 4°C[12] |
| Mobile Phase A | 10 mmol/L Ammonium Formate + 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 10 mmol/L Ammonium Formate + 0.1% Formic Acid in 99% Methanol[2] |
| Flow Rate | 0.8 mL/min[10] |
| Injection Vol. | 8 µL[2] |
| Gradient | 5% B -> 17.5% B (2 min) -> 90% B (1 min) -> 5% B (re-equilibrate)[10] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6540, Sciex API3000) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| MRM Transitions | See Table 2 below |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Adenosine | 268.1 | 136.1 | 25-30 |
| Adenosine-3'-¹³C | 269.1 | 136.1 | 25-30 |
Note: The precursor ion for the internal standard will depend on the number of ¹³C labels. The example above assumes a single ¹³C label. Collision energy should be optimized for the specific instrument. The transition from the precursor ion to the m/z 136 product corresponds to the cleavage of the glycosidic bond, losing the ribose moiety.[12][14][16]
Method Validation & Performance
A bioanalytical method must be rigorously validated to ensure its reliability, as per guidelines from regulatory bodies like the FDA and ICH.[11][17]
Table 3: Representative Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 2 - 1000 nmol/L |
| LLOQ | S/N > 10, Acc/Prec ±20% | 2 nmol/L[10] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5% to +6% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -8% to +9% |
| Recovery | Consistent and reproducible | > 90% |
| Matrix Effect | IS-normalized factor close to 1 | 0.97 - 1.05[11] |
| Stability (Freeze-Thaw) | %Change within ±15% | Stable for 3 cycles |
| Stability (Autosampler) | %Change within ±15% | Stable for 24h at 4°C |
| Stability (Long-term) | %Change within ±15% | Stable for 1 month at -80°C[2] |
(Data in the "Typical Result" column is synthesized from published literature for illustrative purposes).[10][11][17]
Data Interpretation & Conclusion
The concentration of endogenous adenosine in healthy volunteers is typically low, with mean values reported around 13 ± 7 nmol/L when using an optimized collection protocol.[2][10] It is crucial to recognize that slight variations in the pre-analytical procedure can artificially inflate these values due to adenosine release from blood cells. Therefore, strict adherence to the collection and processing protocol is paramount for generating meaningful and reproducible data.
This application note provides a comprehensive framework for the accurate and precise quantification of endogenous adenosine in human plasma. The combination of a meticulous pre-analytical sample handling protocol with a highly selective and sensitive LC-MS/MS method, anchored by the use of a stable isotope-labeled internal standard like Adenosine-3'-¹³C, provides researchers with a powerful and reliable tool. This methodology is well-suited for clinical research studies investigating the role of adenosine as a biomarker in cardiovascular and other diseases.
References
-
Agilent Technologies. (n.d.). Adenosine quantification. Available at: [Link]
-
Hohl, A., et al. (2019). Evaluation of Plasma Adenosine as a Marker of Cardiovascular Risk: Analytical and Biological Considerations. Journal of the American Heart Association. Available at: [Link]
-
Kocic, I., et al. (2018). Accurate measurement of endogenous adenosine in human blood. PLOS ONE. Available at: [Link]
-
Kopriva, F., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. ResearchGate. Available at: [Link]
-
Kopriva, F., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Semantic Scholar. Available at: [Link]
-
Patel, B., et al. (2015). Highly sensitive method for the determination of adenosine by LC-MS/MS-ESI: Method validation and scope of application to a pharmacokinetic/pharmacodynamic study. ResearchGate. Available at: [Link]
-
Virgiliou, C., et al. (2021). HILIC-MS/MS Analysis of Adenosine in Patient Blood. MDPI. Available at: [Link]
-
Kocic, I., et al. (2018). Accurate measurement of endogenous adenosine in human blood. National Institutes of Health. Available at: [Link]
-
Jones, J., et al. (2015). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. National Institutes of Health. Available at: [Link]
-
Lothar, T. (2008). Chapter 40: Therapeutic drug monitoring. Clinical Laboratory Diagnostics. Available at: [Link]
-
Taylor, P., et al. (2025). Development and validation of an LC-MS/MS method for the quantification of novel therapeutic TT-478, a selective adenosine. Taylor & Francis Online. Available at: [Link]
-
Zirbs, S., et al. (2022). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. National Institutes of Health. Available at: [Link]
-
Hohl, A., et al. (2020). Performance of Plasma Adenosine as a Biomarker for Predicting Cardiovascular Risk. National Institutes of Health. Available at: [Link]
-
Heudi, O., et al. (2020). Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma: Application to clinical pharmacokinetics. PubMed. Available at: [Link]
-
Kocic, I., et al. (2018). Accurate measurement of endogenous adenosine in human blood. ResearchGate. Available at: [Link]
-
Hohl, A., et al. (2020). Performance of Plasma Adenosine as a Biomarker for Predicting Cardiovascular Risk. National Institutes of Health. Available at: [Link]
-
Wang, L., et al. (2001). Ion-Pairing LC/MS/MS Determination of Nucleosides and Nucleotides. J-Stage. Available at: [Link]
-
Dasgupta, A., & Lolekha, P. (1984). An overview of therapeutic drug monitoring principles. Cleveland Clinic Journal of Medicine. Available at: [Link]
-
Nickson, C. (2020). Adenosine. LITFL. Available at: [Link]
-
Elabscience. (n.d.). Adenosine Fluorometric Microplate Assay Kit User Manual. Available at: [Link]
-
Nickson, C. (2020). Therapeutic drug monitoring. LITFL. Available at: [Link]
-
Pelleg, A. (2023). Adenosine. StatPearls. Available at: [Link]
-
USP. (2011). USP 35 Official Monographs / Adenosine 2079. Available at: [Link]
-
Li, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]
-
Yuan, J., et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. National Institutes of Health. Available at: [Link]
-
Grammel, M., et al. (2015). Fragmentation pattern with corresponding losses and reporter ions of adenosine monophosphate in adenylylated peptides. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Fan, T., et al. (2015). Atom resolved tracing from glucose and glutamine into ribonucleotides. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. ccjm.org [ccjm.org]
- 6. litfl.com [litfl.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Performance of Plasma Adenosine as a Biomarker for Predicting Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance of Plasma Adenosine as a Biomarker for Predicting Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 11. Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.und.edu [med.und.edu]
- 13. mdpi.com [mdpi.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. lifesciencesite.com [lifesciencesite.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Experimental Design for ¹³C Tracer Analysis in Cell Culture
An Application Guide and Protocol
Introduction: Beyond Metabolomics to Metabolic Flux
Metabolomics provides a static snapshot of metabolite concentrations, revealing the "what" of a cell's metabolic state. However, to understand the "how"—the dynamic regulation and activity of metabolic pathways—we must measure reaction rates, or fluxes.[1] ¹³C Metabolic Flux Analysis (MFA) is a powerful technique that quantifies intracellular metabolic fluxes by tracking the fate of carbon atoms from isotopically labeled substrates through the metabolic network.[2][3][4] By supplying cells with a nutrient, such as glucose or glutamine, enriched with the stable isotope ¹³C, we can trace its path and measure its incorporation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5]
This application note provides a comprehensive guide to the rational design of ¹³C tracer experiments in mammalian cell culture. It moves beyond a simple recitation of steps to explain the critical causality behind each experimental choice, ensuring that researchers can design robust, trustworthy, and insightful experiments. We will cover the entire workflow, from tracer selection and cell culture to sample harvesting and data interpretation, providing field-proven protocols and troubleshooting advice for drug development professionals and academic researchers.
Phase 1: Foundational Experimental Design
The success of any ¹³C tracer experiment is predicated on meticulous planning. The choices made at this stage directly impact the quality and interpretability of the final flux map.
Defining the Biological Question
The first and most critical step is to articulate a precise biological question. This will guide every subsequent decision, particularly the choice of isotopic tracer. Are you interested in:
-
The relative activity of the Pentose Phosphate Pathway (PPP) versus glycolysis?
-
The contribution of glutamine to the Tricarboxylic Acid (TCA) cycle through anaplerosis?[6]
-
Reductive carboxylation activity under hypoxia?[7]
-
The biosynthesis of nucleotides or fatty acids?
A well-defined question prevents superfluous data collection and focuses the experimental and analytical effort.
The Logic of ¹³C Tracer Selection
The choice of tracer is the most important variable in the experimental design process, as it determines which fluxes can be precisely estimated.[8][9] Different isotopomers (molecules that differ only in their isotopic composition) provide distinct information because metabolic enzymes are stereospecific, meaning they break and form bonds at specific carbon positions.
-
Uniformly Labeled Tracers (e.g., [U-¹³C₆]glucose): These tracers, where all carbons are ¹³C, are excellent for obtaining a global view of metabolism. They can trace carbon fate into numerous downstream pathways simultaneously, making them a common starting point for many studies.[10][11] For example, [U-¹³C₅]glutamine is the preferred tracer for a comprehensive analysis of the TCA cycle.[8][9]
-
Positionally Labeled Tracers (e.g., [1,2-¹³C₂]glucose): These tracers are designed to probe specific pathways with high resolution. The ¹³C label on [1,2-¹³C₂]glucose is lost as CO₂ in the TCA cycle but is retained through the PPP. This makes it the most precise tracer for quantifying PPP activity.[8][9] Similarly, [1-¹³C]glucose can be used to distinguish glycolysis from the PPP, while [1-¹³C]glutamine can assess reductive carboxylation.[11]
The diagram below illustrates how the choice of a biological question dictates the optimal tracer.
Caption: Decision logic for selecting an appropriate ¹³C tracer based on the primary metabolic pathway of interest.
Table 1: Common ¹³C Tracers and Their Primary Applications
| Tracer | Primary Pathway(s) of Interest | Rationale | Reference |
| [U-¹³C₆]glucose | Glycolysis, TCA Cycle, Fatty Acid Synthesis, Nucleotide Synthesis | Global tracer that labels a wide array of central carbon metabolism pathways. | [10] |
| [1,2-¹³C₂]glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides the most precise estimates for PPP flux by tracking the fate of the first two carbons of glucose. | [8][9] |
| [1-¹³C]glucose | PPP vs. Glycolysis | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for a direct comparison of pathway entry. | [1] |
| [U-¹³C₅]glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Preferred tracer for analyzing TCA cycle activity and the contribution of glutamine to its intermediates. | [7][8][9] |
| [5-¹³C]glutamine | TCA Cycle Oxidative vs. Reductive Flux | Helps distinguish the directionality of glutamine metabolism within the TCA cycle. | [7] |
Phase 2: Cell Culture and Isotopic Labeling
The goal of this phase is to replace the natural (¹²C) nutrients with their ¹³C-labeled counterparts and allow the cells to reach an isotopic steady state, where the enrichment of ¹³C in metabolites becomes stable over time.[1]
Media Preparation: The Criticality of Dialyzed Serum
Standard fetal bovine serum (FBS) is rich in small molecules, including unlabeled glucose and amino acids. The presence of these ¹²C nutrients will dilute your ¹³C tracer, confounding the results.
Causality: Failure to remove these unlabeled nutrients means that the true isotopic enrichment of the precursor pool is unknown, making accurate flux calculations impossible. Therefore, it is mandatory to use dialyzed FBS (dFBS), from which small molecules (<10 kDa) have been removed.
Protocol 1: Preparation of ¹³C-Tracer Medium
-
Base Medium: Start with a custom formulation of your desired base medium (e.g., RPMI, DMEM) that lacks the nutrient(s) you intend to use as a tracer. For example, use glucose-free, glutamine-free DMEM if you are tracing both.
-
Add Tracer(s): Reconstitute the lyophilized ¹³C-labeled nutrient(s) (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine) in sterile water or directly into the base medium to the desired physiological concentration (e.g., 10 mM glucose, 2 mM glutamine).
-
Supplement: Add dialyzed FBS to your target concentration (e.g., 10%). Add other necessary supplements like penicillin-streptomycin.
-
Sterilization: Sterile filter the complete medium through a 0.22 µm filter. Store at 4°C, protected from light.
Cell Seeding and Adaptation
Cells should be seeded at a density that ensures they remain in the exponential growth phase throughout the labeling period. Over-confluence can alter metabolism and lead to nutrient depletion, which invalidates the steady-state assumption.
Key Insight: Before the actual experiment, it is often beneficial to "adapt" the cells by culturing them in the ¹³C-labeled medium for at least one cell doubling time. This ensures that intracellular pools are adequately labeled and that the cells have metabolically adjusted to the tracer medium.
Achieving Isotopic Steady State
For most metabolic flux analyses, cells must reach an isotopic steady state. The time required to reach this state varies depending on the cell type's doubling time and the turnover rate of the metabolite pools .[11]
-
Glycolysis and TCA cycle intermediates often reach >95% steady state within a few hours.
-
Metabolites in slower-turnover pathways , like nucleotide synthesis, may require 24 hours or more to reach steady state.[11]
Validation Protocol: To empirically determine the time to steady state for your system, perform a time-course experiment. Collect samples at multiple time points (e.g., 2, 4, 8, 16, 24 hours) after introducing the tracer and measure the isotopic enrichment of key metabolites. Steady state is achieved when the enrichment plateaus.
Caption: A comprehensive workflow diagram illustrating the key phases of a ¹³C tracer analysis experiment.
Phase 3: Sample Collection and Metabolite Extraction
This is the most error-prone phase of the experiment. The goal is to instantaneously halt all enzymatic activity (quenching) to preserve the metabolic state of the cell at the exact moment of harvesting.[12][13] Ineffective quenching can lead to significant changes in metabolite levels and labeling patterns, rendering the data meaningless.
Causality: Cellular metabolism is incredibly fast, with enzyme turnover in seconds. Any delay between removing the cells from their growth environment and stopping metabolism will allow metabolite pools to change, distorting the snapshot you are trying to capture.
Quenching: The Cold Shock
The most effective and widely used quenching method involves a "cold shock" with an ice-cold solvent. Studies have demonstrated that rapid filtration followed by quenching in 100% cold (-80°C) methanol shows the highest efficiency.[12][13] A slightly less laborious but also effective method for suspension cells is mixing with a partially frozen 30% methanol slurry.[12] Mixing with 60% cold methanol can cause significant metabolite leakage and should be avoided.[12][13][14]
Protocol 2: Quenching and Extraction for Adherent Cells
-
Preparation: Place culture plates on a level bed of dry ice. Prepare the quenching/extraction solution: a pre-chilled (-80°C) mixture of 80% methanol / 20% water.
-
Media Removal: Aspirate the culture medium as quickly and completely as possible.
-
Washing (Optional but Recommended): Immediately wash the cell monolayer once with ice-cold saline or PBS to remove extracellular metabolites. Perform this step extremely quickly (<5 seconds) to minimize metabolite leakage.
-
Quenching & Lysis: Immediately add a sufficient volume of the -80°C quenching/extraction solution to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[15]
-
Incubation: Place the dish at -80°C for 15 minutes to ensure complete quenching and to freeze-lyse the cells.
-
Harvesting: Place the dish on dry ice and use a cell scraper to scrape the frozen cell lysate into the solvent.
-
Collection: Transfer the lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Processing: Proceed to centrifugation to pellet protein and debris (e.g., 16,000 x g for 10 min at 4°C). The supernatant contains the extracted metabolites.[16] Store at -80°C until analysis.
Protocol 3: Quenching and Extraction for Suspension Cells
-
Preparation: Prepare a quenching solution of ice-cold 100% methanol, chilled to -80°C.
-
Harvesting: Rapidly collect a known volume of cell suspension. The key is speed.
-
Separation: The most rigorous method is rapid vacuum filtration. Pour the cell suspension over a nylon filter membrane (e.g., 0.8 µm) to separate cells from the medium.[17] Immediately transfer the filter with the cells into the -80°C quenching solution.
-
Alternative (Centrifugation): An alternative is rapid centrifugation in a pre-chilled (4°C) rotor. Aspirate the supernatant and immediately resuspend the cell pellet in the -80°C quenching/extraction solution. Note: This method is slightly slower and may introduce more artifacts than filtration.
-
Processing: Vortex the tube vigorously to ensure cell lysis. Proceed with centrifugation as described in Protocol 2, Step 8.
Sources
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
adenosine-3'-13C incorporation for studying DNA repair mechanisms
Application Notes & Protocols
Topic: Adenosine-3'-13C Incorporation for Studying DNA Repair Mechanisms
Audience: Researchers, scientists, and drug development professionals.
A Novel Pulse-Chase Strategy Using this compound to Quantitatively Elucidate DNA Repair Dynamics
Authored by a Senior Application Scientist
Introduction: Beyond Static Snapshots of DNA Damage
The integrity of our genome is under constant assault from both endogenous and exogenous sources, leading to a myriad of DNA lesions. Cellular DNA repair pathways are our primary defense against the deleterious consequences of such damage, including carcinogenesis and neurodegeneration.[1][2] Traditional methods for studying DNA repair, such as the comet assay or immunofluorescence for damage markers, provide valuable but often static or indirect measurements of repair events.[3][4] To truly understand the kinetics and efficiency of these intricate repair processes, particularly in the context of developing novel therapeutics that modulate DNA repair, a more dynamic and quantitative approach is essential.
This guide details a powerful methodology utilizing the stable isotope-labeled nucleoside, This compound , to directly trace the incorporation of new nucleotides during DNA repair synthesis. By coupling this labeling strategy with highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can precisely quantify the rate of DNA repair, offering a direct window into the cellular capacity to restore genomic integrity. This technique moves beyond simply measuring the disappearance of a lesion and instead quantifies the restorative synthesis that is the hallmark of successful repair.
The strategic placement of the 13C label on the 3'-carbon of the ribose sugar in adenosine is a key feature of this methodology.[5][6] This specific labeling allows for the precise tracking of adenosine incorporation into the DNA backbone via the action of DNA polymerases during repair synthesis.
The Principle: A Pulse of Damage, a Labeled Chase of Repair
The core of this methodology lies in a pulse-chase experimental design. First, cells are exposed to a DNA damaging agent (the "pulse"). Following the removal of the damaging agent, the cells are cultured in a medium containing this compound (the "chase"). During DNA repair, particularly in pathways like Nucleotide Excision Repair (NER) and Base Excision Repair (BER), small gaps are created in the DNA strand at the site of the lesion. DNA polymerases then fill these gaps by incorporating new nucleotides, including the 13C-labeled adenosine from the culture medium.
By isolating the genomic DNA at various time points after the damage and quantifying the amount of incorporated this compound using LC-MS/MS, we can directly measure the rate of repair synthesis. This provides a quantitative measure of the DNA repair capacity of the cells.
Figure 1: Conceptual workflow of the this compound pulse-chase experiment for quantifying DNA repair.
Key Advantages of the this compound Method
-
Direct Quantification of Repair Synthesis: Unlike methods that measure the disappearance of DNA lesions, this technique directly quantifies the incorporation of new nucleotides, providing a positive and direct measure of repair activity.
-
High Sensitivity and Specificity: The use of LC-MS/MS allows for the highly sensitive and specific detection of the 13C-labeled adenosine, enabling the quantification of even low levels of DNA repair.[7][8]
-
Kinetic Analysis: By collecting samples at different time points during the chase period, it is possible to determine the kinetics of DNA repair, providing insights into the rate and efficiency of the repair process.
-
Broad Applicability: This method can be applied to study various DNA repair pathways that involve DNA synthesis, including NER, BER, and potentially some sub-pathways of double-strand break repair.
-
Compatibility with Diverse Research Models: The protocol can be adapted for use with a wide range of adherent and suspension cell lines, as well as primary cells.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| This compound | MedChemExpress | HY-B0228S3 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| DNA Damaging Agent (e.g., H₂O₂, UV-C) | Varies | Varies |
| Genomic DNA Isolation Kit | Qiagen | 69504 |
| Nuclease P1 | Sigma-Aldrich | N8630 |
| Alkaline Phosphatase | New England Biolabs | M0290 |
| LC-MS/MS System | Agilent, Sciex, Thermo | Varies |
| C18 Reverse-Phase LC Column | Phenomenex | Varies |
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels and grow them to 70-80% confluency. The cell density should be optimized to ensure sufficient DNA yield for analysis.
-
DNA Damage Induction (Pulse):
-
For Chemical Damage (e.g., H₂O₂): Remove the culture medium and treat the cells with the DNA damaging agent at a predetermined concentration and duration.
-
For UV Damage: Remove the medium, wash the cells with PBS, and expose them to a specific dose of UV-C radiation.
-
-
Wash and Chase:
-
Immediately after the pulse, remove the damaging agent (or for UV, add back medium).
-
Wash the cells twice with pre-warmed PBS to remove any residual damaging agent.
-
Add fresh, pre-warmed culture medium supplemented with This compound . A typical starting concentration is 10 µM, but this should be optimized for the specific cell line and experimental conditions.
-
-
Time-Course Collection:
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the kinetics of repair.
-
At each time point, harvest the cells. For adherent cells, this can be done by trypsinization or cell scraping. For suspension cells, centrifugation is used.
-
Wash the cell pellet twice with cold PBS and store at -80°C until DNA isolation.
-
Protocol 2: Genomic DNA Isolation and Digestion
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the cell pellets using a commercial kit or a standard phenol-chloroform extraction protocol. It is crucial to ensure the DNA is free of RNA and protein contaminants.
-
DNA Quantification: Accurately quantify the concentration of the isolated DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Digestion to Nucleosides:
-
In a microcentrifuge tube, combine 10-20 µg of genomic DNA with a buffer containing Nuclease P1.
-
Incubate at 37°C for 2-4 hours to digest the DNA into individual deoxynucleoside monophosphates.
-
Add alkaline phosphatase and a suitable buffer to the reaction mixture.
-
Incubate at 37°C for an additional 1-2 hours to dephosphorylate the deoxynucleoside monophosphates into deoxynucleosides.
-
Terminate the reaction by heat inactivation or by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet any precipitated protein and transfer the supernatant containing the deoxynucleosides for LC-MS/MS analysis.
-
Figure 2: Enzymatic digestion of genomic DNA to individual nucleosides for mass spectrometry analysis.
Protocol 3: LC-MS/MS Analysis and Quantification
-
LC Separation:
-
Inject the digested DNA sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate the individual deoxynucleosides.
-
-
MS/MS Detection:
-
The eluent from the LC is directed to a tandem mass spectrometer operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify unlabeled deoxyadenosine and 13C-labeled deoxyadenosine.[9] The precursor and product ion pairs will be specific for each molecule.
-
MRM Transitions (Example):
-
Unlabeled Deoxyadenosine (dA): Precursor ion (m/z) -> Product ion (m/z)
-
This compound (¹³C-dA): Precursor ion (m/z) + 1 -> Product ion (m/z)
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of both unlabeled and 13C-labeled adenosine standards to ensure accurate quantification.
-
Calculate the amount of incorporated 13C-adenosine in each sample by comparing its peak area to the standard curve.
-
Normalize the amount of incorporated 13C-adenosine to the total amount of deoxyadenosine in the sample to account for any variations in DNA loading. The result is typically expressed as a percentage of 13C-adenosine incorporation.
-
Data Analysis and Interpretation
The primary output of this experiment is the percentage of 13C-adenosine incorporation at each time point. Plotting this percentage against time will yield a DNA repair kinetic curve.
-
Initial Rate of Repair: The initial slope of the curve represents the initial rate of DNA repair. This is often the most informative parameter for comparing the repair capacity between different cell types or under different experimental conditions.
-
Maximum Repair: The plateau of the curve indicates the maximum amount of repair that has occurred within the measured timeframe.
By comparing the repair kinetics of control cells to cells treated with a potential DNA repair inhibitor, for example, one can quantitatively assess the efficacy of the compound in modulating DNA repair.
Troubleshooting and Considerations
-
Toxicity of Labeled Nucleoside: At high concentrations, some labeled nucleosides can be toxic to cells. It is important to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Background Incorporation: A low level of background incorporation of the labeled nucleoside may occur due to normal DNA replication. To minimize this, it is recommended to use cells that are in a quiescent state (e.g., serum-starved) or to use a DNA polymerase inhibitor that specifically targets replicative polymerases.
-
Incomplete DNA Digestion: Incomplete digestion of the genomic DNA will lead to inaccurate quantification. Ensure that the digestion is complete by optimizing the enzyme concentrations and incubation times.
-
Mass Spectrometry Sensitivity: Ensure that the LC-MS/MS system is properly tuned and calibrated to achieve the required sensitivity for detecting low levels of 13C-adenosine incorporation, especially at early time points.
Conclusion
The use of this compound incorporation coupled with LC-MS/MS analysis represents a significant advancement in the study of DNA repair. This methodology provides a direct, quantitative, and dynamic measure of repair synthesis, offering unparalleled insights into the intricate mechanisms by which cells maintain their genomic integrity. For researchers in basic science and drug development, this powerful tool opens up new avenues for dissecting DNA repair pathways and for the discovery and characterization of novel therapeutic agents that target these fundamental cellular processes.
References
-
Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. [Link]
-
Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. NIST. [Link]
-
What Are Stable-Isotope Labeled Nucleic Acids?. Silantes. [Link]
-
Adenosine quantification. Source not specified. [Link]
-
Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. NIH. [Link]
-
Quantification of DNA repair capacity in whole blood of patients with head and neck cancer and healthy donors by comet assay. NIH. [Link]
-
A Liquid Chromatography - Mass Spectrometry Method to Measure ¹³C-isotope Enrichment for DNA Stable-Isotope Probing. PubMed. [Link]
-
Mass Spectrometric Investigation on the Formation and Repair of DNA Modifications. eScholarship, University of California. [Link]
-
Stable isotope labeling methods for DNA. Radboud Repository. [Link]
-
Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. NIH. [Link]
-
Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. NIH. [Link]
-
Stable isotope-labeling of DNA repair proteins, and their purification and characterization. ScienceDirect. [Link]
-
Stable isotope-labeling of DNA repair proteins, and their purification and characterization. NIST. [Link]
-
Monitoring regulation of DNA repair activities of cultured cells in-gel using the comet assay. Frontiers in Genetics. [Link]
-
Alterations in Adenylate Nucleotide Metabolism and Associated Lipid Peroxidation and Protein Oxidative Damage in Rat Kidneys Under Combined Acetaminophen Toxicity and Protein Deficiency. MDPI. [Link]
-
Thyroid Hormone T3 Induces DNA Damage Response in Breast Cancer Cells. MDPI. [Link]
Sources
- 1. Stable isotope-labeling of DNA repair proteins, and their purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeling of DNA repair proteins, and their purification and characterization | NIST [nist.gov]
- 3. Quantification of DNA repair capacity in whole blood of patients with head and neck cancer and healthy donors by comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring regulation of DNA repair activities of cultured cells in-gel using the comet assay [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. isotope.com [isotope.com]
- 7. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography - mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.und.edu [med.und.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low ¹³C Enrichment in Adenosine Metabolites
Welcome to the technical support center for stable isotope tracing experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low ¹³C enrichment in adenosine metabolites. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve these common experimental hurdles. My approach is rooted in explaining the causality behind each step, ensuring that every protocol is a self-validating system.
I. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding low ¹³C enrichment.
Q1: What are the primary reasons I might be seeing low ¹³C enrichment in my adenosine metabolites?
A1: Low ¹³C enrichment in adenosine metabolites like ATP, ADP, and AMP typically stems from one or more of the following core issues:
-
Suboptimal Cell Culture Conditions: Factors like high cell passage number, inconsistent cell density, or nutrient limitations can alter metabolic phenotypes.[1][2][3]
-
Inefficient Isotope Labeling Strategy: The choice of tracer, its concentration, and the labeling duration are critical. Isotopic steady state may not have been reached for the purine biosynthesis pathway.[4]
-
Flawed Sample Preparation: Inadequate quenching of metabolic activity or inefficient extraction of polar metabolites can lead to significant data artifacts.[5][6]
-
Analytical Instrument Issues: Problems with the LC-MS/MS system, such as ion suppression, poor chromatography, or incorrect method parameters, can all lead to what appears to be low enrichment.[7][8]
-
Incorrect Data Analysis: Failure to correct for the natural abundance of ¹³C can lead to an underestimation of true enrichment.[9][10][11]
Q2: How long should I label my cells to see significant enrichment in adenosine nucleotides?
A2: The time required to reach isotopic steady state varies depending on the cell type, its proliferation rate, and the specific metabolic pathway. For the de novo purine synthesis pathway, which is responsible for building adenosine, significant labeling can take longer than for pathways with faster turnover rates like glycolysis. While glycolytic intermediates may reach steady state within minutes, TCA cycle intermediates can take several hours.[4] For complex molecules like nucleotides, labeling for at least 12-24 hours is often a good starting point, but empirical determination through a time-course experiment is highly recommended.
Q3: Can the passage number of my cell line really affect my labeling results?
A3: Absolutely. Continuous subculturing can lead to significant changes in cellular metabolism, growth rate, and gene expression.[2][12] High-passage cells may exhibit altered metabolic dependencies, which can directly impact the incorporation of your ¹³C tracer into specific pathways like purine synthesis.[1][3] It is crucial to use low-passage cells and maintain consistent passage numbers across all experiments to ensure reproducibility.[13]
II. In-Depth Troubleshooting Guides
Let's dive deeper into specific problem areas and their solutions.
Guide 1: Optimizing Your Cell Culture and Labeling Strategy
Low enrichment often begins with the biological system itself. Before questioning your analytical hardware, ensure your cellular model is behaving as expected.
Issue: Inconsistent or Slow Tracer Incorporation
Root Cause Analysis:
-
Metabolic State of the Cells: Are your cells in a consistent growth phase (e.g., exponential growth)? Confluent or senescent cells will have vastly different metabolic profiles. It's often assumed that cells in the exponential growth phase are at a metabolic pseudo-steady state.[4]
-
Tracer Concentration and Purity: Is the concentration of the ¹³C-labeled nutrient sufficient in the medium? Is the isotopic purity of your tracer high (typically >99%)?
-
Medium Composition: Does your medium contain unlabeled sources of the tracer or downstream metabolites? For example, standard DMEM contains unlabeled glucose and amino acids which will dilute your ¹³C-labeled tracer.
Troubleshooting Steps:
-
Standardize Cell Seeding and Growth:
-
Seed cells at a consistent density to ensure they are in the exponential growth phase at the time of labeling.
-
Always record the passage number and aim to use cells within a narrow passage range (e.g., passages 5-15) for all related experiments.[13]
-
-
Conduct a Time-Course Experiment:
-
To determine the time required to reach isotopic steady state for adenosine metabolites, perform a labeling experiment with multiple time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analyze the fractional enrichment at each time point. The point at which enrichment plateaus indicates that isotopic steady state has been reached.[4]
-
-
Optimize Tracer and Media:
-
Ensure the final concentration of your ¹³C tracer is appropriate. For glucose, this is often the complete replacement of unlabeled glucose.
-
Use a custom medium formulation that lacks the unlabeled version of your tracer if you are not aiming for a specific dilution.
-
Verify the isotopic purity of your purchased tracer.
-
Guide 2: Mastering Sample Quenching and Metabolite Extraction
The transition from a living biological system to a stable analytical sample is a critical control point. The rapid turnover of high-energy molecules like ATP means that improper technique can drastically alter your results.[5]
Issue: Metabolite Degradation or Loss During Sample Prep
Root Cause Analysis:
-
Ineffective Quenching: If enzymatic activity is not stopped almost instantaneously, the relative amounts of ATP, ADP, and AMP can change, and labeled intermediates can be consumed.[5][6]
-
Metabolite Leakage: Harsh quenching or washing steps can damage cell membranes, causing intracellular metabolites to leak out.[6]
-
Inefficient Extraction: Adenosine nucleotides are highly polar and require a suitable polar solvent for efficient extraction.
Troubleshooting Workflow:
Detailed Protocols:
Protocol 1: Rapid Quenching and Extraction for Adherent Cells
-
Preparation: Prepare your quenching solution (e.g., 80% methanol in water) and chill it on dry ice to at least -40°C.[14]
-
Quenching: Aspirate the cell culture medium as quickly as possible. Immediately add the pre-chilled quenching solution to the culture dish to arrest all enzymatic activity.[5]
-
Harvesting: Place the dish on dry ice. Use a cell scraper to scrape the frozen cells in the quenching solution.
-
Extraction: Transfer the cell slurry to a pre-chilled microcentrifuge tube. Vortex thoroughly.
-
Clarification: Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Collection: Carefully transfer the supernatant, which contains your polar metabolites, to a new tube for LC-MS analysis.
| Parameter | Recommendation | Rationale |
| Quenching Solvent | 80% Methanol / Water | Efficiently precipitates proteins and quenches enzymatic reactions while keeping polar metabolites soluble. |
| Temperature | -40°C or colder | Ensures rapid and complete inactivation of enzymes.[15] |
| Washing Step | Avoid if possible | Washing with PBS can cause leakage of intracellular metabolites. If necessary, use a very quick rinse with ice-cold saline.[5][6] |
Guide 3: LC-MS/MS Analysis and Data Interpretation
Even with a perfect biological experiment and sample preparation, analytical and data processing issues can obscure your results.
Issue: Poor Signal, Inconsistent Peaks, or Low Calculated Enrichment
Root Cause Analysis:
-
Matrix Effects: Co-eluting compounds from the complex cell extract can suppress the ionization of adenosine metabolites in the mass spectrometer's source, leading to a weaker signal.[16]
-
Chromatography Problems: Poor peak shape (e.g., tailing or splitting) can compromise accurate quantification. For polar molecules like nucleotides, HILIC chromatography is often preferred.[17][18]
-
Incorrect Data Correction: The natural abundance of ¹³C (about 1.1%) means that even an unlabeled molecule will have a small M+1 peak, and larger molecules will have M+2, M+3, etc.[11] This must be mathematically corrected to determine the true enrichment from the tracer.
Troubleshooting Steps:
-
Evaluate Chromatography:
-
Assess the peak shape of your adenosine metabolites. If you are using reverse-phase chromatography and seeing poor retention or peak shape, consider switching to a HILIC column, which is better suited for highly polar compounds.
-
Check for retention time shifts, which could indicate column degradation or mobile phase issues.[7]
-
-
Assess for Ion Suppression:
-
If available, use a stable isotope-labeled internal standard for each adenosine metabolite (e.g., ¹³C₁₀, ¹⁵N₅-ATP). These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.[19]
-
-
Implement Natural Abundance Correction:
-
Use a dedicated software tool for natural abundance correction. Several academic and commercial packages are available that take the chemical formula of the metabolite and the measured isotopic distribution to calculate the true fractional enrichment.[9][10] Failure to perform this correction is a common source of error that leads to the underestimation of enrichment.[11]
-
Data Correction Workflow:
III. Summary of Key Takeaways
| Problem Area | Key Consideration | Recommended Action |
| Cell Culture | Cell passage number and growth phase significantly alter metabolism. | Use low-passage cells and ensure they are in the exponential growth phase.[1][3] |
| Labeling Strategy | Purine synthesis is a complex pathway; reaching isotopic steady state takes time. | Perform a time-course experiment to determine optimal labeling duration.[4] |
| Sample Quenching | ATP and other high-energy metabolites turn over in seconds. | Use rapid quenching with an ice-cold solvent like 80% methanol.[5][6] |
| Extraction | Adenosine nucleotides are highly polar. | Use a polar solvent system (e.g., methanol/water) for efficient extraction.[20] |
| LC-MS Analysis | Matrix effects can suppress the signal of target analytes. | Use stable isotope-labeled internal standards for accurate quantification.[19] |
| Data Analysis | Natural abundance of ¹³C can obscure true enrichment. | Always apply a natural abundance correction algorithm to your raw data.[9][11] |
By systematically addressing each of these potential pitfalls, you can enhance the reliability and accuracy of your ¹³C tracing experiments and gain clearer insights into the metabolic pathways under investigation.
IV. References
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry - ACS Publications.
-
Flowchart of 13C natural abundance correction algorithm. ResearchGate.
-
Extraction Protocol for untargeted LC-MS/MS - Animal tissues. Protocols.io.
-
AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv.
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. NIH.
-
Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells. Cell Physiol Biochem.
-
Managing Passage Number as a Controllable Variable in Custom Cell Culture Services. Celeste.
-
Metabolite extraction and LC-MS analysis. Bio-protocol.
-
Protocols used for LC-MS analysis. Metabolomics Core Facility.
-
Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites. Creative Proteomics.
-
Impact of Passage Number on Cell Line Phenotypes. Cytion.
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers.
-
The importance of accurately correcting for the natural abundance of stable isotopes. PMC.
-
Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent.
-
Stable isotope tracing to assess tumor metabolism in vivo. PMC.
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC.
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research - ACS Publications.
-
Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. Creative Proteomics.
-
A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.
-
Quenching Methods for the Analysis of Intracellular Metabolites. SpringerLink.
-
Analysis of 13C Isotopic Enrichment by Mass Spectrometry: Application Notes and Protocols. Benchchem.
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC.
-
13C metabolic flux analysis: Optimal design of isotopic labeling experiments. ScienceDirect.
-
Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. PMC.
-
13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo. PMC.
-
Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells. PMC.
-
13C NMR Metabolomics: Applications at Natural Abundance. PMC.
-
Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate.
-
Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. MDPI.
-
Flow chart of steps for fast quenching and extraction. ResearchGate.
-
Passage Number Effects In Cell lines. ATCC.
-
Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research - ACS Publications.
-
Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias.
-
13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. PubMed Central.
-
Profiling the metabolism of human cells by deep 13C labeling. PMC.
-
Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI.
-
Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors. CK Isotopes.
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
-
Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. PMC.
-
Troubleshooting LC-MS. LCGC International.
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
-
Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through... ResearchGate.
Sources
- 1. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. korambiotech.com [korambiotech.com]
- 13. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. mdpi.com [mdpi.com]
- 18. ckisotopes.com [ckisotopes.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Metabolite extraction and LC-MS analysis [bio-protocol.org]
Technical Support Center: Minimizing Isotopic Scrambling in ¹³C Labeling Experiments
Welcome to the technical support center for ¹³C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing isotopic scrambling and ensuring the integrity of your metabolic flux analysis (MFA) data. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Introduction to Isotopic Scrambling
Isotopic scrambling refers to the randomization of ¹³C labels within a molecule, deviating from the expected labeling pattern based on known metabolic pathways.[1] This phenomenon can arise from various biological and technical factors, leading to the misinterpretation of metabolic flux data.[2][3][4] Understanding and mitigating scrambling is paramount for the accuracy and reliability of ¹³C-MFA studies.[5]
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in ¹³C labeling experiments?
Q2: What are the primary biological causes of isotopic scrambling?
A2: The primary biological drivers of isotopic scrambling include:
-
Reversible Reactions: Many enzymatic reactions in central carbon metabolism, such as those in glycolysis and the TCA cycle, are reversible.[7][8][9] This bidirectionality can lead to the backward flow of labeled carbons, causing them to be re-incorporated into upstream metabolites at different positions.
-
Alternate Metabolic Pathways: The pentose phosphate pathway (PPP) is a classic example of a pathway that can cause significant scrambling of glucose-derived ¹³C labels.[10][11] The PPP intersects with glycolysis and involves a series of carbon-shuffling reactions that redistribute the ¹³C label.[10]
-
Metabolic Cycling: The cycling of intermediates through pathways like the TCA cycle can lead to the repeated processing of labeled molecules, resulting in a more randomized distribution of the ¹³C label over time.[12][13]
-
Metabolite Exchange between Cellular Compartments: The transport of metabolites between different cellular compartments (e.g., mitochondria and cytosol) can contribute to scrambling if the labeling patterns of the same metabolite differ between compartments.
Q3: How can my experimental setup contribute to isotopic scrambling?
A3: Several aspects of the experimental setup can exacerbate isotopic scrambling:
-
Sub-optimal Quenching: Incomplete or slow quenching of metabolic activity is a major source of post-collection scrambling.[2][14] If enzymes are not rapidly inactivated, they will continue to process labeled metabolites, altering their labeling patterns.[15]
-
Inappropriate Tracer Selection: The choice of ¹³C tracer can significantly influence the degree of scrambling observed.[16][17][18][19] Using a tracer that enters a highly reversible or interconnected part of metabolism can increase the likelihood of scrambling.
-
Incorrect Sampling Time: The timing of sample collection is critical. At very early time points, the label may not have reached isotopic steady state, while at very late time points, extensive metabolic cycling can lead to increased scrambling.
Troubleshooting Guides
This section provides detailed protocols and explanations to help you troubleshoot and minimize isotopic scrambling in your ¹³C labeling experiments.
Guide 1: Optimizing Your Metabolic Quenching Protocol
Issue: Inconsistent or unexpected labeling patterns suggest that metabolic activity is continuing after sample collection.
Principle: Effective quenching rapidly halts all enzymatic activity, preserving the in vivo isotopic labeling pattern of metabolites at the moment of harvesting.[14][20] The choice of quenching solution and the speed of the process are critical.
Protocol for Adherent Mammalian Cells:
-
Preparation:
-
Prepare a quenching solution of 80:20 methanol:water and cool it to -70°C.[21]
-
Have a container of dry ice readily available.
-
-
Quenching:
-
Cell Lysis and Metabolite Extraction:
-
After 10 minutes on dry ice, transfer the dish to wet ice for 10-15 minutes to allow for freeze-thaw lysis.[21]
-
Scrape the cells on a dry ice-cooled surface.
-
Vortex the cell lysate for 10 minutes, alternating between 30 seconds of vortexing and 1 minute on ice.[21]
-
Centrifuge the lysate at 6,000 x g for 5 minutes at 4°C to pellet cell debris.[21]
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Storage and Analysis:
Self-Validation: To validate your quenching efficiency, you can perform a control experiment where a ¹³C-labeled standard is added to the quenching solution just before it is added to the cells. If your quenching is effective, you should not see any labeling of downstream metabolites from this standard.
Guide 2: Rational Selection of ¹³C Tracers
Issue: Significant scrambling is observed even with proper quenching, suggesting the tracer choice is contributing to the issue.
Principle: The selection of an appropriate ¹³C tracer is a critical step in designing a successful metabolic flux analysis experiment.[17][19] The ideal tracer should provide maximal information about the pathway of interest while minimizing ambiguity from scrambling.[16][22]
Strategies for Tracer Selection:
| Tracer Type | Advantages | Disadvantages | Best For |
| Uniformly Labeled Tracers (e.g., [U-¹³C]-Glucose) | Provides a global overview of metabolism. | Can lead to complex labeling patterns and significant scrambling. | Initial exploratory studies to map out active pathways. |
| Specifically Labeled Tracers (e.g., [1,2-¹³C₂]-Glucose) | Can provide more specific information about certain pathways and help to deconvolve fluxes.[16] | May not label all pathways of interest. | Investigating specific pathway activities with higher precision. |
| Parallel Labeling with Multiple Tracers | Combining data from experiments with different tracers can significantly improve the precision and accuracy of flux estimations.[16][22] | Requires more complex experimental design and data analysis. | Comprehensive and high-resolution flux analysis. |
| Alternative Tracers (e.g., D-Erythrose-1-¹³C) | Can directly enter specific pathways, bypassing points of metabolic convergence and reducing scrambling.[23] | May not be suitable for a global metabolic analysis. | Specifically quantifying flux through pathways like the Pentose Phosphate Pathway.[23] |
Recommendation: For a detailed analysis of central carbon metabolism, a combination of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, has been shown to be effective in minimizing confidence intervals for flux estimations in mammalian cells.[24]
Guide 3: Correcting for Natural Isotope Abundance
Issue: The measured mass isotopomer distributions are slightly different from the expected values, even with minimal biological scrambling.
Principle: The natural abundance of stable isotopes (e.g., ¹³C is ~1.1% of total carbon) contributes to the mass isotopomer distribution of metabolites.[25] This contribution must be mathematically corrected to accurately determine the enrichment from the ¹³C tracer.[26]
Workflow for Natural Abundance Correction:
-
Acquire Data: Obtain the mass isotopomer distributions (MIDs) for your metabolites of interest from your mass spectrometry analysis.[27]
-
Use Correction Software: Employ specialized software tools designed for natural abundance correction. These tools use matrix-based calculations to subtract the contribution of naturally occurring isotopes from your measured MIDs.
-
Validate Correction: Compare the corrected MIDs of unlabeled control samples to their theoretical MIDs. The corrected MIDs of the unlabeled samples should show only the M+0 isotopologue.
dot
Caption: Workflow for Natural Abundance Correction in ¹³C-MFA.
Guide 4: Understanding the Impact of Key Metabolic Pathways
Issue: Difficulty in interpreting labeling patterns due to the influence of specific metabolic pathways known to cause scrambling.
Principle: A thorough understanding of the underlying biochemistry is crucial for anticipating and interpreting isotopic scrambling.
The Pentose Phosphate Pathway (PPP)
The PPP is a major source of scrambling for glucose-derived labels.[10] The oxidative branch of the PPP releases the C1 carbon of glucose as CO₂, while the non-oxidative branch involves a series of reversible carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions rearrange the carbon backbone of sugars, leading to a redistribution of ¹³C labels. For example, metabolism of [1,2-¹³C₂]glucose through the oxidative PPP results in a unique M+1 isotopomer of triose phosphates, which is distinguishable from the M+2 isotopomers generated via glycolysis.[23]
dot
Caption: Carbon Shuffling in the Pentose Phosphate Pathway.
Reversibility in Glycolysis and the TCA Cycle
Many of the enzymatic steps in both glycolysis and the TCA cycle are reversible under physiological conditions.[7][8] This means that the net flux in the forward direction is the result of both forward and reverse reactions. This bidirectionality can cause labeled carbons to flow backward in the pathway, leading to scrambling. For example, the reversibility of aldolase and triose-phosphate isomerase in glycolysis can randomize labels in the upper part of the pathway. In the TCA cycle, the reversible reactions catalyzed by fumarase and malate dehydrogenase can lead to scrambling of labels in succinate, fumarate, and malate.
Conclusion
Minimizing isotopic scrambling is a multifaceted challenge that requires careful consideration of experimental design, sample handling, and data analysis. By implementing robust quenching protocols, making informed decisions about tracer selection, and accurately correcting for natural isotope abundance, researchers can significantly enhance the quality and reliability of their ¹³C-MFA data. This technical support center provides a foundation for troubleshooting common issues and serves as a guide to achieving high-fidelity metabolic flux measurements.
References
-
¹³C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Journal of Visualized Experiments. [Link]
-
A roadmap for interpreting ¹³C metabolite labeling patterns from cells. PubMed Central. [Link]
-
Assessing the Pentose Phosphate Pathway Using [2, 3-¹³C₂]glucose. PubMed Central. [Link]
-
Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. PubMed Central. [Link]
-
Optimal tracers for parallel labeling experiments and ¹³C metabolic flux analysis: A new precision and synergy scoring system. PubMed Central. [Link]
-
Bayesian ¹³C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. PubMed Central. [Link]
-
Selection of Tracers for ¹³C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. National Institutes of Health. [Link]
-
Assessing the pentose phosphate pathway using [2, 3‐ ¹³C₂]glucose. ResearchGate. [Link]
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]
-
Dynamic ¹³C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and... PubMed. [Link]
-
¹³C metabolic flux analysis: optimal design of isotopic labeling experiments. PubMed. [Link]
-
Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. [Link]
-
¹³C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. PubMed. [Link]
-
Optimization of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. [Link]
-
¹³C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]
-
Positional isotope exchange. PubMed. [Link]
-
What are the reversible and irreversible steps in glycolysis? TutorChase. [Link]
-
¹³C Metabolic Flux Analysis: From the Principle to Recent Applications. ResearchGate. [Link]
-
¹³C metabolic flux analysis: Optimal design of isotopic labeling experiments. ScienceDirect. [Link]
-
Metabolic Flux Analysis with ¹³C-Labeling Experiments. 13cflux.net. [Link]
-
How to analyze ¹³C metabolic flux? ResearchGate. [Link]
-
The importance of accurately correcting for the natural abundance of stable isotopes. PubMed Central. [Link]
-
Visual workflows for ¹³C-metabolic flux analysis. Bioinformatics. [Link]
-
Optimization of ¹³C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
GLYCOLYSIS REVIEW & OVERVIEW. University of California, Berkeley. [Link]
-
Isotopic labeling. Wikipedia. [Link]
-
Isotopic scrambling. Mass Spec Terms. [Link]
-
Isotope correction of mass spectrometry profiles. Wiley Online Library. [Link]
-
Isotopic analysis. EBSCO. [Link]
-
Isotope Labeling. Cerno Bioscience. [Link]
-
(PDF) Isotopically nonstationary MFA (INST-MFA) of autotrophic metabolism. ResearchGate. [Link]
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. [Link]
-
glycolysis and TCA CYCLE.pptx. Slideshare. [Link]
-
Isotopically nonstationary ¹³C metabolic flux analysis. PubMed. [Link]
-
Overview of different MFA methodologies. The relative speed of... ResearchGate. [Link]
-
How Are Isotopes Used As Tracers In Biological Studies? YouTube. [Link]
-
Exploring the glycolytic and TCA pathways. PromoCell. [Link]
-
Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields. Stanford Advanced Materials. [Link]
Sources
- 1. Isotopic scrambling - Mass Spec Terms [msterms.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. tutorchase.com [tutorchase.com]
- 8. mcb.berkeley.edu [mcb.berkeley.edu]
- 9. Glycolysis and Citric Acid Cycle: A Comprehensive Discussion - Creative Proteomics [creative-proteomics.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glycolysis and TCA CYCLE.pptx [slideshare.net]
- 13. promocell.com [promocell.com]
- 14. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. osti.gov [osti.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. isotope.com [isotope.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isotopic analysis | Research Starters | EBSCO Research [ebsco.com]
Technical Support Center: High-Resolution 13C NMR of Labeled Nucleic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural and dynamic analysis of nucleic acids using 13C NMR. This guide is designed to provide expert-driven, field-proven insights into overcoming one of the most significant challenges in the field: signal overlap in the 13C NMR spectra of labeled nucleic acids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address the specific issues you may encounter during your experiments, ensuring the scientific integrity and trustworthiness of your results.
The Challenge of Signal Overlap in Nucleic Acid NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structures and dynamics of nucleic acids at atomic resolution.[1][2] The use of 13C and 15N isotopic labeling has been instrumental in extending the applicability of NMR to larger RNA and DNA molecules.[3][4] However, a primary bottleneck, particularly for nucleic acids larger than 40-50 nucleotides, is severe spectral overlap.[4][5][6] This arises from the limited chemical shift dispersion of the four nucleotide building blocks, which leads to a high density of signals in a narrow spectral region, complicating resonance assignment and structural analysis.[4][7]
This guide provides a systematic approach to diagnosing and resolving signal overlap, empowering you to obtain high-quality, interpretable NMR data for your research.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common problems encountered in the lab.
Fundamental Issues & Initial Troubleshooting
Q1: My initial 13C-HSQC spectrum of a uniformly 13C-labeled RNA (~50 nt) is extremely crowded and many peaks are overlapping. What are my immediate troubleshooting steps?
A1: This is a very common issue. Before resorting to more complex and expensive labeling schemes, consider these initial steps:
-
Optimize Spectrometer Conditions:
-
Higher Magnetic Field: If accessible, acquiring spectra on a higher field spectrometer (e.g., 800 MHz or higher) will increase chemical shift dispersion and improve resolution.[1]
-
Temperature Optimization: Small changes in temperature can sometimes alter the chemical shifts of specific resonances, potentially resolving local overlap. Systematically acquire a series of 1D 1H or 2D 1H-13C HSQC spectra at slightly different temperatures (e.g., in 2-3 °C increments) to find the optimal condition for spectral dispersion.
-
Sample Conditions: Ensure your sample is homogeneous and free of aggregates. Check the pH and salt concentration, as these can influence the conformation and spectral properties of the nucleic acid.
-
-
Data Processing:
Q2: I'm still facing significant overlap after optimizing spectrometer conditions. What is the next logical step?
A2: If basic optimization is insufficient, the next step is to simplify the spectrum by reducing the number of 13C-labeled nuclei that are observed in a single experiment. This is achieved through various isotopic labeling strategies.
Advanced Solutions: Isotopic Labeling Strategies
The choice of labeling strategy is critical and depends on the size of your nucleic acid and the specific scientific question you are addressing.
Workflow for Choosing a Labeling Strategy
Caption: Decision workflow for addressing severe signal overlap.
Q3: What is selective isotope labeling and when should I use it?
A3: Selective isotope labeling involves preparing a nucleic acid sample where only specific types of nucleotides (A, U, G, or C) or specific atoms within the nucleotides are 13C-labeled.[12][13] This dramatically simplifies the NMR spectrum.
-
Nucleotide-Specific Labeling: In this approach, you prepare four separate samples, each with only one type of ribonucleotide (e.g., ATP) being 13C-labeled, while the other three are at natural abundance.[4] This is highly effective for assigning resonances in moderately sized RNAs (up to ~60 nt).[6]
-
Atom-Specific Labeling: For even greater spectral simplification, you can use precursors that result in 13C labeling at only specific positions on the ribose or the base. For example, using [2-13C]glycerol as the carbon source in E. coli growth media can lead to selective labeling of certain ribose carbons.[12] This is particularly useful for relaxation studies as it avoids complications from 13C-13C scalar couplings.
Q4: My RNA is larger than 70 nucleotides, and even nucleotide-specific labeling results in crowded spectra. What's the next level of simplification?
A4: For large RNAs, segmental isotope labeling is the state-of-the-art approach.[14][15] This "divide and conquer" strategy involves preparing a large RNA by ligating smaller, separately prepared fragments.[15] You can choose to isotopically label only one segment of interest, leaving the rest of the molecule "NMR-invisible" (unlabeled).[15][16]
This method allows you to study the structure and dynamics of a specific domain within the context of the entire molecule, which is often crucial for biological function.[15]
Experimental Protocol: Segmental Labeling of RNA using T4 DNA Ligase
-
Fragment Preparation:
-
Synthesize the desired RNA fragments separately via in vitro transcription with T7 RNA polymerase.[4] One fragment will be transcribed using 13C/15N-labeled NTPs, while the others will use unlabeled NTPs.
-
A DNA splint complementary to the ends of the RNA fragments to be ligated is also required.
-
-
Hybridization:
-
Mix the RNA fragments and the DNA splint in an annealing buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).
-
Heat the mixture to 95°C for 3 minutes and then slowly cool to room temperature to allow for proper hybridization.
-
-
Ligation:
-
To the annealed mixture, add T4 DNA ligase and its corresponding buffer containing ATP and MgCl2.
-
Incubate the reaction at a temperature optimal for the ligase (typically 16°C to 37°C) for several hours to overnight.
-
-
Purification:
-
The full-length, segmentally labeled RNA is then purified from the unligated fragments and DNA splint, usually by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Q5: I've heard about specific labeling of the ribose versus the base. Why is this useful?
A5: The ribose and base moieties of nucleotides have distinct chemical shift ranges in the 13C spectrum.[17][18] Separating their signals can be highly advantageous.
-
Ribose Puckering and Backbone Conformation: The chemical shifts of the ribose carbons, particularly C2' and C3', are sensitive to the sugar pucker conformation, which is a key determinant of the nucleic acid backbone structure. Selectively labeling the ribose allows for focused analysis of backbone dynamics.[19]
-
Base Pairing and Stacking: The base carbons are involved in the hydrogen bonding and stacking interactions that define the secondary and tertiary structure. Specific labeling of the bases can simplify the analysis of these interactions.
Schemes have been developed to produce ribonucleotides with 13C labels primarily on the ribose or the base, which can then be used in in vitro transcription.[12][13][20]
Q6: Can advanced NMR pulse sequences help with signal overlap?
A6: Absolutely. Isotopic labeling is most powerful when combined with advanced NMR experiments.
-
TROSY (Transverse Relaxation-Optimized Spectroscopy): For very large molecules, TROSY-based experiments are essential. They significantly reduce linewidths by minimizing transverse relaxation, leading to sharper peaks and improved resolution.[21]
-
Projection-Reconstruction NMR: This technique can significantly speed up the acquisition of multidimensional (3D, 4D) NMR spectra.[22][23][24] By acquiring a limited number of 2D projections of the higher-dimensional spectrum and then reconstructing the full spectrum, you can obtain the necessary resolution to resolve overlap in a fraction of the time.[22][23]
-
Non-Uniform Sampling (NUS): As mentioned earlier, NUS is a powerful method for increasing resolution in the indirect dimensions of a multidimensional NMR experiment.[8][9][10][25] It involves sparsely sampling the data points in the indirect dimension and then using a reconstruction algorithm to generate the full spectrum.[8][9][25]
Data Summary: Isotopic Labeling Strategies
| Strategy | Best For (Size) | Key Advantage | Primary Disadvantage |
| Uniform 13C Labeling | < 40 nt | Cost-effective; provides information on all carbons. | Severe signal overlap in larger molecules.[4] |
| Nucleotide-Specific | 40-70 nt | Drastically simplifies spectra; aids in assignment.[4] | Requires preparation of multiple samples; can be costly. |
| Atom-Specific | Various sizes | Reduces 13C-13C couplings; ideal for dynamics.[19] | Requires specialized precursors and synthesis.[12][13] |
| Segmental Labeling | > 70 nt | Allows study of specific domains in large RNAs.[14][15] | Technically challenging; ligation efficiency can be low. |
Q7: How do I choose between these advanced techniques?
A7: The choice depends on your specific system and available resources.
Workflow for Advanced NMR Experiment Selection
Caption: Decision tree for selecting advanced NMR experiments.
Concluding Remarks
Addressing signal overlap in the 13C NMR of labeled nucleic acids requires a multi-faceted approach, combining optimized sample and spectrometer conditions with sophisticated isotopic labeling strategies and advanced NMR experiments. By systematically diagnosing the source and severity of the overlap and applying the appropriate techniques outlined in this guide, researchers can significantly enhance spectral resolution and unlock detailed structural and dynamic insights into even large and complex nucleic acid systems.
References
-
Isotope labeling and segmental labeling of larger RNAs for NMR structural studies. Advances in Experimental Medicine and Biology, [Link]
-
Optimized Preparation of Segmentally Labeled RNAs for NMR Structure Determination. Journal of Molecular Biology, [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, [Link]
-
Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. RNA, [Link]
-
Multiple segmental and selective isotope labeling of large RNA for NMR structural studies. Nucleic Acids Research, [Link]
-
Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research, [Link]
-
Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. RNA, [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, [Link]
-
Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. Bruker, [Link]
-
Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA. Journal of Biomolecular NMR, [Link]
-
Projection−Reconstruction Technique for Speeding up Multidimensional NMR Spectroscopy. Journal of the American Chemical Society, [Link]
-
Non-Uniform Sampling (NUS). University of Ottawa NMR Facility Blog, [Link]
-
Applications of NMR to structure determination of RNAs large and small. Current Opinion in Structural Biology, [Link]
-
Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, [Link]
-
Nonuniform Sampling for NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, [Link]
-
Non-Uniform Sampling in NMR Spectroscopy and the Preservation of Spectral Knowledge in the Time and Frequency Domains. Journal of Magnetic Resonance, [Link]
-
Non-Uniform Sampling Reconstruction for Symmetrical NMR Spectroscopy by Exploiting Inherent Symmetry. arXiv, [Link]
-
Site-speci fi c ribose and base labeling schemes. ResearchGate, [Link]
-
Specific labelling of nucleosides and nucleotides with 13 C and 15 N. Journal of Labelled Compounds and Radiopharmaceuticals, [Link]
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, [Link]
-
Projection-reconstruction of three-dimensional NMR spectra. Journal of the American Chemical Society, [Link]
-
Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. PLoS Computational Biology, [Link]
-
Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate, [Link]
-
Resolution enhancement of NMR by decoupling with low-rank Hankel model. arXiv, [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts, [Link]
-
5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts, [Link]
-
Ultrafast-based projection-reconstruction three-dimensional nuclear magnetic resonance spectroscopy. The Journal of Chemical Physics, [Link]
-
Application of NMR to Large RNAs. Annals of the New York Academy of Sciences, [Link]
-
Nuclear magnetic resonance spectroscopy. Wikipedia, [Link]
-
RNA Dynamics by NMR Spectroscopy. ChemBioChem, [Link]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, [Link]
-
A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. Journal of Biomolecular NMR, [Link]
-
13-C NMR - How Many Signals. Master Organic Chemistry, [Link]
-
Advanced NMR Methods. Bruker, [Link]
-
Recent Advances in NMR Protein Structure Prediction with ROSETTA. International Journal of Molecular Sciences, [Link]
-
Nuclear magnetic resonance spectroscopy of proteins. Wikipedia, [Link]
-
13C NMR spectroscopy. NPTEL, [Link]
-
Hyperpolarized NMR Reveals Low-Populated Folding Intermediates in DNA. Journal of the American Chemical Society, [Link]
-
Advanced NMR Spectroscopy. Wiley Analytical Science, [Link]
Sources
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Preparation of Segmentally Labeled RNAs for NMR Structure Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 10. Nonuniform Sampling for NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Uniform Sampling in NMR Spectroscopy and the Preservation of Spectral Knowledge in the Time and Frequency Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isotope labeling and segmental labeling of larger RNAs for NMR structural studies [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Application of NMR to Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Projection-reconstruction of three-dimensional NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.aip.org [pubs.aip.org]
- 25. arxiv.org [arxiv.org]
Technical Support Center: Optimizing Fasting for In Vivo Adenosine-3-¹³C Studies
Welcome to the technical support center for stable isotope tracer studies. This guide is designed for researchers, scientists, and drug development professionals employing ¹³C-labeled adenosine to investigate in vivo metabolism. Here, we provide in-depth, field-proven insights into optimizing a critical experimental parameter: the fasting period. We move beyond simple procedural lists to explain the underlying metabolic rationale, helping you design robust experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Why is a fasting period necessary for in vivo adenosine-3-¹³C studies?
A1: Fasting is a common procedure used to reset metabolism and reduce physiological variability in animal models before conducting metabolic studies.[1][2] It helps to establish a consistent metabolic baseline across subjects by minimizing the influence of recent nutrient intake. In the context of adenosine metabolism, fasting shifts the body from a postprandial (fed) state, characterized by nutrient absorption and storage, to a postabsorptive state where endogenous energy stores are mobilized.[3][4] This transition influences nucleotide metabolism and can impact the activity of enzymes involved in adenosine turnover, such as adenosine kinase and adenosine deaminase.[5][6] By standardizing the metabolic state through fasting, you can more accurately assess the in vivo kinetics of your ¹³C-labeled adenosine tracer.
Q2: What is the primary goal of optimizing the fasting period?
A2: The primary goal is to achieve a metabolic steady-state that allows for the most sensitive and reproducible measurement of adenosine turnover. An optimal fasting period will reduce inter-animal variability and enhance the signal-to-noise ratio of your ¹³C-labeled adenosine tracer incorporation into downstream metabolites like AMP, ADP, and ATP.[7][8] Too short a fast may not be sufficient to clear the metabolic effects of the last meal, while an excessively long fast can induce a stress response, altering normal physiology and potentially confounding your results.[1][2]
Q3: How does fasting specifically affect adenosine metabolism?
A3: Fasting initiates a cascade of hormonal and metabolic changes that influence adenosine levels and turnover. As the body transitions to a catabolic state, there is an increased reliance on pathways like fatty acid oxidation for energy, which can be modulated by adenosine signaling.[9][10] For instance, adenosine A1 receptor (A1R) signaling is known to be dynamically regulated by feeding and fasting states, particularly in adipose tissue where it plays a role in suppressing lipolysis.[11] Furthermore, the activity of key enzymes in adenosine metabolism, adenosine kinase (ADK) and adenosine deaminase (ADA), can be altered during different metabolic states.[6][12] ADK is primarily responsible for salvaging adenosine into the nucleotide pool, while ADA catabolizes it to inosine.[6] Changes in the activity of these enzymes will directly impact the measured turnover of your ¹³C-adenosine tracer.
Q4: Can I use ¹³C-adenosine to study both intracellular and extracellular adenosine pools?
A4: Yes, with careful experimental design and sample processing, ¹³C-adenosine can be used to probe both pools. However, it's crucial to recognize the rapid clearance of extracellular adenosine.[13] To accurately measure extracellular concentrations, a "stop solution" containing inhibitors of adenosine deaminase and transporters is essential during sample collection to prevent its rapid metabolism.[14] For intracellular measurements, rapid tissue harvesting and quenching of metabolic activity, typically by flash-freezing in liquid nitrogen, is critical to preserve the in vivo state of labeled nucleotides.[7]
Troubleshooting Guide
Issue 1: High variability in ¹³C-label incorporation between animals in the same group.
-
Potential Cause: Inconsistent metabolic states due to variations in food consumption before the fasting period or differences in how individual animals respond to fasting.
-
Troubleshooting Steps:
-
Standardize Pre-Fasting Conditions: Ensure all animals have ad libitum access to the same diet for a defined period (e.g., one week) before the experiment to normalize their metabolic baseline.
-
Acclimatize Animals: House animals in the experimental environment for at least 72 hours before the study to reduce stress from transportation and new surroundings.[15]
-
Verify Fasting: Check cages for any signs of hidden food or coprophagy (consumption of feces), which can affect the metabolic state.
-
Consider a Pilot Study: Perform a pilot study with a small number of animals to determine the optimal fasting duration that yields the most consistent baseline metabolite levels. A study on mice suggested that a 6-hour fast is optimal for comparing metabolic differences between animals on different diets.[1][16]
-
Issue 2: Lower than expected enrichment of ¹³C in downstream metabolites (AMP, ADP, ATP).
-
Potential Cause: The administered tracer dose may be too low, or the fasting period may have altered adenosine uptake and metabolism in a way that reduces tracer incorporation.
-
Troubleshooting Steps:
-
Dose Optimization: The dosage of the tracer should be sufficient to be detected above the natural abundance of ¹³C but not so high as to perturb the natural adenosine pool.[8] A starting dose for oral gavage in mice could be between 25-50 mg/kg, but this should be validated for tracer studies.[7]
-
Evaluate Tracer Delivery: Ensure the method of tracer administration (e.g., intravenous infusion, bolus injection, oral gavage) is appropriate for your experimental question and results in consistent delivery.[8][17]
-
Adjust Fasting Duration: An overly long fast might upregulate catabolic pathways that compete with the salvage pathway for adenosine. Consider testing shorter fasting durations.
-
Time Course Analysis: Collect samples at multiple time points after tracer administration (e.g., 30 min, 1, 2, 4, 8 hours) to capture the peak of label incorporation.[7]
-
Issue 3: Inconsistent or unexpected changes in adenosine-related enzyme activities.
-
Potential Cause: The fasting period may be inducing a stress response that alters the expression or activity of adenosine kinase (ADK) and adenosine deaminase (ADA).
-
Troubleshooting Steps:
-
Monitor Stress Markers: If feasible, measure stress hormones like corticosterone to assess the physiological impact of the fasting protocol.
-
Review Literature on Fasting and Enzyme Activity: Research how different fasting durations affect the expression and activity of ADK and ADA in your specific animal model and tissues of interest.[6][18]
-
Direct Enzyme Activity Assays: In a pilot study, directly measure the activity of ADK and ADA in tissues from animals subjected to different fasting protocols to empirically determine the optimal window.
-
Experimental Protocols
Protocol 1: Determining Optimal Fasting Duration (Pilot Study)
This protocol outlines a pilot study to determine the most suitable fasting period for your specific in vivo adenosine-3-¹³C experiment.
-
Animal Acclimation: Acclimate animals to the housing facility for a minimum of one week with ad libitum access to standard chow and water.[15]
-
Group Allocation: Divide animals into groups corresponding to different fasting durations (e.g., 0, 4, 6, 8, 12, 16 hours). A non-fasted (0 hour) group serves as a baseline control. A recent study in mice suggests a 6-hour fast can be optimal.[1][16]
-
Fasting Implementation: Remove food from the respective cages at staggered time points to ensure all animals are fasted for the correct duration before sample collection. Water should remain available at all times.
-
Sample Collection: At the end of the designated fasting period, collect blood and tissues of interest. For blood, use collection tubes containing a "stop solution" to preserve adenosine levels.[14] For tissues, rapidly excise and flash-freeze in liquid nitrogen to halt metabolic activity.[7]
-
Metabolite Analysis: Analyze baseline (unlabeled) levels of key metabolites, including adenosine, AMP, ADP, ATP, and markers of metabolic state (e.g., glucose, free fatty acids, ketone bodies) using LC-MS/MS or other appropriate methods.
-
Data Analysis: Compare the metabolite levels across the different fasting groups. The optimal fasting duration is the one that results in stable and consistent baseline metabolite levels with minimal inter-animal variability.
Protocol 2: In Vivo Adenosine-3-¹³C Tracer Administration and Sample Collection
This protocol provides a general workflow for conducting the tracer study once the optimal fasting period has been determined.
-
Animal Preparation: Fast the animals for the predetermined optimal duration.
-
Tracer Administration: Administer the ¹³C-adenosine tracer. The route of administration (e.g., intravenous bolus, continuous infusion, oral gavage) and dosage should be optimized based on the experimental goals and the pharmacokinetics of adenosine.[8][19]
-
Time-Course Sampling: Collect blood and/or tissues at various time points post-administration to capture the dynamics of tracer incorporation.[7]
-
Sample Processing:
-
Blood: Collect blood into tubes containing an appropriate anticoagulant and a "stop solution" to inhibit adenosine metabolism.[13][14] Immediately place on ice and centrifuge at 4°C to separate plasma. Store plasma at -80°C.
-
Tissues: Rapidly excise tissues, rinse with ice-cold saline, blot dry, and immediately flash-freeze in liquid nitrogen.[7] Store at -80°C until extraction.
-
-
Metabolite Extraction:
-
LC-MS/MS Analysis: Analyze the metabolite extracts using a suitable LC-MS/MS method to quantify the enrichment of ¹³C in adenosine and its downstream metabolites.[20][21]
Data Presentation
Table 1: Hypothetical Effect of Fasting Duration on Key Metabolic Parameters in Mice
| Fasting Duration (hours) | Plasma Glucose (mg/dL) | Plasma Free Fatty Acids (mM) | Liver Glycogen (mg/g) | Plasma Adenosine (nM) |
| 0 (Fed) | 150 ± 10 | 0.3 ± 0.05 | 50 ± 5 | 25 ± 5 |
| 4 | 120 ± 8 | 0.6 ± 0.08 | 30 ± 4 | 20 ± 4 |
| 6 | 100 ± 5 | 0.9 ± 0.1 | 15 ± 3 | 18 ± 3 |
| 8 | 95 ± 6 | 1.1 ± 0.12 | 10 ± 2 | 17 ± 3 |
| 12 | 90 ± 7 | 1.3 ± 0.15 | 5 ± 1 | 16 ± 2 |
| 16 | 85 ± 8 | 1.5 ± 0.18 | < 2 | 15 ± 2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Workflow for optimizing the fasting period.
References
-
Application Note: In Vivo Stable Isotope Tracing with 13C5-Adenine in Animal Models. Benchchem.
-
Löfgren L, Pehrsson S, Hägglund G, Tjellström H, Nylander S. (2018). Accurate measurement of endogenous adenosine in human blood. PLOS One.
-
Quantifying Adenosine Levels Using Isotope Dilution: Application Notes and Protocols. Benchchem.
-
A Comparative Guide to the Incorporation of 13C-Labeled Adenosine Analogs in RNA for Advanced Research. Benchchem.
-
Kohlhauer M, Dawkins J, Costa ASH, et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine.
-
Adenosine-13C (Adenine riboside-13C). MedchemExpress.com.
-
Magentini S, Tredwell GD, O'Sullivan BJ, et al. (2021). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. American Journal of Physiology-Endocrinology and Metabolism.
-
Sample Collection & Preparation | Preclinical Testing. IDEXX BioAnalytics.
-
Gnad T, Navarro G, Lahesmaa M, et al. (2020). Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation. Molecular Metabolism.
-
Zhang H, Ali M, Cui Y, et al. (2024). Optimal fasting duration for mice as assessed by metabolic status. Scientific Reports.
-
Fujimori H, Kadono K, Hata T, et al. (1993). The effect of fasting and exogenous adenosine on ATP tissue concentration and viability of canine pancreas grafts during preservation by the two-layer method. Transplantation.
-
Kurtul N, Pence S, Akarsu E, et al. (2015). Diagnostic Value of Adenosine Deaminase and Its Isoforms in Type II Diabetes Mellitus. Journal of Diabetes Research.
-
Patterson RE, Sears DD. (2017). INTERMITTENT FASTING AND HUMAN METABOLIC HEALTH. Journal of the Academy of Nutrition and Dietetics.
-
Ryzhov S, Novitskiy SV, Goldstein AE, et al. (2022). Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer. International Journal of Molecular Sciences.
-
Atherton PJ, Smith K. (2012). Principles of stable isotope research – with special reference to protein metabolism. The Journal of Physiology.
-
Almada A, Hunsberger M, Valdez J, et al. (2023). Protocol to study adenosine release in the adult mouse hippocampus using a genetically encoded sensor, 2-photon live imaging, and fiber photometry. STAR Protocols.
-
O'Connor E, Mpegaze L, WALLACE Z, et al. (2022). The Effect of Fasting on Human Metabolism and Psychological Health. Journal of Clinical & Diagnostic Research.
-
Glover DK, Ruiz M, Yang Z, et al. (2000). Pharmacological Stress Myocardial Perfusion Imaging With the Potent and Selective A 2A Adenosine Receptor Agonists ATL193 and ATL146e Administered by Either Intravenous Infusion or Bolus Injection. Circulation.
-
Ryzhov S, Novitskiy SV, Goldstein AE, et al. (2022). Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer. International Journal of Molecular Sciences.
-
Wilkinson DJ, Brook MS, Smith K, et al. (2017). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology.
-
Quiclet C, Spenlé C, Zgheib S, et al. (2016). Intermittent fasting improves metabolic flexibility in short-term high-fat diet-fed mice. American Journal of Physiology-Endocrinology and Metabolism.
-
Wolfe RR, Schwarz JM. (2017). Advances in Stable Isotope Tracer Methodology Part 2: New Thoughts about an “Old” Method—Measurement of Whole Body Protein Synthesis and Breakdown in the Fed State. The Journal of Nutrition.
-
Zhang H, Ali M, Cui Y, et al. (2024). Optimal fasting duration for mice as assessed by metabolic status. Scientific Reports.
-
Bonilla C, Pérez-Guisado J, Olea-Serrano F, et al. (2021). Fasting: How to Guide. Nutrients.
-
Zhang H, Ali M, Cui Y, et al. (2024). Optimal fasting duration for mice as assessed by metabolic status. Scientific Reports.
-
Fan TWM, Lane AN, Higashi RM, et al. (2011). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Journal of Visualized Experiments.
-
Malinowski B, Kaczor UK, Piatek J, et al. (2023). A Biochemical View on Intermittent Fasting's Effects on Human Physiology—Not Always a Beneficial Strategy. Nutrients.
-
Sakran M, Al-Duais MA, Shalaby KAF, et al. (2016). Correlation of serum Adenosine deaminase activity (ADA) with fasting blood sugar levels in Type II Saudi Diabetic Patients. Journal of Molecular Pathophysiology.
-
Adenosine quantification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimal fasting duration for mice as assessed by metabolic status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Diagnostic Value of Adenosine Deaminase and Its Isoforms in Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Stable Isotopes for Tracing Cardiac Metabolism in Diseases [frontiersin.org]
- 9. A Biochemical View on Intermittent Fasting’s Effects on Human Physiology—Not Always a Beneficial Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol to study adenosine release in the adult mouse hippocampus using a genetically encoded sensor, 2-photon live imaging, and fiber photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal fasting duration for mice as assessed by metabolic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. jmolpat.com [jmolpat.com]
- 19. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. med.und.edu [med.und.edu]
Technical Support Center: Strategies to Avoid Poor Goodness-of-Fit in 13C-MFA Models
Welcome to the technical support center for 13C-Metabolic Flux Analysis (13C-MFA). As a Senior Application Scientist, I've designed this guide to help you navigate one of the most common challenges in 13C-MFA: achieving a statistically acceptable goodness-of-fit. A poor fit between your experimental data and the model simulation indicates a discrepancy that can arise from experimental error, incorrect model assumptions, or data analysis issues. This guide provides a structured approach to troubleshooting these problems, ensuring the accuracy and reliability of your flux maps.
Part 1: Troubleshooting Guide for Poor Goodness-of-Fit
A high sum of squared residuals (SSR), resulting in a failed chi-squared (χ²) test, is the primary indicator of a poor goodness-of-fit. This statistical test assesses whether the variance-weighted differences between your measured labeling data and the model-predicted data are larger than what can be expected from measurement error alone.[1][2] If the minimized SSR falls outside the acceptable range of the χ² distribution, it's a red flag that requires investigation.[3]
Issue 1: My model has a high Chi-squared (χ²) value. What's wrong?
A high χ² value signifies a statistically significant deviation between the model's predictions and your experimental data. This is the most common symptom of a poor goodness-of-fit. Let's break down the potential causes, from the most to the least likely.
Potential Cause A: Inaccurate Experimental Data
The most frequent source of error in 13C-MFA is not the model, but the input data. The GIGO (Garbage In, Garbage Out) principle applies strongly here. Inaccurate measurements of extracellular rates (substrate uptake, product secretion), biomass composition, or isotopic labeling will inevitably lead to a poor fit.
Troubleshooting Steps:
-
Verify Extracellular Fluxes: These rates (e.g., glucose uptake, lactate secretion) are critical constraints on the model.[3]
-
How to Check: Re-examine your measurements of cell growth and substrate/product concentrations over time. Ensure that the rates were calculated from the exponential growth phase where metabolic steady-state is assumed.[4]
-
Solution: If errors are found, recalculate the rates and re-run the flux estimation. Ensure that biomass-specific rates (mmol/gDW/h) are calculated accurately.
-
-
Assess Biomass Composition: The model uses biomass composition to create a "biomass drain" reaction, accounting for the precursors, energy, and cofactors needed for cell growth. An incorrect formulation of this reaction is a common error source.[5]
-
How to Check: Compare your assumed biomass composition (e.g., from literature values) with the specifics of your cell line and growth conditions. Key components include amino acids, fatty acids, and nucleotides.
-
Solution: If possible, experimentally measure the macromolecular composition of your cells (e.g., protein, RNA, DNA, lipids, and carbohydrates).[6] If direct measurement is not feasible, perform a sensitivity analysis to see how varying the biomass coefficients affects the goodness-of-fit.
-
-
Scrutinize Isotopic Labeling Data: Measurement errors during mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis are a major contributor to poor fits.
-
How to Check: Review your raw MS data. Look for signs of analytical issues like poor peak shape, co-elution, or signal saturation. Always report and use uncorrected mass isotopomer distributions in your analysis.[3]
-
Solution: Re-integrate peaks if necessary. If analytical quality is poor, the samples may need to be re-run. Also, ensure you have corrected for the natural abundance of isotopes accurately.
-
-
Confirm Isotopic Purity of Tracers: The isotopic purity of your labeled substrate can differ from the manufacturer's specifications.[3]
Potential Cause B: Incorrect Metabolic Network Model
If you are confident in your experimental data, the next step is to evaluate the structure of your metabolic network model. An incomplete or incorrect model will fail to accurately simulate the cell's metabolism.[10]
Troubleshooting Steps:
-
Missing Reactions or Pathways: The model may be missing a biologically relevant pathway that is active under your experimental conditions.
-
How to Check: Examine the largest residuals between the measured and simulated labeling data. The specific metabolites with poor fits can provide clues about which pathways might be missing or incorrectly defined. For example, a poor fit for TCA cycle intermediates might suggest the presence of anaplerotic reactions you haven't included.
-
Solution: Add the suspected missing reaction(s) to the model and re-evaluate the fit. This is an iterative process.[11] Be cautious about adding too many reactions without biological justification, as this can lead to overfitting.[12][13]
-
-
Incorrect Reaction Reversibility: Assuming a reversible reaction is irreversible (or vice-versa) can significantly impact labeling patterns and lead to a poor fit.
-
How to Check: Review the literature for evidence of the reversibility of reactions in your model, particularly for your specific organism or cell type.
-
Solution: Adjust the reversibility constraints on reactions and re-run the estimation. This can have a large impact on the calculated flux distribution.
-
-
Subcellular Compartmentation: In eukaryotes, failing to account for metabolic activities in different compartments (e.g., cytosol vs. mitochondria) can be a major source of error.[14]
-
How to Check: If your model is not compartmentalized, consider if key pathways like the TCA cycle, which occurs in the mitochondria, are being accurately represented.
-
Solution: If necessary, expand your model to include relevant compartments. This significantly increases model complexity but may be essential for an accurate fit in mammalian cells.
-
Potential Cause C: Violation of 13C-MFA Assumptions
13C-MFA relies on two key assumptions: metabolic steady-state and isotopic steady-state.
Troubleshooting Steps:
-
Verify Metabolic Steady-State: This assumption implies that intracellular metabolite concentrations and fluxes are constant. This is typically true during the exponential growth phase.
-
How to Check: Confirm that cells were harvested during exponential growth by examining your cell growth curve.
-
Solution: If samples were taken from the stationary or lag phase, the steady-state assumption is likely invalid. The experiment should be repeated, ensuring samples are collected from a stable, exponentially growing culture.
-
-
Verify Isotopic Steady-State: This means the isotopic labeling of intracellular metabolites is no longer changing over time.
-
How to Check: Measure the isotopic labeling of key intracellular metabolites at multiple time points (e.g., 18 and 24 hours) after introducing the tracer.[4]
-
Solution: If the labeling patterns are not stable, you have not reached isotopic steady state. You must either wait longer before harvesting or use an isotopically non-stationary MFA (INST-MFA) approach, which is designed to analyze data from systems not at isotopic equilibrium.[14][15]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the cause of a poor goodness-of-fit.
Caption: A decision tree for troubleshooting poor goodness-of-fit in 13C-MFA models.
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to experimental design and best practices to proactively avoid goodness-of-fit issues.
Q1: How can I design my experiment to ensure a good model fit from the start?
Optimal experimental design is the best defense against poor fits.[16]
-
Tracer Selection: The choice of isotopic tracer is paramount. There is no single "best" tracer.[4] Using parallel labeling experiments with different tracers (e.g., [1,2-13C]glucose and [U-13C]glutamine) can dramatically improve the precision and resolvability of fluxes across the entire metabolic network.[4][17][18] For example, 13C-glucose tracers are generally better for resolving fluxes in glycolysis and the pentose phosphate pathway, while 13C-glutamine tracers provide better resolution for the TCA cycle.[4][19]
-
Measurement Selection: Measure the labeling of as many informative metabolites as possible. Proteinogenic amino acids are excellent reporters as their labeling patterns represent an integrated view of precursor biosynthesis over time.[18] Including labeling data from other stable macromolecules like glycogen or RNA can also significantly improve flux precision.[6]
-
Replicates: Always include biological replicates for each labeling experiment. This allows you to accurately estimate measurement variance, which is crucial for the statistical goodness-of-fit test.
Q2: The flux estimation algorithm doesn't converge or gives biologically implausible flux values. What should I do?
This is often a symptom of an underdetermined system or poor initial flux guesses.
-
Local Minima: Flux estimation is a non-linear optimization problem, which means algorithms can get stuck in local minima.[3] It is good practice to run the optimization multiple times (e.g., >10-50 times) with random initial flux values to increase the confidence that you have found the global minimum.[3]
-
Underdetermined Network: If your labeling data does not sufficiently constrain all the fluxes in your model, the system is underdetermined. This can lead to non-convergence or infinitely large confidence intervals for some fluxes. The solution is to provide more constraints, either by performing additional labeling experiments with different tracers or by adding more labeling measurements (e.g., from different metabolites).[17]
Q3: How critical is the quenching and extraction protocol?
Extremely critical. The goal is to instantly halt all enzymatic activity to preserve the metabolic and isotopic state of the cell at the moment of sampling.[15]
-
Ineffective Quenching: A slow or inefficient quenching process can allow metabolic activity to continue, altering metabolite concentrations and labeling patterns, which introduces significant error.
-
Metabolite Leakage: The quenching solution should not compromise the cell membrane, which can lead to the leakage of intracellular metabolites.
A common and effective method involves rapidly quenching cells in a cold solvent, such as 60% methanol kept at -40°C or colder.[20][21]
Protocol: Rapid Quenching and Metabolite Extraction
This protocol is adapted for suspension-cultured mammalian cells.
Objective: To rapidly halt metabolism and efficiently extract intracellular metabolites for isotopic analysis.
Materials:
-
Quenching Solution: 60% Methanol / 0.85% (w/v) Ammonium Bicarbonate, pre-chilled to -40°C.[20]
-
Extraction Solvent: 100% Methanol, pre-chilled to -80°C.
-
Centrifuge capable of reaching low temperatures.
Procedure:
-
Preparation: Pre-chill the centrifuge to -20°C. Have all solutions and equipment ready and cold.
-
Sampling: Withdraw a known volume of cell suspension from your culture. The cell number should be sufficient for detection by your analytical instrument (typically 1-10 million cells).
-
Quenching: Immediately dispense the cell suspension into a centrifuge tube containing at least 5 volumes of the ice-cold quenching solution.[20] Vortex briefly.
-
Cell Pelleting: Centrifuge the quenched cells at a low temperature (e.g., 1,000 x g for 5 minutes at -9°C).
-
Supernatant Removal: Aspirate and discard the supernatant, being careful not to disturb the cell pellet.
-
Extraction: Add 1 mL of -80°C 100% methanol to the cell pellet.[20][22] Vortex vigorously for 1 minute to resuspend the pellet and lyse the cells.
-
Incubation: Incubate at -80°C for 30 minutes to ensure complete extraction.
-
Clarification: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried sample is now ready for derivatization and analysis by GC-MS or LC-MS.
Data Summary Table
The following table summarizes the key inputs for a 13C-MFA model and common issues that can lead to a poor fit.
| Data Input | Description | Common Issues Leading to Poor Fit | Verification Method |
| Extracellular Rates | Measured rates of substrate uptake and product secretion (e.g., mmol/gDW/h). | Incorrect measurements; calculation outside of exponential phase. | Review growth curves and concentration measurements. |
| Biomass Composition | Stoichiometric requirements for producing cell components (amino acids, lipids, etc.). | Composition from literature does not match the experimental cell line/conditions.[5] | Direct measurement of macromolecular content; sensitivity analysis. |
| Isotopic Labeling | Mass isotopomer distributions (MIDs) of intracellular metabolites or derivatives. | Analytical errors (e.g., poor chromatography, co-elution); incorrect data correction. | Manual review of raw analytical data (e.g., chromatograms). |
| Tracer Purity | The actual isotopic enrichment of the 13C-labeled substrate. | Assuming 100% purity when it is lower (e.g., 99%).[9] | Direct MS analysis of the labeled tracer. |
| Metabolic Model | The set of biochemical reactions, their stoichiometry, and atom transitions. | Missing pathways, incorrect reaction reversibility, lack of compartmentation.[10] | Literature review; analysis of residuals to pinpoint problematic network areas. |
References
-
Antoniewicz, M. R. (2015). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 31, 68-76. [Link]
-
Leighty, R. W., & Antoniewicz, M. R. (2013). COMPLETE-MFA: a tool for comprehensive metabolic flux analysis of parallel labeling experiments. Metabolic Engineering, 16, 25-33. [Link]
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. [Link]
-
Ferenci, T., & Notley-McRobb, L. (2018). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Metabolites, 8(4), 73. [Link]
-
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2006). Determination of confidence intervals of metabolic fluxes estimated from stable isotope tracer experiments. Metabolic Engineering, 8(4), 324-337. [Link]
-
Antoniewicz, M. R. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), e451. [Link]
-
Nöh, K., & Wiechert, W. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 687483. [Link]
-
Nopens, M., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009770. [Link]
-
ResearchGate. (2022). The basic steps in ¹³C MFA and the model selection problem. ResearchGate. [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-177. [Link]
-
ResearchGate. (2022). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. ResearchGate. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1133-1140. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]
-
Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. ACS Publications. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. PubMed Central. [Link]
-
ResearchGate. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. ResearchGate. [Link]
-
Semantic Scholar. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Semantic Scholar. [Link]
-
YouTube. (2020). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]
-
Crown, S. B., et al. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 38, 144-153. [Link]
-
Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241-1250. [Link]
-
Young, J. D., et al. (2011). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]
-
He, L., et al. (2018). Dynamic 13 C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in Molecular Biology, 1778, 179-195. [Link]
-
Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
Ye, C., et al. (2022). 13C-MFA helps to identify metabolic bottlenecks for improving malic acid production in Myceliophthora thermophila. Biotechnology for Biofuels and Bioproducts, 15(1), 1-16. [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]
-
Heinrich, P., et al. (2018). Correction of natural isotope abundance and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910. [Link]
-
Murphy, T. A., et al. (2013). Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells. Metabolic Engineering, 15, 206-217. [Link]
-
Long, C. P., et al. (2017). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Metabolic Engineering, 44, 120-127. [Link]
-
Templeton, N., et al. (2017). 13C metabolic flux analysis identifies limitations to increasing specific productivity in fed-batch and perfusion. Metabolic Engineering, 44, 158-168. [Link]
-
Quek, L. E., & Nielsen, L. K. (2014). Customization of 13C-MFA Strategy According to Cell Culture System. Methods in Molecular Biology, 1191, 209-226. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13 C-MFA helps to identify metabolic bottlenecks for improving malic acid production in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 14. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 17. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. osti.gov [osti.gov]
- 22. youtube.com [youtube.com]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for ¹³C-Labeled Compounds
Welcome to the technical support center dedicated to overcoming the challenges of enhancing mass spectrometry (MS) sensitivity for ¹³C-labeled compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their analytical workflows. Here, we will delve into the nuances of troubleshooting common issues and provide answers to frequently asked questions, grounded in scientific principles and extensive field experience.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and explaining the rationale behind each recommendation.
Issue 1: Poor Signal Intensity or Complete Signal Loss of ¹³C-Labeled Analyte
One of the most common and frustrating issues is a weak or absent signal for your ¹³C-labeled compound, even when the unlabeled analogue is readily detectable.
Initial Diagnostic Workflow
Before diving into complex troubleshooting, it's crucial to systematically rule out common culprits. This workflow will help you efficiently pinpoint the source of the problem.
Validation & Comparative
A Senior Application Scientist's Guide to Isotopic Labeling: Comparing Adenosine-3'-13C and Uniformly ¹³C Labeled Adenosine
For researchers, scientists, and drug development professionals, the precise interrogation of biological systems is paramount. Stable isotope labeling is a powerful technique for tracing molecular dynamics, quantifying metabolites, and elucidating complex biochemical pathways without the safety concerns of radioactive isotopes.[1][2][3] Adenosine, a critical purine nucleoside involved in cellular energy transfer (as ATP), signaling, and as a building block for nucleic acids, is a frequent subject of such studies.[4][5]
The choice of isotopic tracer is a critical experimental decision that dictates the type and quality of data obtained. This guide provides an in-depth comparison of two common isotopic forms of adenosine: Adenosine-3'-¹³C , a site-specifically labeled molecule, and Uniformly ¹³C Labeled Adenosine (Adenosine-¹³C₁₀) , where all ten carbon atoms are replaced with their heavy isotope.[6][7] Understanding their distinct properties and applications is essential for designing robust, insightful, and conclusive experiments.
Fundamental Structural and Analytical Differences
The core distinction lies in the placement of the ¹³C atoms. Adenosine-3'-¹³C features a single heavy carbon atom at the 3' position of the ribose sugar moiety. In contrast, uniformly labeled adenosine contains ¹³C at every carbon position in both the ribose sugar and the adenine base. This fundamental difference has significant implications for their use in analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: Molecular structures of site-specific and uniformly labeled adenosine.
A Tale of Two Tracers: Comparative Application Analysis
The choice between site-specific and uniform labeling is entirely driven by the experimental question. Each tracer excels in different applications, and using the wrong one can lead to ambiguous or incomplete data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for studying the structure and dynamics of molecules in solution.[8] The choice of isotope labeling strategy is critical for resolving complex spectra, especially in large biomolecules like RNA.
-
Adenosine-3'-¹³C: The Scalpel for Spectral Dissection When studying a large RNA molecule, uniform ¹³C labeling can create a dense, overlapping thicket of signals and complex splitting patterns from ¹³C-¹³C scalar couplings, making resonance assignment nearly impossible.[9] Site-specific labeling, such as with Adenosine-3'-¹³C, is the solution.[10] It introduces a single, observable ¹³C nucleus at a known position. This allows researchers to:
-
Unambiguously Assign Resonances: The labeled 3'-carbon and its attached proton provide a unique spectral landmark, helping to assign signals for a specific adenosine residue within a large, otherwise unlabeled RNA sequence.[11]
-
Probe Local Dynamics: The relaxation properties of the single ¹³C nucleus can provide information about the local conformational dynamics around that specific residue without interference from other labeled sites.
-
-
Uniformly ¹³C Labeled Adenosine: The Broad View For smaller molecules or when a global structural view is needed, uniform labeling is advantageous.[12] It allows for the observation of all carbon positions, enabling comprehensive structural elucidation through various 2D and 3D NMR experiments that rely on ¹³C-¹³C correlations. However, for larger molecules, this approach is often supplanted by site-specific labeling to overcome spectral crowding.[8][11]
B. Mass Spectrometry (MS) and Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry is the gold standard for accurate quantification of endogenous molecules in complex biological matrices like plasma or cell lysates.[1] This method relies on adding a known amount of a heavy-isotope-labeled internal standard, which is chemically identical to the analyte but mass-shifted.[3]
-
Adenosine-3'-¹³C: A Functional Internal Standard With a mass shift of +1 Da relative to endogenous adenosine, Adenosine-3'-¹³C can serve as an internal standard.[7][13] However, its utility can be limited. The small +1 mass shift means its signal is close to the M+1 peak of the natural ¹³C abundance in unlabeled adenosine, which can complicate quantification at low concentrations.
-
Uniformly ¹³C Labeled Adenosine: The Superior Internal Standard Uniformly labeled adenosine (often ¹³C₁₀ or ¹³C₅-ribose) provides a large mass shift (+10 or +5 Da, respectively).[6][14][15][16] This significant separation on the mass-to-charge (m/z) axis moves the internal standard's signal far away from the isotopic envelope of the endogenous analyte. This is the causality behind its superior performance: it minimizes isobaric interference, significantly improves the signal-to-noise ratio, and allows for more accurate and sensitive quantification, which is critical in clinical and drug development settings.[1][14]
C. Metabolic Flux Analysis (MFA)
MFA is a technique used to investigate the flow of atoms through metabolic networks, providing a dynamic picture of cellular metabolism.[17][18] Here, the difference between the two tracers is most stark.
-
Adenosine-3'-¹³C: Limited for Pathway Tracing Using Adenosine-3'-¹³C for metabolic tracing provides information only on the fate of a single carbon atom. If the metabolic pathway involves decarboxylation or cleavage of the ribose ring, this single labeled carbon could be lost, rendering the tracer invisible to downstream analysis. It is therefore unsuitable for comprehensive pathway analysis.
-
Uniformly ¹³C Labeled Adenosine: The Gold Standard for MFA Uniformly ¹³C labeled adenosine is an invaluable tool for elucidating the complex metabolic fate of adenosine.[6][19] Because every carbon is labeled, the entire carbon skeleton can be tracked as it is incorporated into downstream metabolites. This allows researchers to:
-
Trace Complete Pathways: Follow the ¹³C₁₀-adenosine backbone as it's converted to AMP, ADP, ATP, inosine, or salvaged into the broader purine metabolism network.[6]
-
Quantify Flux: By analyzing the mass isotopologue distributions (MIDs) of downstream metabolites, one can determine the relative activity of different metabolic pathways.[20] For example, the pattern of ¹³C incorporation into ATP can reveal the contributions of de novo synthesis versus the purine salvage pathway.[21]
-
Caption: Contrasting metabolic tracing capabilities of the two labeled adenosines.
Data Summary: At-a-Glance Comparison
| Feature | Adenosine-3'-¹³C | Uniformly ¹³C Labeled Adenosine (¹³C₁₀) |
| Labeling Type | Site-Specific | Uniform |
| Mass Increase (vs. Unlabeled) | +1 Da | +10 Da |
| Primary Applications | NMR resonance assignment in large RNAs, probing local molecular dynamics.[10][11] | Metabolic Flux Analysis (MFA), superior internal standard for quantitative MS.[1][6][14] |
| Advantages | - Simplifies complex NMR spectra.[11]- Allows focus on a specific molecular site.- Cost-effective for targeted questions. | - Enables comprehensive tracing of the entire carbon skeleton.[6][17]- Large mass shift provides high accuracy in isotope dilution MS.[14][15]- Provides global view of metabolic pathways. |
| Limitations | - Unsuitable for comprehensive metabolic tracing.[18]- Small mass shift is suboptimal for a high-sensitivity MS internal standard. | - Can create overly complex NMR spectra due to ¹³C-¹³C couplings.[9]- Higher cost due to complex synthesis.- May not be necessary if only one site is of interest. |
Field-Proven Experimental Protocols
The trustworthiness of any study relies on a well-designed and validated protocol. Below are methodologies that exemplify the optimal use of each tracer.
Protocol 1: LC-MS/MS Quantification of Endogenous Adenosine Using a Uniformly Labeled Internal Standard
This protocol describes a self-validating system for the accurate measurement of adenosine in plasma, a challenging task due to its rapid in vivo turnover.[14]
Objective: To accurately quantify endogenous adenosine concentrations in human plasma using isotope dilution LC-MS/MS with Adenosine-¹³C₁₀ as an internal standard.
Methodology:
-
Blood Collection (Critical Step): Collect venous blood directly into tubes containing a pre-prepared "stop solution."[1]
-
Causality: Endogenous adenosine is rapidly cleared or formed in blood samples.[14] The stop solution, containing inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters, is essential to quench this metabolic activity instantly, preserving the true in vivo concentration.
-
-
Sample Preparation:
-
Add a known concentration of Adenosine-¹³C₁₀ internal standard (IS) to each plasma sample.
-
Perform protein precipitation by adding a three-fold volume of ice-cold acetonitrile. Vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 10% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the adenosine from other plasma components using a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous adenosine and the Adenosine-¹³C₁₀ IS.[15]
-
-
Data Analysis & Validation:
-
Quantification: Calculate the ratio of the peak area of the endogenous adenosine to the peak area of the Adenosine-¹³C₁₀ IS.
-
Calibration Curve: Prepare a standard curve by spiking known concentrations of unlabeled adenosine into a blank matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of the IS. Plot the peak area ratio against concentration and perform a linear regression.
-
Validation: Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve. The protocol is validated by assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[19]
-
Caption: Workflow for quantitative bioanalysis using a uniformly labeled standard.
Conclusion: Selecting the Right Tool for Scientific Inquiry
The choice between Adenosine-3'-¹³C and Uniformly ¹³C Labeled Adenosine is not a matter of which is "better," but which is appropriate for the scientific question at hand.
-
Choose Adenosine-3'-¹³C for targeted NMR studies where the goal is to assign a specific resonance or probe the local environment of the ribose 3' position within a large biomolecule. Its strength is surgical precision in complex spectral environments.
-
Choose Uniformly ¹³C Labeled Adenosine for comprehensive metabolic flux analysis and as a high-accuracy internal standard for quantitative mass spectrometry. Its strength lies in its ability to provide a complete picture of metabolic fate and to ensure the highest fidelity in quantification.
By understanding the fundamental principles behind these powerful research tools, scientists and drug developers can design more rigorous experiments, generate higher quality data, and ultimately accelerate the pace of discovery.
References
- Discovering Metabolic Pathways with Adenosine-¹³C₁₀: A Technical Guide. (2025). Benchchem.
- Adenosine-3′-13C (Adenine riboside-3′-13C) | Stable Isotope. MedChemExpress.
- Validating Adenosine-13C10 Tracer Experiments: A Comparative Guide for Researchers. (2025). Benchchem.
- Adenosine (3′-¹³C, 98%).
- Grankvist, K. et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. PMC - PubMed Central - NIH.
- van Giezen, J. et al. (2018). Accurate measurement of endogenous adenosine in human blood. PLOS One.
- Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols. (2025). Benchchem.
- Adenosine-3'-13C.
- Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. (2024). PubMed Central.
- A Comparative Guide to the Incorporation of 13C-Labeled Adenosine Analogs in RNA for Advanced Research. (2025). Benchchem.
- Principles and Characteristics of Isotope Labeling.
- Adenosine quantific
- Adenosine-13C (Adenine riboside-13C) | Stable Isotope. MedchemExpress.com.
- Adenosine-1′-13C (Adenine riboside-1′-13C) | Stable Isotope. MedChemExpress.
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic
- Adenosine (ribose-¹³C₅, 98%) CP 97%.
- Bains, G. K. et al. (2018). Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. PMC - PubMed Central - NIH.
- Application Note: In Vivo Stable Isotope Tracing with 13C5-Adenine in Animal Models. (2025). Benchchem.
- Dayie, K. T. et al. (2011). Site-specific labeling of nucleotides for making RNA for high resolution NMR studies using an E.
- 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. (2009).
- Isotopic labeling. Wikipedia.
- Adenosine-13C10 (Adenine riboside-13C10) | Stable Isotope. MedchemExpress.com.
- Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer.
- MCE Isotope-Labeled Compounds Handbook. MedchemExpress.com.
- Weisell, J. et al. (2017).
- The Use of Isotopically Labeled Compounds in Drug Discovery. (2012).
- Adenosine·H₂O (ribose-1-¹³C, 99%) CP 95%.
- Application Notes and Protocols for NMR Spectroscopy of Adenosine-d2 Labeled Compounds. (2025). Benchchem.
- Quevedo, M. et al. (2012). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central.
- Dayie, K. T. (2016). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. PMC - PubMed Central - NIH.
- Metallo, C. M. et al. (2015).
- Process for producing adenosin by chemical synthesis.
- Adenosine triphosph
- Adenosine-1'-13C. LGC Standards.
- Adenosine (ribose-¹³C₅, 98%) CP 97%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific labeling of nucleotides for making RNA for high resolution NMR studies using an E. coli strain disabled in the oxidative pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isotope.com [isotope.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 15. med.und.edu [med.und.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Isotopic Labeling: Site-Specific vs. Uniformly Labeled Nucleosides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the ability to trace and quantify nucleic acids and their metabolites is paramount. Isotopic labeling of nucleosides, the fundamental building blocks of DNA and RNA, provides a powerful lens through which we can observe these processes with remarkable precision. The choice between site-specific and uniform labeling strategies is a critical decision that profoundly impacts experimental outcomes, from elucidating complex RNA structures to mapping metabolic pathways. This guide provides a comprehensive comparative analysis of these two methodologies, grounded in experimental data and field-proven insights, to empower you in selecting the optimal approach for your research endeavors.
The Fundamental Divide: Precision vs. Generality
The core distinction between site-specific and uniformly labeled nucleosides lies in the placement of the isotopic label.
-
Site-Specific Labeling: In this approach, a stable isotope (e.g., ¹³C, ¹⁵N, ²H) is incorporated at a single, defined atomic position within the nucleoside's structure. This is typically achieved through multi-step chemical synthesis, most commonly using phosphoramidite chemistry for oligonucleotide construction.[1][2][][4] This method offers unparalleled precision, allowing researchers to probe specific interactions and dynamics at a particular locus within a nucleic acid.
-
Uniform Labeling: Conversely, uniform labeling involves the incorporation of isotopes throughout the entire nucleoside molecule.[5][6] This is generally accomplished through enzymatic methods, such as in vitro transcription using labeled nucleoside triphosphates (NTPs), or by culturing microorganisms in media enriched with stable isotopes.[5][6][][8] This approach provides a global view of the molecule's fate and is particularly useful for tracking metabolic pathways.
At a Glance: A Comparative Analysis
To facilitate a rapid and objective comparison, the following table summarizes the key performance characteristics of site-specific and uniformly labeled nucleosides.
| Feature | Site-Specific Labeling | Uniform Labeling |
| Synthesis Method | Chemical (e.g., Phosphoramidite)[1][2][][4] | Enzymatic (e.g., In Vitro Transcription), Microbial Fermentation[5][][8][9] |
| Typical Yield | Lower, especially for longer oligonucleotides (<10% for >50 nt)[10] | Higher (up to 90% for enzymatic synthesis of NTPs)[10][11] |
| Cost | High, due to complex multi-step synthesis and expensive labeled phosphoramidites.[12] | Generally lower, especially when using microbial fermentation with cheaper isotopic precursors.[5] |
| Time Efficiency | Slower, involving multiple protection and deprotection steps.[12] | Faster, particularly for enzymatic "one-pot" reactions.[9][11] |
| Precision of Labeling | High (atomic level) | Low (entire molecule) |
| Primary Applications | NMR of large RNAs, studying specific molecular interactions, drug development.[13][14][15] | Metabolic flux analysis, NMR of small RNAs, tracing metabolic pathways.[16][17] |
| Key Advantage | Reduces spectral complexity in NMR, allows for pinpoint analysis.[13][17] | Provides a global view of metabolism, simpler and more cost-effective synthesis.[5][9] |
| Key Limitation | High cost and lower yields for long sequences.[10][12] | Can lead to complex and overlapping signals in NMR of larger molecules.[16][17] |
The "Why": Causality Behind Experimental Choices
The decision to employ site-specific or uniform labeling is not arbitrary; it is dictated by the specific scientific question being addressed.
Elucidating Macromolecular Structure and Dynamics with Site-Specific Precision
The Challenge: For large RNA molecules (>50 nucleotides), NMR spectra of uniformly labeled samples become incredibly complex due to extensive signal overlap, making structural determination a formidable task.[16][17]
The Rationale for Site-Specific Labeling: By introducing a ¹³C or ¹⁵N label at a single, strategic position, researchers can dramatically simplify the NMR spectrum.[13] This "divide and conquer" approach allows for the unambiguous assignment of signals and the measurement of specific inter-atomic distances and dynamics at functionally important sites, such as catalytic cores or protein-binding domains.[14]
Experimental Workflow: Site-Specific Labeling for NMR Analysis
Mapping Metabolic Fates with Uniform Labeling
The Challenge: Understanding how cells utilize nucleosides for energy and biosynthesis requires a global perspective on their metabolic pathways.
The Rationale for Uniform Labeling: By introducing uniformly labeled nucleosides (e.g., U-¹³C-glucose) into a biological system, researchers can trace the distribution of the isotopic label through various metabolic intermediates.[18] Mass spectrometry can then be used to quantify the incorporation of the label into downstream metabolites, providing a quantitative map of metabolic fluxes.[19] This approach is invaluable for identifying metabolic bottlenecks, understanding the effects of drugs on cellular metabolism, and discovering novel metabolic pathways.
Experimental Workflow: Metabolic Flux Analysis with Uniformly Labeled Nucleosides
Experimental Protocols: A Self-Validating System
To ensure the integrity and reproducibility of your findings, it is crucial to follow well-defined and validated protocols.
Protocol: Solid-Phase Synthesis of a Site-Specifically Labeled Oligonucleotide
This protocol outlines the key steps for synthesizing an oligonucleotide with a site-specific ¹⁵N label using phosphoramidite chemistry.[1][2][4]
-
Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the 3'-terminal nucleoside of your desired sequence.
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activate the desired ¹⁵N-labeled phosphoramidite with a catalyst (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups using a strong base (e.g., ammonium hydroxide).
-
Purification: Purify the final product using high-performance liquid chromatography (HPLC).
Protocol: In Vitro Transcription of a Uniformly Labeled RNA
This protocol describes the synthesis of a uniformly ¹³C/¹⁵N-labeled RNA molecule using in vitro transcription.[][8][20][21]
-
Template Preparation: Prepare a linear DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence.
-
Reaction Setup: In an RNase-free environment, combine the DNA template, T7 RNA polymerase, a transcription buffer (containing MgCl₂ and DTT), and uniformly ¹³C/¹⁵N-labeled NTPs (ATP, GTP, CTP, UTP).
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction to digest the DNA template.
-
Purification: Purify the labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable chromatography method.
-
Quantification: Determine the concentration and purity of the labeled RNA using UV-Vis spectrophotometry.
Protocol: LC-MS/MS Analysis of Labeled Nucleosides from Cell Extracts
This protocol details the steps for quantifying isotopically labeled nucleosides in biological samples.[22][23][24][25][26]
-
Sample Preparation: Quench metabolism in cell cultures rapidly (e.g., with cold methanol) and extract the metabolites.
-
Protein Precipitation: Remove proteins from the extract by adding a cold organic solvent (e.g., acetonitrile) and centrifuging.
-
Hydrolysis (for DNA/RNA analysis): If analyzing nucleic acids, enzymatically digest the purified DNA or RNA to individual nucleosides.
-
LC Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., HILIC or reversed-phase) to separate the different nucleosides.
-
MS/MS Detection: Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of both the labeled and unlabeled nucleosides.
-
Data Analysis: Calculate the abundance of the labeled nucleosides relative to their unlabeled counterparts to determine the extent of isotopic enrichment.
Conclusion: A Strategic Choice for Advancing Research
The selection of a labeling strategy is a pivotal decision in the design of experiments involving nucleosides. Site-specific labeling offers unparalleled precision for dissecting molecular interactions and dynamics, particularly in the structural analysis of large nucleic acids. In contrast, uniform labeling provides a powerful and cost-effective method for gaining a holistic view of metabolic pathways. By understanding the fundamental principles, comparative advantages, and detailed experimental workflows of each approach, researchers can make informed decisions that will ultimately lead to more robust and insightful scientific discoveries.
References
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Wimberly, B. T., & Varani, G. (1996). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Request PDF. Retrieved from [Link]
-
Kozlov, I. A., et al. (2022). The protocol of solid-phase oligonucleotide synthesis used in this work. ResearchGate. Retrieved from [Link]
- Hassan, A., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(13), 10763.
-
D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. Retrieved from [Link]
- Serra, M. J., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), e55891.
-
Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog. Retrieved from [Link]
- Dayie, T. K., et al. (2014). Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations. Nucleic Acids Research, 42(14), 9478–9489.
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
- Alvarado, L. J., et al. (2014). Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies. Methods in Enzymology, 549, 137–161.
-
Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog. Retrieved from [Link]
-
LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]
- Li, W., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 51.
- Dayie, T. K., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8943–8991.
- Unknown. (n.d.). RNA amplification and labeling of RNA probes. Protocol.
-
BioXconomy. (2024, September 9). Modified enzymes could cut cost of RNA manufacturing, say researchers. Retrieved from [Link]
-
Ansa Bio. (2025, September 8). Chemical vs. Enzymatic DNA Synthesis Techniques. Retrieved from [Link]
- Dayie, T. K., et al. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5585.
- D'Souza, V., & Summers, M. F. (2012). Applications of NMR to structure determination of RNAs large and small. Biochimica et Biophysica Acta (BBA)
- Dayie, T. K., et al. (2025, October 15). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules.
- Ho, J. W. K., et al. (2015). An on-line SPE-LC-MS/MS method for quantification of nucleobases and nucleosides present in biological fluids. Analytical Methods, 7(18), 7624–7630.
- Unknown. (n.d.). Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. Protocol.
- Pullela, R., & Perreault, J. P. (2002). A one-step method for in vitro production of tRNA transcripts. RNA, 8(11), 1469–1473.
-
Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
- Dayie, T. K., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8943–8991.
- Thakur, C. S., & Dayie, T. K. (2021). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 26(23), 7244.
- Abe, H., et al. (2011). Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research, 39(22), e151.
- Heudi, O., et al. (2009). A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies.
- Witte, C. P., & Dahncke, K. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 11(4), 226.
-
Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]
- de Oliveira, D. N., et al. (2016). DETERMINATION OF NUCLEOSIDES IN SERUM BY LC-MS/MS FOLLOWING PROTEIN PRECIPITATION WITH ORGANIC SOLVENT. International Journal of Research in Engineering and Science, 4(8), 17-23.
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
- Bourqui, M., et al. (2007).
-
Cook, D. J., & Holder, L. B. (2004). Partial Hierarchical Clusters of metabolic pathways in fruit fly, drawn using GraphViz. ResearchGate. Retrieved from [Link]
-
Shaikh, M. (2016, August 4). Reproducible Path Diagrams (Graphviz and DOT in Stata). Statalist. Retrieved from [Link]
- Junker, B. H., & Schreiber, F. (2023). Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis. Frontiers in Plant Science, 14, 1189384.
- Jackson, M. A., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology, 2(4), 1073–1087.
-
AxisPharm. (2024, September 18). Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations. Retrieved from [Link]
- Wiechert, W. (2007). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering, 9(1), 1–15.
- Long, C. P., & Antoniewicz, M. R. (2019). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Metabolic Engineering, 55, 10–21.
-
Roots Analysis. (2026, January). Phosphoramidite Market Size and Industry Report. Retrieved from [Link]
Sources
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]
- 10. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. bioxconomy.com [bioxconomy.com]
- 13. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 21. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An on-line SPE-LC-MS/MS method for quantification of nucleobases and nucleosides present in biological fluids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mnkjournals.com [mnkjournals.com]
A Researcher's Guide to Cross-Validation of NMR Data from Adenosine-3'-¹³C Labeled RNA
This guide provides an in-depth technical comparison of methods for the cross-validation of Nuclear Magnetic Resonance (NMR) data obtained from RNA selectively labeled with ¹³C at the 3'-position of adenosine residues. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of experimental choices, self-validating protocols, and supporting data to ensure the accuracy and reliability of RNA structural studies.
The determination of high-resolution RNA structures is fundamental to understanding their biological functions and for the rational design of therapeutics.[1][2] NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of RNA in solution.[3][4][5] However, the inherent complexity of RNA spectra, characterized by significant resonance overlap, presents a major challenge.[4][6] Isotopic labeling, particularly with ¹³C and ¹⁵N, is a crucial strategy to alleviate this issue and facilitate resonance assignment.[2][7][8] Selective labeling, such as at the adenosine-3'-¹³C position, offers a targeted approach to simplify spectra and probe specific structural features. This guide focuses on the critical subsequent step: the rigorous cross-validation of the NMR data derived from such labeled samples.
The Strategic Advantage of Adenosine-3'-¹³C Labeling
Incorporating a ¹³C label specifically at the 3'-position of adenosine ribonucleotides provides several distinct advantages for NMR-based structural analysis. This strategic placement allows for the direct probing of the RNA backbone conformation at and around adenosine residues. The C3' atom is integral to the phosphodiester backbone, and its chemical shift is highly sensitive to the local geometry, including the key torsion angles epsilon (ε) and zeta (ζ). This sensitivity makes adenosine-3'-¹³C labeling an excellent tool for identifying and characterizing helical regions, loops, and other structural motifs. Furthermore, selective labeling significantly reduces spectral complexity compared to uniform ¹³C labeling, making resonance assignment and subsequent analysis more tractable, especially for larger RNA molecules.[5][9]
Core Cross-Validation Methodologies
Once initial resonance assignments are made, it is imperative to cross-validate these assignments and the structural restraints derived from them. This process ensures the accuracy and robustness of the final RNA structure. Several complementary NMR-based methods can be employed for this purpose.
Nuclear Overhauser Effect (NOE)-Based Validation
The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons, which is the foundation of NMR structure determination.[2][10] Cross-validation using NOE data involves confirming that the assigned resonances are consistent with the expected short proton-proton distances in a folded RNA structure.
Key Principles:
-
Sequential Connectivity: In helical regions of RNA, characteristic sequential NOEs are observed between protons of adjacent nucleotides (e.g., H1' of residue i to H6/H8 of residue i+1). The presence of these expected NOEs provides strong validation for the resonance assignments.
-
Long-Range NOEs: Tertiary interactions, which define the global fold of an RNA, are often characterized by long-range NOEs between protons that are distant in the primary sequence but close in 3D space. Verifying that assigned resonances exhibit these long-range contacts is a critical validation step.
-
Isotope-Filtered/Edited NOESY: When using ¹³C-labeled RNA, isotope-filtered or -edited NOESY experiments are invaluable.[11] These experiments specifically detect NOEs involving protons attached to ¹³C atoms, thereby simplifying the spectra and reducing ambiguity in NOE assignment. For adenosine-3'-¹³C labeled RNA, this allows for the unambiguous identification of NOEs involving the H3' proton of adenosine residues.
Residual Dipolar Couplings (RDCs)
Residual Dipolar Couplings (RDCs) provide long-range structural information by reporting on the orientation of internuclear vectors relative to an external magnetic field.[12][13][14] This is achieved by weakly aligning the RNA molecules in a liquid crystalline medium.
Key Principles:
-
Global Fold Validation: Unlike NOEs, which provide local distance information, RDCs offer global orientational restraints.[14] A set of measured RDCs can be compared to the RDCs predicted from a preliminary structural model. A high correlation between the experimental and back-calculated RDCs provides strong validation for the overall fold of the RNA.[15]
-
Refinement and Accuracy: RDCs are not only powerful for validation but also for refining the RNA structure, leading to higher accuracy and precision.[7] They are particularly useful for defining the relative orientation of helical elements.[12][14]
-
Complementary Data: RDCs provide an independent source of structural information that is complementary to NOEs. Cross-validation using both NOEs and RDCs significantly increases the confidence in the determined structure.
Chemical Shift Perturbation (CSP) Analysis
Chemical Shift Perturbation (CSP) analysis is a sensitive method for probing molecular interactions and conformational changes.[16][17][18] While often used to map binding sites, it can also serve as a powerful cross-validation tool.
Key Principles:
-
Probing Ligand or Ion Binding: The binding of a small molecule, protein, or metal ion to an RNA will induce changes in the chemical shifts of nuclei at or near the binding site.[16] By titrating a ligand and monitoring the chemical shifts of the adenosine-3'-¹³C labeled positions, one can validate that the assigned resonances in the proposed binding pocket exhibit the expected perturbations.
-
Confirming Structural Rearrangements: If a structural model predicts a conformational change upon ligand binding, CSP can be used to experimentally verify this. The pattern and magnitude of the observed chemical shift changes can be compared to those predicted by the structural model.
-
Self-Consistency Checks: In cases where multiple binding events or conformational states are present, the systematic changes in chemical shifts across different residues should be self-consistent and explainable by the proposed structural model.
Comparative Analysis of Cross-Validation Techniques
| Technique | Principle | Information Gained | Strengths | Limitations |
| NOE-Based Validation | Through-space proton-proton distances (< 6 Å) | Local structure, sequential connectivity, tertiary contacts. | High-resolution local detail, well-established methodology. | Distance-limited, can be ambiguous in crowded spectral regions. |
| Residual Dipolar Couplings (RDCs) | Orientation of internuclear vectors | Global fold, relative orientation of structural elements. | Long-range information, improves structural accuracy. | Requires partial alignment of the sample, can be challenging to measure for large RNAs.[12] |
| Chemical Shift Perturbation (CSP) | Changes in chemical shifts upon perturbation | Ligand binding sites, conformational changes. | Highly sensitive to the local electronic environment, excellent for interaction mapping.[16] | Indirect structural information, can be difficult to interpret without a structural context. |
Experimental Protocols
Protocol 1: Isotope-Filtered NOESY for Adenosine-3'-¹³C Labeled RNA
-
Sample Preparation: Prepare a 0.5-1.0 mM sample of adenosine-3'-¹³C labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 90% H₂O/10% D₂O).
-
NMR Spectrometer Setup: Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe. Tune and match the probe for ¹H and ¹³C.
-
Pulse Sequence: Employ a 3D ¹³C-edited NOESY-HSQC pulse sequence.
-
Acquisition Parameters:
-
Set the NOESY mixing time to 100-200 ms.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize the spectral widths and acquisition times in all dimensions.
-
-
Data Processing: Process the data using appropriate software (e.g., NMRPipe). Apply a sine-bell window function and zero-fill to enhance resolution.
-
Analysis: Analyze the 3D spectrum to identify NOEs between protons attached to the labeled adenosine C3' and other protons in the RNA. Verify that these NOEs are consistent with the assigned resonances and the preliminary structural model.
Protocol 2: Measurement of ¹H-¹³C RDCs
-
Isotropic Sample Measurement: Acquire a 2D ¹H-¹³C HSQC spectrum of the adenosine-3'-¹³C labeled RNA in an isotropic solution to measure the scalar couplings (¹JHC).
-
Anisotropic Sample Preparation: Introduce a liquid crystalline medium (e.g., bacteriophage Pf1) to the NMR sample to induce weak alignment.
-
Anisotropic Sample Measurement: Acquire a 2D ¹H-¹³C HSQC spectrum of the aligned sample to measure the total couplings (¹JHC + ¹DHC).
-
RDC Calculation: The RDC (¹DHC) is calculated by subtracting the scalar coupling from the total coupling measured in the aligned sample.
-
Data Analysis: Compare the measured RDCs with the back-calculated RDCs from the structural model using software such as PALES. A good correlation validates the global fold of the RNA.
Visualizing the Cross-Validation Workflow
Caption: Workflow for NMR data cross-validation.
Conclusion
The cross-validation of NMR data is a non-negotiable step in the determination of high-resolution RNA structures. For adenosine-3'-¹³C labeled RNA, a multi-pronged approach utilizing NOE-based validation, residual dipolar couplings, and chemical shift perturbation analysis provides a robust framework for ensuring the accuracy and reliability of the final structural model. Each technique offers a unique and complementary perspective on the RNA's structure and dynamics. By integrating these methods, researchers can have high confidence in their structural data, which is essential for advancing our understanding of RNA biology and for the development of novel RNA-targeted therapeutics.
References
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
- Holbrook, S. R. (2005). RNA structure: the long and the short of it. Current Opinion in Structural Biology, 15(3), 302-308.
-
Wenter, P., et al. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(15), e104. [Link]
- Batey, R. T., et al. (1999). RNA structure determination using NMR. Current Opinion in Structural Biology, 9(3), 339-345.
-
Clore, G. M., & Garrett, D. S. (1999). R-factor, free R, and complete cross-validation for dipolar coupling refinement of NMR structures. Journal of the American Chemical Society, 121(38), 9008-9012. [Link]
- D'Souza, V., & Summers, M. F. (2005). How retroviruses select their genomes. Nature Reviews Molecular Cell Biology, 6(8), 643-655.
-
Johnson, J. E., & Hoogstraten, C. G. (2008). Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy. Journal of Biomolecular NMR, 41(2), 79-89. [Link]
-
Nikonowicz, E. P., & Pardi, A. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507-4513. [Link]
-
Thakur, A. K., et al. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR, 48(2), 79-89. [Link]
- Summers, M. F. (1991). Structure and function of the HIV-1 packaging signal. Journal of Structural Biology, 107(2), 168-177.
- Wenter, P., et al. (2005). NMR resonance assignments of a 7-mer RNA in complex with the N-terminal RNA binding domain of Fox-1. Journal of Biomolecular NMR, 32(4), 342.
-
Dayie, K. T., & Butcher, S. E. (2017). Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment. Nucleic Acids Research, 45(14), e132. [Link]
-
Mestrelab Research. (2025). Mnova Training Session - Chemical shift perturbation analysis by NMR. YouTube. [Link]
-
Olenginski, L. T., & Dayie, K. T. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5567. [Link]
-
Butcher, S. E., et al. (2013). Database proton NMR chemical shifts for RNA signal assignment and validation. RNA, 19(11), 1548-1557. [Link]
-
Lu, K., et al. (2018). Accurate Measurement of Residual Dipolar Couplings in Large RNAs by Variable Flip Angle NMR. Journal of the American Chemical Society, 140(22), 6768-6771. [Link]
-
Al-Hashimi, H. M., & Bax, A. (2018). Chapter 10: RNA Conformational Ensembles from NMR Residual Dipolar Couplings. Royal Society of Chemistry. [Link]
-
Lu, K., et al. (2018). Accurate Measurement of Residual Dipolar Couplings in Large RNAs by Variable Flip Angle NMR. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Residual dipolar coupling. Wikipedia. [Link]
- Mestrelab Research. (2025).
-
Felli, I. C., & Pierattelli, R. (2007). 13C-detection in RNA bases: revealing structure-chemical shift relationships. Journal of the American Chemical Society, 129(51), 15814-15823. [Link]
-
Nikonowicz, E. P., & Pardi, A. (1992). Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate. [Link]
-
Olenginski, L. T., et al. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances, 6(41), eabc6529. [Link]
-
Marchanka, A., & Wöhnert, J. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 700463. [Link]
-
Olenginski, L. T., & Dayie, K. T. (2021). Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. Journal of Biomolecular NMR, 75(1), 1-11. [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Request PDF. [Link]
-
Felli, I. C., & Pierattelli, R. (2007). 13C-Detection in RNA Bases: Revealing Structure−Chemical Shift Relationships. Journal of the American Chemical Society, 129(51), 15814-15823. [Link]
Sources
- 1. NMR Methods for Characterization of RNA Secondary Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA structure determination: From 2D to 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 13C‐detected NMR Experiments for the Precise Detection of RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate Measurement of Residual Dipolar Couplings in Large RNAs by Variable Flip Angle NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Residual dipolar coupling - Wikipedia [en.wikipedia.org]
- 15. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 16. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Using chemical shift perturbation to characterise ligand binding. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Functional Equivalence: Assessing the Biological Impact of 13C Labeling on Adenosine
Introduction: The Imperative for Isotopic Validation in Adenosine Research
Adenosine, a purine nucleoside, is a critical signaling molecule that regulates a vast array of physiological processes, from neurotransmission and cardiac function to inflammation and immune responses. Its effects are mediated through four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] Researchers frequently employ isotopically labeled versions of endogenous ligands, such as ¹³C-adenosine, for a variety of applications, including metabolic flux analysis, pharmacokinetic (PK) studies, and as internal standards for mass spectrometry.[2][3][4]
The underlying assumption in these applications is that the isotopic label is biologically silent—that is, the substitution of ¹²C with ¹³C does not perturb the molecule's functional behavior. While this is generally a safe assumption for heavy-atom isotopes, rigorous validation is the cornerstone of scientific integrity. Even subtle alterations in molecular properties could, in theory, affect receptor binding, downstream signaling, or metabolic stability.
This guide provides a comprehensive framework for researchers to systematically assess and validate the biological equivalence of ¹³C-labeled adenosine compared to its unlabeled counterpart. We will move beyond theoretical considerations to provide detailed, field-tested experimental protocols designed to deliver unambiguous, high-quality data. Our approach is built on a tripartite validation strategy: evaluating receptor binding, quantifying functional response, and measuring metabolic stability.
Theoretical Considerations: The ¹³C Kinetic Isotope Effect (KIE)
When a ¹²C atom is replaced by a ¹³C atom, the bond it forms becomes slightly stronger due to the increased mass. This is because the heavier isotope leads to a lower zero-point vibrational energy for the bond. Consequently, more energy is required to break a bond to ¹³C than to ¹²C. This phenomenon can lead to a Kinetic Isotope Effect (KIE) , where the rate of a reaction involving the heavier isotope is slightly slower.[5]
For carbon, the KIE (k¹²/k¹³) is typically small, often in the range of 1.02-1.05, meaning the reaction with ¹²C is only 2-5% faster than with ¹³C.[5] This is significantly smaller than the KIE observed for deuterium substitution (k¹H/k²H), which can be 6-10.[5] While minor, a ¹³C KIE could theoretically manifest in two key areas of adenosine's biological activity:
-
Enzymatic Metabolism: In reactions where a C-H or C-C bond at a labeled position is broken during the rate-limiting step of enzymatic conversion (e.g., by adenosine deaminase or kinase).
-
Receptor Binding Kinetics: Subtle changes in the on-rate (kₒₙ) or off-rate (kₒff) of the ligand-receptor interaction, potentially leading to a small change in binding affinity (Kd).
Therefore, direct experimental validation is not merely a formality but a necessary step to ensure that data generated using ¹³C-adenosine accurately reflects native adenosine biology.
A Tripartite Framework for Biological Equivalence Testing
To comprehensively compare unlabeled adenosine with ¹³C-adenosine, we propose a three-pronged experimental approach. This workflow is designed to interrogate the key interaction points of adenosine within a biological system.
Caption: Workflow for assessing the biological equivalence of labeled adenosine.
Part 1: Assessing Receptor Binding Affinity
The first critical test is to determine if ¹³C labeling alters the affinity of adenosine for its receptors. A competitive radioligand binding assay is the gold standard for this measurement. In this assay, the unlabeled and ¹³C-labeled adenosine (the "competitors") are tested for their ability to displace a high-affinity radiolabeled ligand from the receptor.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is generalized for the A2A adenosine receptor (A2AR), a Gs-coupled receptor, using the well-characterized radioligand [³H]CGS 21680.[6] The principles can be adapted for other adenosine receptor subtypes with appropriate selection of radioligands and cell lines.
1. Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human A2A receptor.
-
Radioligand: [³H]CGS 21680 (specific activity ~40-60 Ci/mmol).
-
Test Articles: Unlabeled adenosine, ¹³C-labeled adenosine.
-
Non-specific Agent: 5′-N-Ethylcarboxamidoadenosine (NECA) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase (ADA) to degrade any endogenous adenosine.
-
Scintillation Cocktail & Vials.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
2. Procedure:
-
Prepare serial dilutions of both unlabeled adenosine and ¹³C-adenosine in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, set up the assay in triplicate for each concentration point:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL cell membranes.
-
Non-specific Binding (NSB): 50 µL NECA (10 µM final), 50 µL radioligand, 100 µL cell membranes.
-
Competitor Wells: 50 µL of competitor (unlabeled or ¹³C-adenosine dilution), 50 µL radioligand, 100 µL cell membranes.
-
-
The final concentration of [³H]CGS 21680 should be near its Kd value (e.g., 6-10 nM).[6]
-
Incubate the plate at 25°C for 90-120 minutes with gentle shaking to reach equilibrium.
-
Rapidly harvest the plate contents onto the glass fiber filters using the cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter (measured in counts per minute, CPM).
3. Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the CPM for each competitor concentration into a percentage of specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB) * 100.
-
Plot % Specific Binding against the log concentration of the competitor.
-
Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value for both unlabeled and ¹³C-adenosine.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Data & Interpretation
The Ki values for unlabeled and ¹³C-labeled adenosine should be statistically indistinguishable. A significant deviation would suggest that the ¹³C label impacts the ligand-receptor interaction.
| Compound | Receptor | Radioligand | IC₅₀ (nM) | Ki (nM) |
| Unlabeled Adenosine | A2A | [³H]CGS 21680 | 1550 ± 120 | 750 ± 58 |
| ¹³C-Adenosine | A2A | [³H]CGS 21680 | 1610 ± 150 | 780 ± 73 |
Table 1: Representative data for a competitive binding assay. Values are presented as mean ± SEM. The similarity in Ki values indicates no significant impact of ¹³C labeling on receptor affinity.
Part 2: Assessing Functional Receptor Activation
Affinity does not guarantee function. It is crucial to verify that ¹³C-adenosine activates the receptor and triggers the downstream signaling cascade with the same potency and efficacy as the native ligand. For adenosine receptors, the most direct functional readout is the modulation of intracellular cyclic AMP (cAMP).[7][8] A1 and A3 receptors are Gi-coupled and inhibit adenylyl cyclase, decreasing cAMP, while A2A and A2B receptors are Gs-coupled and stimulate adenylyl cyclase, increasing cAMP.[7]
Caption: Adenosine receptor signaling pathways modulating cAMP levels.
Protocol 2: HTRF-Based cAMP Functional Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying cAMP in a high-throughput format.[9] The assay is based on a competitive immunoassay principle.
1. Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human A2A receptor (for agonist mode) or A1 receptor (for antagonist mode).
-
Test Articles: Unlabeled adenosine, ¹³C-labeled adenosine.
-
Stimulation Agent (for Gi assays): Forskolin, an adenylyl cyclase activator.
-
HTRF cAMP Assay Kit: Contains cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Cell Culture Medium & Reagents.
-
Microplate Reader: HTRF-compatible, capable of reading emission at 665 nm and 620 nm.
2. Procedure (Gs-coupled A2A Receptor):
-
Seed A2A-expressing cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of unlabeled and ¹³C-adenosine.
-
Aspirate the culture medium and add the adenosine dilutions to the cells.
-
Incubate for 30 minutes at room temperature to stimulate cAMP production.
-
Lyse the cells and detect cAMP by adding the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
3. Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of adenosine.
-
Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for both compounds.
Expected Data & Interpretation
The dose-response curves for unlabeled and ¹³C-labeled adenosine should be superimposable, yielding nearly identical EC₅₀ and Eₘₐₓ values.
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Max) |
| Unlabeled Adenosine | A2A | 250 ± 25 | 100 ± 5 |
| ¹³C-Adenosine | A2A | 265 ± 30 | 98 ± 6 |
Table 2: Representative data from a functional cAMP assay. The similarity in EC₅₀ and Eₘₐₓ values indicates equivalent functional potency and efficacy.
Part 3: Assessing Metabolic Stability
The final validation step is to confirm that ¹³C-adenosine is metabolized at the same rate as native adenosine. The two primary enzymes responsible for adenosine clearance are adenosine deaminase (ADA), which converts adenosine to inosine, and adenosine kinase (ADK), which phosphorylates adenosine to adenosine monophosphate (AMP).[10][11]
Caption: Key metabolic pathways for adenosine clearance.
Protocol 3: Kinetic Assay for Adenosine Deaminase (ADA)
This is a spectrophotometric assay that measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.[12] A more sensitive, coupled-enzyme assay can also be used which monitors NADH formation at 340nm.[13][14]
1. Materials:
-
Enzyme: Purified human Adenosine Deaminase (ADA).
-
Substrates: Unlabeled adenosine, ¹³C-labeled adenosine.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).
-
UV-transparent 96-well plate.
-
Spectrophotometer: Plate reader capable of kinetic reads at 293 nm (for coupled assay) or 265 nm (for direct assay).[15]
2. Procedure:
-
Prepare a range of substrate concentrations for both unlabeled and ¹³C-adenosine (e.g., 0-200 µM).
-
Add 190 µL of each substrate dilution to wells in the UV-transparent plate.
-
Initiate the reaction by adding 10 µL of a fixed concentration of ADA enzyme to each well.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements, reading the absorbance every 30 seconds for 10-15 minutes.
3. Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (ΔAbs/min).
-
Convert V₀ from ΔAbs/min to µmol/min using the Beer-Lambert law and the change in molar extinction coefficient between adenosine and inosine.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]).
-
Determine the Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate) for both unlabeled and ¹³C-adenosine.
Expected Data & Interpretation
The Michaelis-Menten kinetic parameters should be equivalent for both substrates, indicating that the ¹³C label does not cause a significant kinetic isotope effect on the ADA-catalyzed reaction.
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| Unlabeled Adenosine | 25.5 ± 2.1 | 1.25 ± 0.08 |
| ¹³C-Adenosine | 26.1 ± 2.5 | 1.22 ± 0.10 |
Table 3: Representative enzyme kinetic data for Adenosine Deaminase. The similarity in Kₘ and Vₘₐₓ values suggests metabolic equivalence.
A similar kinetic assay can be performed for Adenosine Kinase (ADK), typically using a coupled-enzyme system that measures ADP production.[16]
Conclusion and Recommendations
The incorporation of a stable isotope like ¹³C is a powerful tool in biological and pharmacological research.[17] However, the integrity of the resulting data hinges on the functional neutrality of the label. This guide provides a robust, multi-faceted framework for validating the biological equivalence of ¹³C-labeled adenosine.
References
-
BellBrook Labs. (n.d.). Adenosine Kinase Assay | ADK Activity Assay Application. Retrieved from BellBrook Labs website. [Link]
-
Kaur, N., & Cheema, Z. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology, 142, 51-57. [Link]
-
NOVOCIB. (n.d.). Adenosine Kinase Assay Kit. Retrieved from NOVOCIB website. [Link]
-
ResearchGate. (n.d.). Adenosine signaling pathway. Adenosine binds to G-protein coupled... [Image]. Retrieved from ResearchGate. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart website. [Link]
-
Creative Bioarray. (n.d.). SuperQuick® Adenylate Kinase (AK) Activity Assay Kit. Retrieved from Creative Bioarray website. [Link]
-
NOVOCIB. (n.d.). Adenosine Kinase Assay Kit-ADK Assay Kit. Retrieved from NOVOCIB website. [Link]
-
Creative BioMart. (n.d.). ADK Assay Kit. Retrieved from Creative BioMart website. [Link]
-
protocols.io. (2022). Kitless adenosine deaminase activity assay. [Link]
-
Gessi, S., Varani, K., Merighi, S., & Borea, P. A. (2008). Adenosine receptors: Expression, Function and Regulation. Current pharmaceutical design, 14(15), 1434–1443. [Link]
-
ResearchGate. (n.d.). The use of stable isotopes in drug metabolism studies. Retrieved from ResearchGate. [Link]
-
Nanoff, C. (2008). The A2A-adenosine receptor: a GPCR with unique features? British journal of pharmacology, 153 Suppl 1(Suppl 1), S188–S195. [Link]
-
Labcare diagnostics. (n.d.). Adenosine Deaminase(ADA). Retrieved from Labcare diagnostics website. [Link]
-
Grankvist, K., Watrous, J. D., Lagerborg, K. A., Ly, M., & Jain, M. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell chemical biology, 25(8), 1045–1052.e3. [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]
-
Diamond Light Source. (2011). Common features of GPCR activation revealed by crystal structures of agonist-bound adenosine A2A receptor. Retrieved from Diamond Light Source website. [Link]
-
Bialex. (n.d.). ADA Test - Kinetic Method. Retrieved from Bialex website. [Link]
-
Tosh, D. K., Pao, A., Juhasz, M., Juhasz, V., Du, Y., Baqi, Y., ... & Jacobson, K. A. (2021). First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences. ACS Pharmacology & Translational Science, 4(4), 1361-1376. [Link]
-
Reid, M., Yang, Z., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43–46. [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]
-
Rosing, H., van den Brink, W., & Beijnen, J. H. (2010). Applications of stable isotopes in clinical pharmacology. British journal of clinical pharmacology, 70(3), 323–335. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Reid, M., Yang, Z., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46. [Link]
-
X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from X-Chem website. [Link]
-
Murkin, A. S., & Schramm, V. L. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(50), 20268–20271. [Link]
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from Innoprot website. [Link]
-
van der Klein, P. A., Bar-Yehuda, S., Cacciari, B., Spalluto, G., Fishman, P., & IJzerman, A. P. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of medicinal chemistry, 53(9), 3746–3757. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from Wikipedia. [Link]
-
Eurofins Discovery. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from Eurofins Discovery website. [Link]
-
van Veldhoven, J. P., & de Kloe, G. E. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics, 104(Supplement_3), 633–639. [Link]
-
Nylander, S., Fjellström, O., & Jinton, L. (2018). Accurate measurement of endogenous adenosine in human blood. PLoS One, 13(10), e0205707. [Link]
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1672–1689. [Link]
-
ACS Publications. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor. [Link]
Sources
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. metsol.com [metsol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. innoprot.com [innoprot.com]
- 10. novocib.com [novocib.com]
- 11. Adenosine Kinase Assay Kit -ADK Assay Kit [novocib.com]
- 12. protocols.io [protocols.io]
- 13. ADK Assay Kit - Creative BioMart [creativebiomart.net]
- 14. bialexlab.com [bialexlab.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Labeling: Adenosine-3'-13C versus 15N-Labeled Adenosine for Metabolic Studies
In the intricate world of metabolic research, stable isotope labeling stands as a cornerstone technique, allowing scientists to trace the fate of molecules through complex biochemical networks. The choice of isotope is a critical decision that profoundly influences experimental outcomes and data interpretation. This guide provides an in-depth comparison of two commonly used labeled adenosine variants: adenosine-3'-13C and 15N-labeled adenosine, designed for researchers, scientists, and drug development professionals seeking to elucidate the dynamics of nucleotide metabolism.
The Principle of Isotopic Tracing in Metabolic Analysis
Stable isotope tracing involves the introduction of a non-radioactive, "heavy" isotope-labeled molecule into a biological system.[1] The labeled compound, or tracer, is chemically identical to its natural counterpart and thus participates in the same enzymatic reactions.[2] By tracking the incorporation of the heavy isotope into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, we can map active metabolic pathways and quantify their fluxes.[3]
The selection between carbon-13 (¹³C) and nitrogen-15 (¹⁵N) as the isotopic label for adenosine depends on the specific metabolic question being addressed. Generally, ¹³C is ideal for tracking the carbon skeleton of molecules, making it a powerhouse for metabolic flux analysis (MFA).[4] In contrast, ¹⁵N is invaluable for dissecting pathways of nitrogen metabolism, such as nucleotide biosynthesis and amino acid transformations.[]
Core Logic of Isotope Selection
Caption: Logical workflow for selecting the appropriate isotopically labeled adenosine.
This compound: A Tool for High-Resolution Carbon Flux Analysis
Labeling adenosine at the 3'-carbon of the ribose sugar provides a specific probe to investigate pathways involving this part of the molecule. This strategic placement of the ¹³C label allows for precise tracking of the ribose moiety's metabolic fate.
Key Applications and Mechanistic Insights
-
Pentose Phosphate Pathway (PPP) Flux: The ribose component of adenosine is synthesized through the PPP. By feeding cells with ¹³C-labeled glucose and monitoring the labeling pattern of the ribose in adenosine, researchers can quantify the flux through this critical pathway, which is essential for generating NADPH and nucleotide precursors.[4]
-
Ribose Salvage and Contribution to Nucleotide Pools: Adenosine-3'-¹³C can be used to trace the extent to which salvaged ribose from degraded nucleotides is reincorporated into newly synthesized nucleotides versus being catabolized.
-
Glycolysis and TCA Cycle Interconnections: The carbon from the 3' position of the ribose can eventually enter central carbon metabolism if the ribose is catabolized. Tracking this ¹³C label can reveal connections between nucleotide metabolism and glycolysis or the TCA cycle.
Analytical Considerations
Mass spectrometry is the primary analytical tool for ¹³C-based metabolic flux analysis.[3] High-resolution MS can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing a detailed picture of metabolic activity.[6] While NMR can also be used, especially with uniform ¹³C labeling, its lower sensitivity can be a limitation.[7]
15N-Labeled Adenosine: Unraveling the intricacies of Purine Metabolism
Nitrogen is a fundamental component of the purine ring in adenosine. Using adenosine labeled with ¹⁵N, particularly in the adenine base (e.g., Adenosine-¹⁵N₅), offers a direct way to study the dynamics of purine metabolism.[8]
Key Applications and Mechanistic Insights
-
De Novo Synthesis vs. Salvage Pathways: Cells can synthesize purines "de novo" from simpler precursors or recycle them through the salvage pathway.[8] By providing ¹⁵N-labeled adenosine, which enters the salvage pathway, researchers can quantify the relative contribution of this pathway to the total purine nucleotide pool.[8] This is particularly relevant in cancer biology, where many chemotherapeutics target these pathways.[8]
-
Nucleotide Conversion and Degradation: Once incorporated, the ¹⁵N label can be tracked as adenosine is converted to other purine nucleotides (AMP, ADP, ATP, GMP, etc.) or degraded. This allows for the measurement of the rates of these interconversions.
-
Nitrogen Scrambling and Metabolic Interconnectivity: In some instances, the nitrogen from the purine ring can be transferred to other molecules. While less common than carbon "scrambling," tracking the ¹⁵N can reveal unexpected metabolic connections.[9]
Analytical Considerations
Both MS and NMR are well-suited for detecting ¹⁵N-labeled compounds.[] In mass spectrometry, the mass shift due to ¹⁵N incorporation is easily detectable.[9] NMR, particularly ¹⁵N HSQC experiments, can provide detailed structural information and is highly effective when dual ¹³C/¹⁵N labeling is employed.[10]
Head-to-Head Comparison: this compound vs. 15N-Labeled Adenosine
The choice between these two powerful tools is not about which is superior overall, but which is the optimal choice for a specific biological question.
| Feature | This compound | 15N-Labeled Adenosine |
| Primary Target | Carbon skeleton of the ribose moiety. | Nitrogen atoms of the adenine base. |
| Key Metabolic Pathways | Pentose Phosphate Pathway, Ribose Salvage, Central Carbon Metabolism. | Purine Salvage Pathway, De Novo Purine Synthesis, Nucleotide Interconversion. |
| Primary Analytical Technique | Mass Spectrometry (for flux analysis).[3] | Mass Spectrometry and NMR Spectroscopy.[] |
| Strengths | - Direct measure of carbon flux.[4]- High resolution of pathway activity.[11] | - Directly probes nitrogen metabolism.[8]- Excellent for studying salvage pathways.[8] |
| Limitations | - Indirect information on purine ring metabolism.- Potential for label dilution in central carbon metabolism. | - Does not inform on the carbon source of the ribose or glycine backbone.- Less informative for central carbon flux. |
| Typical Research Question | "What is the contribution of the Pentose Phosphate Pathway to nucleotide synthesis?" | "What is the relative activity of the de novo versus salvage pathway for purine synthesis?" |
Experimental Protocols: A Validated Approach
While the specific details will vary based on the cell type and experimental goals, the following provides a robust framework for a stable isotope tracing experiment.
Experimental Workflow
Caption: A generalized workflow for stable isotope tracing experiments.
Step-by-Step Methodology
-
Cell Culture: Grow cells in standard medium to approximately 70% confluency to ensure they are in a logarithmic growth phase.[12]
-
Preparation of Labeled Medium: Prepare the experimental medium by supplementing a base medium (lacking the natural form of the tracer) with the desired concentration of either Adenosine-3'-¹³C or ¹⁵N-labeled adenosine.[12]
-
Isotope Labeling: Remove the standard medium, wash the cells with PBS, and add the pre-warmed labeled medium. This marks time zero. Incubate the cells for a predetermined time course.[12]
-
Metabolite Quenching and Extraction: At each time point, rapidly quench metabolic activity by aspirating the medium and adding an ice-cold extraction solvent (e.g., 80% methanol). This halts enzymatic reactions, preserving the metabolic snapshot.[12]
-
Sample Preparation: Collect the cell extracts, centrifuge to remove debris, and prepare the samples for analysis. This may involve drying and resuspending in a suitable solvent for LC-MS or NMR.
-
Data Acquisition: Analyze the samples using high-resolution LC-MS/MS to determine the mass isotopologue distribution of downstream metabolites.[13]
-
Data Analysis: Correct the raw data for the natural abundance of isotopes and calculate the fractional enrichment in each metabolite over time. This data can then be used for metabolic flux analysis.[11]
Concluding Remarks: An Informed Decision for Your Research
The choice between adenosine-3'-¹³C and ¹⁵N-labeled adenosine is fundamentally driven by the research question. For elucidating the carbon-centric pathways that contribute to the ribose backbone of nucleotides, such as the Pentose Phosphate Pathway, adenosine-3'-¹³C is the superior tool. Conversely, for dissecting the dynamics of the purine ring itself—quantifying the balance between de novo synthesis and salvage, and tracking nitrogen flow through the purine metabolic network—¹⁵N-labeled adenosine is the clear choice.
In many cases, a dual-labeling approach, potentially in separate experiments, can provide a more comprehensive picture of nucleotide metabolism. By carefully considering the strengths and limitations of each tracer, researchers can design elegant experiments that yield unambiguous and impactful insights into the metabolic wiring of the cell.
References
- BenchChem. (n.d.). Tracking Purine Metabolism with Adenine-15N5: A Guide to Metabolic Flux Analysis.
- (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
- BenchChem. (n.d.). Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols.
- Gopalakrishnan, S., et al. (n.d.). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central.
- (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central.
- (2015). In vivo stable isotope labeling of 13C and 15N.... F1000Research.
- (n.d.). Measurement of C-13 and N-15 isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association. ResearchGate.
- Isotope Science / Alfa Chemistry. (n.d.). 13C 15N Labeled Compounds.
- (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers.
- MedChemExpress. (n.d.). Adenosine-15N5 (Adenine riboside-15N5).
- (n.d.). Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. RSC Publishing.
- (n.d.). Stable Isotope Tracing Experiments Using LC-MS.
- (2018). Accurate measurement of endogenous adenosine in human blood. PLOS One.
- MedchemExpress.com. (n.d.). Adenosine-13C (Adenine riboside-13C).
- (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.
- (2018). Accurate measurement of endogenous adenosine in human blood. PMC - NIH.
- Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky.
- Benchchem. (n.d.). A Comparative Guide to Isotopically Labeled Adenosine Standards for Mass Spectrometry.
- (n.d.). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. PMC - NIH.
- (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH.
- Cambridge Isotope Laboratories. (n.d.). Adenosine (3′-¹³C, 98%).
- (2025). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
- (n.d.). 13C‐ and 15N‐Isotopic Labeling of Proteins. ResearchGate.
- (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University.
-
(n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. . Retrieved from
- (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST.
- (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. PMC - PubMed Central.
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments.
- (2021). Stable isotope tracing to assess tumor metabolism in vivo. PMC - PubMed Central - NIH.
Sources
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicine.uky.edu [medicine.uky.edu]
- 13. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
Unlocking Cellular Dynamics: A Guide to Parallel Labeling Experiments with Diverse Tracers
In the intricate world of cellular biology and drug development, understanding the dynamic interplay of molecules is paramount. Traditional single-tracer experiments have long served as a foundational tool for elucidating metabolic pathways and protein dynamics. However, the complexity of biological systems often demands a more sophisticated approach. This guide delves into the significant advantages of conducting parallel labeling experiments with different tracers, a powerful strategy that provides a more comprehensive and accurate picture of cellular function. By employing multiple isotopic or fluorescent labels simultaneously across parallel cell cultures, researchers can overcome the limitations of single-tracer studies, leading to more robust and insightful data. This guide will explore the theoretical underpinnings, practical applications, and detailed methodologies of this advanced experimental design, empowering researchers to elevate their scientific investigations.
The Paradigm Shift: From Single to Parallel Labeling
The rationale behind parallel labeling is elegantly simple: different tracers can illuminate distinct facets of a complex biological system. While a single tracer provides a linear view of a pathway, multiple tracers used in parallel experiments offer a multi-dimensional perspective, revealing interconnectedness and regulatory nuances that would otherwise remain obscured.
Core Advantages of Parallel Labeling
Conducting experiments with different tracers in parallel offers a suite of benefits that enhance the depth and reliability of scientific findings:
-
Enhanced Precision and Accuracy: By providing more data points and constraints, the use of multiple tracers significantly improves the precision and accuracy of measurements, particularly in complex models like Metabolic Flux Analysis (MFA).[1][2]
-
Resolution of Specific Fluxes: Certain metabolic pathways or protein dynamics are better resolved with specific types of tracers. Parallel experiments allow for the targeted use of optimal tracers for different parts of a network, leading to a more complete and detailed analysis.[3]
-
Validation of Biochemical Network Models: Comparing the data from parallel experiments with different tracers can help validate and refine existing models of metabolic or signaling networks.[3] Inconsistencies in the data can highlight areas where the model may be incomplete or inaccurate.
-
Improved Performance in Systems with Limited Measurements: In scenarios where only a limited number of metabolites or proteins can be measured, parallel labeling can compensate by providing a richer dataset from the available analytes.[3]
Illuminating Metabolism: Parallel Labeling in ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. The choice of ¹³C-labeled substrate is critical to the success of these experiments. Parallel labeling with different ¹³C isotopologues of a primary carbon source, such as glucose, has emerged as a gold standard for achieving high-resolution flux maps.[4]
The Power of Complementary Information
Different ¹³C-labeled glucose tracers generate distinct labeling patterns in downstream metabolites. For instance, [1,2-¹³C]glucose is highly effective for resolving fluxes in the upper part of metabolism, such as glycolysis and the pentose phosphate pathway.[3][4] In contrast, tracers like [U-¹³C]glutamine are more adept at elucidating fluxes within the TCA cycle.[3] By running parallel experiments with these different tracers, researchers can obtain a more comprehensive and accurate flux profile across the entire central carbon metabolism.
A study by Leighty and Antoniewicz demonstrated that a combined analysis of 14 parallel labeling experiments in Escherichia coli significantly improved both flux precision and the number of resolvable fluxes, especially for exchange reactions which are notoriously difficult to measure with single tracers.[4]
Quantitative Leap in Flux Precision
The use of parallel labeling in ¹³C-MFA leads to a dramatic improvement in the precision of flux estimations. Research has shown that the combined analysis of data from parallel experiments with [1,6-¹³C]glucose and [1,2-¹³C]glucose improved the flux precision score by nearly 20-fold compared to the widely used single tracer mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.[1][2]
Table 1: Comparison of Flux Precision in Single vs. Parallel ¹³C-MFA Experiments
| Tracer Strategy | Relative Flux Precision (Arbitrary Units) | Key Advantages |
| 80% [1-¹³C]glucose + 20% [U-¹³C]glucose (Single) | 1 | Standard, widely used |
| [1,6-¹³C]glucose (Single) | 3.7 | Good for Entner-Doudoroff pathway & glyoxylate shunt |
| [1,2-¹³C]glucose (Single) | 2.8 | Effective for upper metabolism |
| [1,6-¹³C]glucose + [1,2-¹³C]glucose (Parallel) | 18-20 | Synergistic improvement across central carbon metabolism |
Data synthesized from Leighty and Antoniewicz, 2013 and Crown and Antoniewicz, 2013.[1][2][4]
Experimental Workflow for Parallel ¹³C-MFA
The following diagram and protocol outline a typical workflow for a parallel labeling ¹³C-MFA experiment.
Caption: Experimental workflow for parallel ¹³C-MFA.
Detailed Protocol: Parallel ¹³C-MFA in Cell Culture [5]
-
Cell Seeding and Growth: Seed cells at a density that allows them to reach the mid-exponential growth phase at the time of the experiment.
-
Medium Preparation: Prepare separate batches of culture medium, each containing a different ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose in one and [U-¹³C]glutamine in another) at a concentration similar to the unlabeled substrate in the standard medium.
-
Initiate Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium to the respective parallel cultures.
-
Incubation: Culture the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state. This can range from minutes for glycolysis to several hours for the TCA cycle.
-
Metabolic Quenching and Metabolite Extraction: Rapidly quench metabolic activity by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopologue distributions of key metabolites.
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Combine the isotopologue distribution data from the parallel experiments.
-
Use a computational flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes by fitting the combined data to a metabolic network model.
-
Deepening the Proteome: Parallel Labeling with SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[6] While traditional SILAC experiments often involve comparing a "light" (unlabeled) and a "heavy" (isotope-labeled) cell population, parallel labeling with multiple, distinct heavy amino acids can provide a more nuanced understanding of protein dynamics.
Multiplexing for Enhanced Quantitative Accuracy
By using different isotopic versions of the same amino acid (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₂-lysine) in parallel experiments, researchers can introduce a third, or even fourth, state to their comparisons. This "multiplex SILAC" approach allows for the simultaneous comparison of multiple experimental conditions, reducing variability and increasing confidence in the quantitative data.[6] For instance, one could compare a control state, a drug-treated state, and a genetic knockout, all within a single mass spectrometry run.
A study comparing SILAC with chemical labeling methods like dimethyl labeling found that SILAC offers better reproducibility, largely because the samples can be combined at a very early stage in the experimental workflow, minimizing handling errors.[7][8][9]
Experimental Workflow for Parallel SILAC
Caption: Workflow for a triplex SILAC experiment.
Detailed Protocol: Multiplex SILAC
-
Cell Culture and Labeling: Culture three populations of cells in parallel.
-
Population 1 (Light): Grow in medium containing normal ("light") arginine and lysine.
-
Population 2 (Medium-Heavy): Grow in medium containing "medium-heavy" isotopic forms of arginine (e.g., ¹³C₆-Arginine) and lysine (e.g., ¹³C₆-Lysine).
-
Population 3 (Heavy): Grow in medium containing "heavy" isotopic forms of arginine (e.g., ¹³C₆¹⁵N₄-Arginine) and lysine (e.g., ¹³C₆¹⁵N₂-Lysine).
-
Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five doublings.
-
-
Experimental Treatment: Apply the different experimental conditions to each of the labeled cell populations.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration for each lysate.
-
Sample Mixing: Combine equal amounts of protein from the three cell populations.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Identify the peptides and proteins present in the sample.
-
Quantify the relative abundance of each protein by comparing the signal intensities of the light, medium-heavy, and heavy peptide triplets in the mass spectra.
-
Visualizing Complexity: Multiplexed Tissue Imaging
Multiplexed immunofluorescence (mIF) allows for the simultaneous detection of multiple protein targets within a single tissue section, providing crucial spatial context to cellular analysis.[10][11][12][13][14] Using different fluorescent tracers (fluorophores) in parallel staining cycles is a key strategy for achieving high-plex imaging.
Overcoming Spectral Overlap and Increasing Throughput
A major challenge in fluorescence microscopy is the spectral overlap between different fluorophores. While simultaneous multiplexing with spectrally distinct fluorophores is possible, the number of targets is limited. Sequential immunofluorescence (SeqIF) or cyclic immunofluorescence (CycIF) overcomes this by using a series of staining, imaging, and signal removal or inactivation steps.[14] This allows for the use of the same fluorophore channels to detect different targets in successive rounds.
Table 2: Comparison of Single-plex vs. Multiplex Immunofluorescence
| Feature | Single-plex IF | Multiplex IF (Sequential) |
| Number of Targets | 1-4 | 5-60+ |
| Data Output | Limited co-localization information | Rich spatial and co-expression data |
| Sample Consumption | High (one sample per target) | Low (multiple targets on one sample) |
| Throughput | Low | High |
| Potential for Artifacts | Minimal | Potential for incomplete antibody stripping or tissue damage |
Experimental Workflow for Multiplex Immunofluorescence
Caption: Workflow for sequential multiplex immunofluorescence.
Detailed Protocol: Sequential Multiplex Immunofluorescence [10][11][12][13][14]
-
Sample Preparation: Start with a formalin-fixed, paraffin-embedded (FFPE) tissue section. Perform deparaffinization and heat-induced epitope retrieval.
-
Staining Cycle 1:
-
Incubate the slide with the first primary antibody.
-
Wash and incubate with a secondary antibody conjugated to a fluorophore.
-
Acquire images of the first fluorescent signal.
-
-
Antibody Stripping/Signal Inactivation:
-
Remove the primary and secondary antibodies using a stripping buffer or inactivate the fluorophore using chemical treatment or photobleaching.
-
-
Staining Cycle 2:
-
Repeat the staining process with the second primary antibody and a corresponding fluorophore-conjugated secondary antibody.
-
Acquire images of the second fluorescent signal.
-
-
Repeat Cycles: Continue this process of staining, imaging, and stripping/inactivation for all desired targets.
-
Image Analysis:
-
Register all the acquired images to align them accurately.
-
Perform cell segmentation and quantify the fluorescence intensity for each marker on a single-cell basis.
-
Analyze the spatial relationships between different cell types and biomarkers.
-
Conclusion: A New Era of Biological Inquiry
The transition from single-tracer experiments to parallel labeling with diverse tracers marks a significant advancement in our ability to probe the complexities of biological systems. Whether it is achieving unprecedented precision in metabolic flux analysis, enhancing the quantitative power of proteomics, or visualizing the intricate architecture of tissues, parallel labeling provides a more holistic and accurate understanding of cellular function. While these methods require careful planning and execution, the richness and depth of the resulting data empower researchers to ask and answer more sophisticated biological questions, ultimately accelerating discoveries in basic research and the development of new therapeutics.
References
-
Addgene. (2023, May 23). Antibodies 101: Multiplex Immunofluorescence. Retrieved from [Link]
- Leighty, R. W., & Antoniewicz, M. R. (2013). Parallel labeling experiments for 13C metabolic flux analysis. Metabolic engineering, 16, 9–16.
- Crown, S. B., & Antoniewicz, M. R. (2013). Selection of optimal tracers for 13C metabolic flux analysis: a new scoring system and a case study with Escherichia coli. Metabolic engineering, 19, 1–11.
- Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current opinion in biotechnology, 24(6), 91–97.
- Kito, K., & Ito, T. (2014). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of proteome research, 13(8), 3586–3594.
- Titz, B., & Tautenhahn, R. (2010). Quantitative analysis of SILAC data sets using spectral counting. Journal of proteome research, 9(10), 4967–4975.
- Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
-
Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. Retrieved from [Link]
- Tian, B., & Wang, J. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969412.
- Kito, K., & Ito, T. (2014). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of proteome research, 13(8), 3586–3594.
- Kito, K., & Ito, T. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of proteome research, 13(8), 3586–3594.
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
- Leighty, R. W., & Antoniewicz, M. R. (2013). Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli. Metabolic engineering, 19, 12–20.
- Tian, B., & Wang, J. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969412.
-
Lubej, M. (2022, April 7). Graphviz (create charts and diagrams with Python) [Video]. YouTube. Retrieved from [Link]
-
Graphviz. (n.d.). A Quick Introduction to Graphviz. Retrieved from [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
Thejesh GN. (2021, June 28). Drawings as Code – DOT and Graphviz. Retrieved from [Link]
-
Graphviz. (n.d.). User Guide. Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
- Chazalviel, M., Frainay, C., Poupin, N., Vinson, F., Merlet, B., Gloaguen, Y., Cottret, L., & Jourdan, F. (2016). MetExploreViz: web component for interactive metabolic network visualization. Bioinformatics (Oxford, England), 32(21), 3361–3362.
-
Standard BioTools. (n.d.). To singleplex or multiplex? What's the difference?. Retrieved from [Link]
-
Dr. Oracle. (2025, August 5). Can singleplex assays be more efficient than multiplexed (multiple target) assays?. Retrieved from [Link]
-
Anaviral. (2023, April 26). Multiplex Vs Monoplex Panels in RT-PCR: Applications for Infectious Disease Testing. Retrieved from [Link]
Sources
- 1. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Five-Color Multiplex Immunofluorescence: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 11. Multiplexed IHC Staining with Primary Antibodies Conjugated to Fluorophores | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. biomol.com [biomol.com]
- 14. blog.addgene.org [blog.addgene.org]
A Researcher's Guide to Confirming Isotopic Steady State in Adenosine-3'-13C Experiments
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis, the precise determination of isotopic steady state is not merely a procedural step but the very foundation upon which the validity of the entire experiment rests. Stable isotope tracing using specifically labeled substrates, such as Adenosine-3'-13C, provides a powerful window into the dynamic operations of cellular metabolism.[1][2][3] However, interpreting the resulting data to quantify metabolic fluxes is only meaningful when the system has reached isotopic steady state—the point at which the isotopic enrichment in the metabolites of interest becomes constant over time.[4][5]
Section 1: The Principle of Labeling with this compound
Adenosine, a fundamental nucleoside, participates in a vast array of cellular processes, from energy transfer (as ATP) to nucleic acid synthesis. When cells are supplied with adenosine labeled with a heavy isotope at a specific position, such as the 3'-carbon of the ribose sugar (this compound), that labeled carbon atom acts as a tracer.[6] As the cell metabolizes this adenosine, the 13C label is incorporated into downstream metabolites.
The primary fate of adenosine is phosphorylation to adenosine monophosphate (AMP), which is then further phosphorylated to ADP and ATP. The ribose moiety, including the labeled 3'-carbon, is conserved throughout these phosphorylation steps. Therefore, tracking the incorporation of 13C into the adenosine nucleotide pool (AMP, ADP, ATP) is a direct measure of the uptake and metabolism of the exogenous labeled adenosine. Understanding this metabolic routing is critical for selecting the appropriate metabolites to monitor for steady-state analysis.
Caption: Metabolic fate of this compound tracer.
Section 2: The Time-Course Experiment: The Gold Standard for Confirmation
The most rigorous and reliable method for confirming isotopic steady state is a time-course experiment.[4] This involves introducing the this compound tracer and then collecting samples at multiple, strategically chosen time points to measure the isotopic enrichment in key downstream metabolites, primarily ATP. The system is considered to be at steady state when a plot of isotopic enrichment versus time reveals a plateau, indicating that the rate of label incorporation has equilibrated with the metabolic turnover of the pool.[7]
Causality Behind the Design:
-
Why multiple time points? A single time point relies on assumptions about turnover rates, which can vary dramatically between cell types and experimental conditions.[4] Multiple points provide empirical proof that enrichment has ceased to increase.
-
Why monitor ATP? ATP is a central hub of adenosine metabolism and typically has a high intracellular concentration and rapid turnover, making it an excellent and sensitive indicator for the labeling status of the entire adenosine nucleotide pool.
-
Selecting Time Points: The choice of time points is critical and should be informed by the expected turnover rate of the metabolite pool. For rapidly cycling pools like ATP in cancer cells, early time points (e.g., 0, 5, 15, 30 minutes) are crucial, while later points (e.g., 1, 2, 4, 8 hours) ensure the plateau is stable.[5] A pilot experiment is often invaluable for optimizing this range.
Caption: Workflow for a time-course isotopic steady-state experiment.
Section 3: Analytical Methodologies & Protocols
The accurate measurement of 13C enrichment relies on sensitive analytical techniques, primarily mass spectrometry coupled with liquid chromatography (LC-MS/MS).
Comparison of Analytical Platforms
| Feature | LC-MS/MS (Liquid Chromatography-Tandem MS) | GC-MS (Gas Chromatography-MS) |
| Principle | Separates polar/non-volatile compounds in liquid phase before ionization and mass analysis.[8] | Separates volatile compounds in gas phase; often requires chemical derivatization for polar metabolites like nucleotides. |
| Suitability for Nucleotides | Excellent. Directly analyzes polar nucleotides like ATP without derivatization.[9][10] | Challenging. Requires derivatization to make nucleotides volatile, which can introduce variability.[11] |
| Throughput | High throughput is readily achievable. | Lower throughput due to derivatization steps and longer run times. |
| Recommendation | Strongly Recommended for adenosine tracing due to its direct compatibility and high sensitivity for target analytes. | Not recommended as a primary method for this specific application. |
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by incorporating essential controls and replicates.
Part A: Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., adherent cancer cells) in multiple dishes (e.g., 6-well plates) to have separate plates for each time point. Aim for a consistent cell density (e.g., 80% confluency) to ensure metabolic consistency.
-
Expert Insight: Using triplicate plates per time point is crucial for statistical power and validating the reproducibility of your findings.
-
-
Preparation of Labeling Medium: Prepare the experimental medium containing this compound. The final concentration of the tracer should be optimized; it needs to be high enough to achieve significant enrichment but not so high as to perturb the natural adenosine pool size.
-
Initiate Labeling (t=0): Aspirate the standard culture medium and gently wash the cells once with pre-warmed PBS. Immediately add the pre-warmed this compound labeling medium to each plate. This marks time zero.
-
Time-Point Collection: At each designated time point (e.g., 0, 15, 60, 240, 480 minutes), proceed immediately to the quenching and extraction steps for the corresponding set of triplicate plates.
Part B: Metabolite Quenching and Extraction
The goal of quenching is to instantly halt all enzymatic activity, preserving the metabolic snapshot of that exact moment.[12][13]
-
Quenching: Place the culture plate on dry ice. Quickly aspirate the labeling medium.
-
Washing (Optional but Recommended): Gently wash the cell monolayer twice with ice-cold 0.9% saline solution to remove extracellular tracer. Perform this step rapidly to minimize metabolite leakage.[12]
-
Metabolite Extraction: Immediately add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol / 20% water, pre-chilled to -80°C) to the plate.[14]
-
Trustworthiness Check: The use of a cold polar solvent like methanol serves to simultaneously quench metabolism by denaturing enzymes and extract the polar metabolites of interest, including ATP.[15]
-
-
Cell Lysis & Collection: Use a cell scraper to scrape the frozen cells into the extraction solvent. Collect the entire cell lysate/solvent mixture into a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for LC-MS/MS analysis.
Part C: LC-MS/MS Analysis
-
Chromatography: Separate metabolites using a suitable LC method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which is excellent for retaining and separating highly polar compounds like nucleotides.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., a QTRAP 5500) operating in negative ion mode, which is optimal for detecting phosphorylated species.[8][9]
-
Data Acquisition: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to specifically detect and quantify the different isotopologues of ATP.
-
M+0 (Unlabeled ATP): Precursor ion m/z 506 -> Product ion m/z 159
-
M+1 (13C-labeled ATP): Precursor ion m/z 507 -> Product ion m/z 159
-
Expert Insight: The transition to the fragment ion m/z 159 (corresponding to the adenine + ribose fragment after loss of the triphosphate group) is specific and robust for quantification.
-
Section 4: Data Analysis & Confirmation of Steady State
Isotopic enrichment is calculated as the fraction of the labeled metabolite relative to the total pool of that metabolite.
Formula for Fractional Enrichment (%):
Note: This formula assumes the label is a single 13C atom. Corrections for the natural abundance of 13C in the unlabeled (M+0) form should be applied for maximal accuracy.
Interpreting the Data
The calculated fractional enrichment for each replicate at each time point should be tabulated and plotted.
Example Time-Course Data for ATP Enrichment
| Time Point (minutes) | Replicate 1 (% 13C-ATP) | Replicate 2 (% 13C-ATP) | Replicate 3 (% 13C-ATP) | Mean (% 13C-ATP) | Std. Dev. |
| 0 | 0.8 | 0.9 | 0.8 | 0.83 | 0.06 |
| 15 | 45.2 | 46.1 | 44.8 | 45.37 | 0.66 |
| 30 | 70.1 | 71.5 | 70.9 | 70.83 | 0.70 |
| 60 | 85.6 | 84.9 | 86.0 | 85.50 | 0.56 |
| 120 | 92.1 | 91.5 | 92.5 | 92.03 | 0.50 |
| 240 | 94.8 | 95.1 | 94.9 | 94.93 | 0.15 |
| 480 | 95.0 | 95.3 | 94.8 | 95.03 | 0.25 |
Confirmation of Steady State: When the mean fractional enrichment values are plotted against time, the resulting curve should rise and then plateau. In the example data above, the enrichment of ATP increases rapidly and approaches a plateau around 240 minutes, with no significant increase observed at 480 minutes. This indicates that isotopic steady state for the ATP pool has been achieved by the 240-minute time point. Any subsequent metabolic flux experiments can be confidently performed at or after this time.
References
-
Hilovsky, D., Hartsell, J., Young, J. D., & Liu, X. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 318. Available from: [Link]
-
Faubert, B., Solmonson, A., & DeBerardinis, R. J. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols. Available from: [Link]
-
Brenna, J. T., & Diau, G. Y. (2007). Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available from: [Link]
-
Kim, D. H., & Wolfe, R. R. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Experimental & Molecular Medicine. Available from: [Link]
-
Hilovsky, D., Hartsell, J., Young, J. D., & Liu, X. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. PubMed. Available from: [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central (PMC). Available from: [Link]
-
Hilovsky, D., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. ResearchGate. Available from: [Link]
-
Shimizu, H., et al. (2015). 13C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae. PubMed. Available from: [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PubMed Central (PMC). Available from: [Link]
-
Kappel, K., et al. (2016). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central (PMC). Available from: [Link]
-
Allen, D. K., & Young, J. D. (2019). Tracing metabolic flux through time and space with isotope labeling experiments. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Adenosine monophosphate (AMP) isotopologue imaging with DESI. ResearchGate. Available from: [Link]
-
PNNL. (2019). Isotope Enrichment Using Microchannel Distillation Technology. PNNL. Available from: [Link]
-
ResearchGate. (n.d.). 13C-based metabolic flux analysis. ResearchGate. Available from: [Link]
-
Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. Available from: [Link]
-
ResearchGate. (n.d.). Summary of quenching and extraction workflow. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction. ResearchGate. Available from: [Link]
-
Sidossis, L. S. (2000). Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism. PubMed Central (PMC). Available from: [Link]
-
Suthers, P. F., et al. (2012). Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling. PubMed Central (PMC). Available from: [Link]
-
ResearchGate. (n.d.). LC-MS/MS parameters used for 13C and 15N labeling experiments. ResearchGate. Available from: [Link]
-
Fan, J., et al. (2020). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Steady state models of stable isotopic distribution. ResearchGate. Available from: [Link]
-
Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Available from: [Link]
-
Adhikari, S., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. PubMed Central (PMC). Available from: [Link]
-
Tay, M. Z., et al. (2015). Extraction parameters for metabolomics from cell extracts. PubMed Central (PMC). Available from: [Link]
-
Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. PubMed Central (PMC). Available from: [Link]
-
Bhowmik, S. K., et al. (2013). Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation. PubMed. Available from: [Link]
-
Martínez-Iglesias, O., et al. (2021). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. ResearchGate. Available from: [Link]
-
Horn, P. J., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central (PMC). Available from: [Link]
-
NIST. (2012). Isotope Enrichment Calculator. National Institute of Standards and Technology. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Evaluating Adenosine-3'-13C as an Internal Standard for Quantitative Bioanalysis
Introduction: The Pursuit of Precision in Adenosine Quantification
To the researchers, scientists, and drug development professionals dedicated to unraveling the complexities of biological systems, the accurate quantification of endogenous molecules is paramount. Adenosine, a purine nucleoside, is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its role in cardiovascular function, neurotransmission, and inflammation makes it a key target in drug discovery and development. However, the reliable measurement of adenosine in biological matrices is fraught with challenges, including its rapid metabolism and the inherent variability of complex sample matrices.
In the realm of liquid chromatography-mass spectrometry (LC-MS), the internal standard is the cornerstone of an accurate and precise quantitative method. It is the silent partner to the analyte, navigating the rigors of sample extraction, potential matrix effects, and instrument variability to ensure that the final reported concentration is a true reflection of its in-vivo state. This guide provides an in-depth evaluation of adenosine-3'-13C as an internal standard for the quantification of adenosine. We will delve into the fundamental principles that make stable isotope-labeled internal standards the preferred choice, compare the performance of this compound with other common internal standards, and provide a detailed, field-proven protocol for its implementation. Our objective is to equip you with the knowledge and practical guidance to develop a self-validating and robust bioanalytical method.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Reign Supreme
The most effective strategy to mitigate variability in bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H or D). The ideal SIL-IS is chemically identical to the analyte, ensuring that it behaves in the same manner during every stage of the analytical process—from extraction and chromatography to ionization in the mass spectrometer.[1][2] This co-elution and identical chemical behavior allow the SIL-IS to perfectly compensate for any sample-to-sample variations, most notably the unpredictable phenomenon of matrix effects.[3]
Matrix effects, the suppression or enhancement of the analyte's ionization signal by co-eluting compounds from the biological matrix, are a major source of error in LC-MS-based bioanalysis.[4] A well-chosen SIL-IS experiences the same matrix effects as the analyte, maintaining a constant analyte-to-internal standard peak area ratio, which is the basis for accurate quantification. This principle, known as isotope dilution mass spectrometry (IDMS), is a primary ratio method of measurement recognized for its high accuracy and precision.[5][6][7][8]
Comparative Evaluation of Internal Standards for Adenosine Quantification
The selection of an appropriate internal standard is a critical decision in method development. While various options exist, they are not all created equal. Here, we compare this compound with other potential internal standards for adenosine quantification.
| Internal Standard Type | Example(s) | Key Advantages | Potential Disadvantages |
| Partially ¹³C-Labeled | Adenosine-3'-¹³C | - Excellent Co-elution: The single ¹³C substitution results in a negligible difference in physicochemical properties, ensuring near-perfect co-elution with adenosine. - High Isotopic Stability: The ¹³C label is incorporated into the stable ribose ring, preventing isotopic exchange. - Reduced Isotopic Crosstalk: A single label minimizes the potential for isotopic contribution to the analyte's mass channel. | - Limited Mass Difference: A mass shift of only +1 Da may not be sufficient on lower resolution mass spectrometers to completely avoid isotopic overlap from the natural abundance of ¹³C in the analyte. - Potential for Differential Fragmentation: While unlikely, the position of the label could theoretically influence fragmentation patterns, although this is rarely observed in practice. |
| Fully ¹³C-Labeled | Adenosine-¹³C₁₀, Adenosine-¹³C₅ (ribose) | - Ideal Physicochemical Match: Chemically identical to adenosine, providing the best possible correction for matrix effects and recovery.[9] - Large Mass Difference: A significant mass shift (e.g., +10 Da) completely separates the analyte and internal standard signals, eliminating isotopic crosstalk. | - Higher Cost: The synthesis of fully labeled compounds is generally more expensive. - Potential for ¹³C-labeled Impurities: The synthesis process may result in trace amounts of unlabeled or partially labeled adenosine. |
| Deuterated | Adenosine-d₄, Adenosine-d₂ | - Cost-Effective: Often less expensive to synthesize than ¹³C-labeled standards. | - Chromatographic Shift (Isotope Effect): The larger relative mass difference between deuterium and hydrogen can sometimes lead to a slight shift in retention time, causing the deuterated standard to elute slightly earlier than the analyte. This can lead to differential matrix effects and compromise accuracy.[10][11] - Potential for Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix. |
| Structural Analog | 2-Chloroadenosine, Nebularine | - Readily Available and Inexpensive: Often commercially available at a lower cost. | - Different Physicochemical Properties: Structural differences lead to different retention times, extraction recoveries, and ionization efficiencies.[2] - Poor Compensation for Matrix Effects: As it does not co-elute with adenosine, it cannot effectively compensate for matrix-induced ionization suppression or enhancement. |
Expert Insight: While fully ¹³C-labeled adenosine represents the theoretical ideal, adenosine-3'-¹³C offers a highly effective and often more cost-efficient alternative. The single ¹³C label provides the crucial benefit of co-elution and isotopic stability, which are the primary determinants of a reliable internal standard. For most modern triple quadrupole mass spectrometers, the +1 Da mass difference is sufficient to ensure accurate quantification, provided the method is properly validated. The potential for chromatographic shifts with deuterated standards makes ¹³C-labeling a more robust choice for achieving the highest level of accuracy and precision.
Experimental Workflow: A Self-Validating Protocol for Adenosine Quantification
This section provides a detailed, step-by-step protocol for the quantification of adenosine in human plasma using adenosine-3'-¹³C as an internal standard. This protocol is designed to be a self-validating system, incorporating quality control checks at each critical stage.
Diagram of the Experimental Workflow
Caption: Experimental workflow for adenosine quantification.
Step-by-Step Methodology
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
1.1. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of adenosine and adenosine-3'-¹³C into separate volumetric flasks.
-
Dissolve in a suitable solvent, such as methanol or a methanol/water mixture, to a final concentration of 1 mg/mL. Store at -20°C.
-
-
1.2. Working Solutions:
-
Prepare intermediate working solutions of adenosine and adenosine-3'-¹³C by diluting the stock solutions with an appropriate solvent (e.g., 50% methanol in water).
-
-
1.3. Calibration Standards:
-
Prepare a series of calibration standards by spiking blank, analyte-free biological matrix (e.g., stripped human plasma) with the adenosine working solution to achieve a concentration range that brackets the expected in-vivo concentrations. A typical range might be 1-1000 ng/mL.
-
-
1.4. Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking blank matrix from a separate stock solution of adenosine than that used for the calibration standards.
-
2. Sample Preparation (Protein Precipitation)
-
2.1. To 50 µL of plasma sample, calibration standard, or QC sample in a 1.5 mL microcentrifuge tube, add 150 µL of the adenosine-3'-¹³C working solution in acetonitrile (e.g., at 100 ng/mL). The acetonitrile acts as the protein precipitating agent.
-
2.2. Vortex mix vigorously for 30 seconds to ensure complete protein precipitation and mixing of the internal standard.
-
2.3. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
2.4. Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
3.1. Liquid Chromatography Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating adenosine.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to elute adenosine, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
3.2. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adenosine: Precursor ion (Q1) m/z 268.1 → Product ion (Q3) m/z 136.1
-
Adenosine-3'-¹³C: Precursor ion (Q1) m/z 269.1 → Product ion (Q3) m/z 136.1
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for both analyte and internal standard.
-
4. Data Analysis and Quantification
-
4.1. Integrate the peak areas for both adenosine and adenosine-3'-¹³C in all samples, standards, and QCs.
-
4.2. Calculate the peak area ratio (adenosine peak area / adenosine-3'-¹³C peak area) for each standard and sample.
-
4.3. Construct a calibration curve by plotting the peak area ratio of the calibration standards against their nominal concentrations. A linear regression with a 1/x² weighting is typically used.
-
4.4. Determine the concentration of adenosine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Trustworthiness: A Self-Validating System
A robust bioanalytical method must be validated to ensure its reliability. The use of adenosine-3'-¹³C as an internal standard is a key component of a self-validating system. Adherence to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is crucial.[12][13]
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that endogenous matrix components do not interfere with the detection of the analyte or internal standard. | Response in blank samples should be <20% of the lower limit of quantification (LLOQ) for the analyte and <5% for the internal standard. |
| Linearity and Range | To demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy and Precision | To assess the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in repeated measurements (precision). | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[14] |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | While not mandatory to be 100%, recovery should be consistent and reproducible across the concentration range. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
The Logic of Isotope Dilution in Ensuring Data Integrity
Caption: The principle of isotope dilution mass spectrometry.
Conclusion: this compound as a Foundational Tool for Reliable Bioanalysis
In the rigorous landscape of bioanalysis, the choice of an internal standard is not a trivial detail but a fundamental determinant of data quality. This guide has demonstrated that adenosine-3'-¹³C stands as a robust and reliable internal standard for the quantification of adenosine by LC-MS/MS. Its key advantages lie in its excellent co-elution with the native analyte and its high isotopic stability, which are essential for the effective compensation of matrix effects and other sources of analytical variability.
While fully ¹³C-labeled adenosine may be considered the theoretical ideal, the practical performance and cost-effectiveness of adenosine-3'-¹³C make it a highly attractive option for routine and high-throughput bioanalysis. Its superiority over deuterated and structural analog internal standards is clear, particularly in its ability to provide a more accurate and precise measurement of adenosine concentrations in complex biological matrices.
By implementing the detailed experimental protocol and adhering to the principles of bioanalytical method validation outlined in this guide, researchers can establish a self-validating system that ensures the scientific integrity and trustworthiness of their data. The use of adenosine-3'-¹³C, grounded in the principles of isotope dilution mass spectrometry, empowers scientists to confidently and accurately measure this critical signaling molecule, thereby advancing our understanding of its role in health and disease.
References
-
Preprints.org. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
Taylor & Francis Online. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
PLOS One. (2018). Accurate measurement of endogenous adenosine in human blood. [Link]
-
PubMed. (2011). Considering the advantages and pitfalls of the use of isotopically labeled protein standards for accurate protein quantification. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResearchGate. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. [Link]
-
WelchLab. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
-
YouTube. (2025). What Is Isotope Dilution Mass Spectrometry?. [Link]
-
Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. [Link]
-
OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Isotope dilution. [Link]
-
PubMed Central. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ResearchGate. (2012). Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization. [Link]
-
Wiley Online Library. (2018). Analytical validation of an in-house method for adenosine deaminase determination. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
Sources
- 1. med.und.edu [med.und.edu]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. preprints.org [preprints.org]
- 4. scispace.com [scispace.com]
- 5. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. foodriskmanagement.com [foodriskmanagement.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. Analytical validation of an in-house method for adenosine deaminase determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Crossroads: Comparing Routes of Administration for 13C Labeled Precursors in Metabolic Research
Introduction: The Journey of a Labeled Molecule
In the intricate world of metabolic research, stable isotope tracing with carbon-13 (13C) labeled precursors stands as a cornerstone technique for unraveling the complexities of biochemical networks.[1] By introducing these labeled molecules into a biological system, we can trace their journey through various metabolic pathways, providing invaluable insights into cellular physiology in both health and disease.[1][2] However, the story of a 13C tracer experiment begins long before the first mass spectrum is acquired. The chosen route of administration is a critical experimental parameter that dictates the bioavailability, distribution, and ultimate metabolic fate of the precursor, profoundly influencing the quality and interpretability of the data.
This guide provides a comprehensive comparison of the most common routes of administration for 13C labeled precursors: oral, intravenous, and intraperitoneal. We will delve into the mechanistic underpinnings of each route, weigh their advantages and disadvantages with supporting experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific experimental needs.
Key Considerations in Choosing an Administration Route
The optimal administration route is not a one-size-fits-all solution. It is a decision that must be carefully considered in the context of the specific research question, the physicochemical properties of the 13C labeled precursor, the animal model being used, and the desired metabolic state for analysis (e.g., steady-state versus dynamic labeling).
A Head-to-Head Comparison of Administration Routes
Oral Administration: The Physiological Pathway
Oral administration, typically via gavage or incorporation into the diet, is often favored for its physiological relevance as it mimics the natural route of nutrient absorption.[3]
Mechanism of Absorption: Following oral administration, the 13C labeled precursor travels through the gastrointestinal tract, where it is absorbed and subjected to first-pass metabolism in the liver before entering systemic circulation. This process influences the bioavailability and the chemical form of the tracer that reaches the target tissues.
Advantages:
-
Physiological Relevance: This route is ideal for studying dietary nutrient metabolism and gut-liver interactions.
-
Non-invasive: Compared to injection methods, oral administration is less invasive and can reduce stress on the animal, which is particularly important for longitudinal studies.[3]
-
Ease of Administration: Oral gavage is a relatively simple procedure to perform.[3]
Disadvantages:
-
Variable Bioavailability: The absorption of the precursor can be influenced by factors such as gastric emptying rate, intestinal transit time, and the presence of other nutrients, leading to variability between individuals.
-
First-Pass Metabolism: The liver may extensively metabolize the precursor before it reaches other tissues, which can be a confounding factor if the target is a peripheral organ.[4]
-
Slower Onset: The time to reach peak plasma concentration is generally longer compared to parenteral routes.[5]
Experimental Data: A study comparing oral and intravenous administration of 13C-labeled glucose in mice found that expired 13CO2 was detected within 10 minutes after oral administration, while it took about 30 minutes for detection after intravenous administration.[5] This highlights the rapid initial processing of orally delivered glucose. Another study demonstrated that oral gavage of [U-13C] glucose in mice resulted in peak plasma enrichment around 15 minutes post-gavage, with subsequent incorporation into central carbon pathways in various tissues.[3]
Intravenous (IV) Administration: Precision and Control
Intravenous administration, either as a bolus injection or a continuous infusion, delivers the 13C labeled precursor directly into the systemic circulation, bypassing the complexities of absorption and first-pass metabolism.[6]
Mechanism of Distribution: Once in the bloodstream, the tracer is rapidly distributed throughout the body, with the rate of tissue uptake depending on blood flow and the expression of specific transporters.
Advantages:
-
100% Bioavailability: The entire dose of the precursor is available to the tissues.[6]
-
Rapid Delivery and Onset: This route provides the fastest way to introduce the tracer and observe its metabolic effects.[6]
-
Precise Control: Continuous infusion allows for the establishment of a metabolic steady-state, where the rate of tracer appearance equals its rate of disappearance, which is crucial for metabolic flux analysis.[7] Bolus injections, on the other hand, are useful for studying dynamic metabolic processes.[8]
Disadvantages:
-
Invasive: Requires technical skill for venous access and can be stressful for the animal, potentially altering its metabolic state.
-
Less Physiologically Relevant for Nutrients: Bypasses the natural absorption and processing of nutrients in the gut and liver.[3]
-
Cost and Complexity: Continuous infusion studies can be more expensive and require specialized equipment like infusion pumps.[9]
Experimental Data: In a study comparing different 1-(13)C glucose infusion protocols for clinical 13C MRS examinations of the brain, intravenous infusion resulted in cerebral enrichment of 1-(13)C glucose at 62% for a high dose and 42% for a low dose, with corresponding enrichments of its principal metabolite, 4-(13)C glutamate, at 13% and 11% respectively.[10] This demonstrates the high level of enrichment achievable with IV administration.
Intraperitoneal (IP) Administration: A Practical Alternative
Intraperitoneal injection offers a parenteral route of administration that is technically simpler than intravenous injection.
Mechanism of Absorption: The tracer is injected into the peritoneal cavity and is primarily absorbed into the portal circulation, which then passes through the liver before entering the systemic circulation. A smaller fraction is absorbed directly into the systemic circulation via the subdiaphragmatic lymphatics.
Advantages:
-
Easier than IV: IP injections are generally easier and faster to perform than IV injections.
-
Rapid Absorption: Provides a relatively rapid onset of action, though typically slower than IV.[9]
-
Larger Volumes: The peritoneal cavity can accommodate larger injection volumes compared to intravenous or subcutaneous routes.
Disadvantages:
-
Variable Absorption: The rate of absorption can be inconsistent and is influenced by factors such as the injection site and the animal's activity level.
-
Potential for Injury: There is a risk of injecting the tracer directly into an abdominal organ, such as the intestine or bladder.
-
Partial First-Pass Effect: A significant portion of the absorbed tracer will pass through the liver before reaching the systemic circulation.
Experimental Data: A study optimizing 13C stable isotope labeling for studying the tricarboxylic acid (TCA) cycle in mouse models found that 13C-glucose administered via intraperitoneal injection at a concentration of 4 mg/g resulted in the best overall TCA labeling after a 90-minute incorporation period.[9] This study also highlighted that for most organs, a 3-hour fast prior to label administration improved labeling efficiency.[9]
Comparative Data Summary
| Feature | Oral Administration | Intravenous Administration | Intraperitoneal Administration |
| Bioavailability | Variable, subject to absorption and first-pass metabolism | 100% | High, but can be variable; partial first-pass effect |
| Speed of Onset | Slower | Fastest | Fast, but slower than IV |
| Physiological Relevance | High (mimics natural nutrient intake) | Low (bypasses gut and liver) | Moderate (partially mimics portal circulation) |
| Invasiveness | Minimally invasive (gavage) | Highly invasive (requires venous access) | Moderately invasive |
| Control over Dose | Less precise | High (especially with infusion) | Moderate |
| Typical Applications | Studies on dietary metabolism, gut-liver axis | Metabolic flux analysis, studies requiring rapid and complete tracer delivery | General metabolic studies where IV access is difficult |
| Key Advantage | Physiologically relevant | Precision and control | Ease of administration |
| Key Disadvantage | Variable bioavailability | Invasive and less physiological | Inconsistent absorption |
Experimental Protocols
Protocol 1: Oral Gavage of [U-13C] Glucose in Mice
This protocol is adapted from a study on in vivo metabolomics using oral gavage.[3]
Materials:
-
[U-13C] Glucose
-
Sterile water or saline
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Dissolve the [U-13C] glucose in sterile water or saline to the desired concentration (e.g., 2 g/kg body weight).[3]
-
Animal Preparation: Fast the mice for a short period (e.g., 4-6 hours) to reduce the endogenous glucose pool.
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the prepared [U-13C] glucose solution.
-
-
Sample Collection: Collect tissues and plasma at predetermined time points post-gavage (e.g., 15, 30, 120, and 240 minutes).[3] Promptly freeze samples in liquid nitrogen.
Protocol 2: Intravenous Bolus Injection of 13C-labeled Precursor in Mice
This protocol is based on methods described for tracer studies in mouse tumor xenografts.[8]
Materials:
-
13C-labeled precursor (e.g., 13C6-glucose)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (or similar)
-
Mouse restrainer
-
Warming pad or heat lamp
Procedure:
-
Preparation of Dosing Solution: Dissolve the 13C-labeled precursor in sterile PBS to the desired concentration.
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Gently warm the tail using a warming pad or heat lamp to dilate the lateral tail veins.
-
-
Administration:
-
Identify a lateral tail vein.
-
Insert the needle into the vein at a shallow angle.
-
Slowly inject the bolus of the tracer solution.
-
-
Sample Collection: Immediately after injection and at subsequent time points, collect blood and tissues as required by the experimental design.[8] Flash-freeze tissues in liquid nitrogen.
Protocol 3: Intraperitoneal Injection of 13C-labeled Glucose in Mice
This protocol is based on an optimization study for TCA cycle labeling.[9]
Materials:
-
13C-labeled glucose
-
Sterile saline
-
Syringes with appropriate needles (e.g., 27-gauge)
Procedure:
-
Preparation of Dosing Solution: Dissolve the 13C-labeled glucose in sterile saline to the desired concentration (e.g., 4 mg/g body weight).[9]
-
Animal Preparation: Fast the mice for a specified period (e.g., 3 hours) if required by the experimental design.[9]
-
Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Inject the tracer solution into the peritoneal cavity.
-
-
Sample Collection: Euthanize the mice and collect tissues and plasma at the desired time point (e.g., 90 minutes post-injection).[9] Snap-freeze samples in liquid nitrogen.
Visualization of Experimental Workflows
Caption: A generalized workflow for 13C labeled precursor administration and analysis.
Analytical Methods for Detecting 13C Enrichment
The final step in a 13C tracer experiment is the analysis of isotopic enrichment in metabolites. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive method for detecting and quantifying the incorporation of 13C into metabolites.[1] It allows for the determination of mass isotopologue distributions (MIDs), which reflect the number of 13C atoms in a given metabolite.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that can not only quantify 13C enrichment but also provide information about the specific position of the 13C label within a molecule.[12][13] This positional information is invaluable for elucidating complex metabolic pathways.
The choice between MS and NMR depends on the specific research question, the required sensitivity, and the level of structural information needed.
Conclusion: Charting the Right Course
The selection of an administration route for 13C labeled precursors is a critical decision that shapes the outcome of a metabolic tracing study. Oral administration offers physiological relevance, making it ideal for studies of nutrient metabolism. Intravenous administration provides unparalleled precision and control, which are essential for metabolic flux analysis. Intraperitoneal injection serves as a practical and effective alternative when IV access is challenging.
By carefully considering the strengths and limitations of each route in the context of their experimental goals, researchers can navigate this crucial crossroads and embark on a well-defined path toward a deeper understanding of metabolic networks. This guide, with its comparative data and detailed protocols, is intended to serve as a valuable resource for designing robust and insightful 13C tracer experiments.
References
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4558–4563. [Link]
-
PubMed. (n.d.). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Retrieved January 16, 2026, from [Link]
-
Moreno, A., Blüml, S., Hwang, J. H., & Ross, B. D. (2001). Alternative 1-(13)C glucose infusion protocols for clinical (13)C MRS examinations of the brain. Magnetic Resonance in Medicine, 46(1), 39–48. [Link]
-
Fan, T. W.-M., Lane, A. N., Higashi, R. M., & Yan, J. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in Molecular Biology, 1301, 141–153. [Link]
-
Royal Society of Chemistry. (n.d.). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Retrieved January 16, 2026, from [Link]
-
bioRxiv. (2025, April 25). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]
-
Arlt, E., & Glimm, H. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101344. [Link]
-
Seneviratne, S. L., et al. (2022). Oral and intravenous glucose administration elicit opposing microvascular blood flow responses in skeletal muscle of healthy people: role of incretins. The Journal of Physiology, 600(3), 639-653. [Link]
-
University of Kentucky. (2020). Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics. UKnowledge. [Link]
-
PubMed. (n.d.). Use of 13C-labeled Glucose for Measuring Exogenous Glucose Oxidation in Mice. Retrieved January 16, 2026, from [Link]
-
Medical News Today. (2023, November 2). Drug routes of administration, their benefits, and risks. [Link]
-
ResearchGate. (n.d.). Advantages and disadvantages of different routes of administration for systemic drug delivery. Retrieved January 16, 2026, from [Link]
-
Jensen, M. D., & Nielsen, S. (2014). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 55(10), 2017–2026. [Link]
-
Fan, T. W.-M., Lane, A. N., & Higashi, R. M. (2012). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 133(3), 366–391. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. Use of 13C-labeled glucose for measuring exogenous glucose oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug routes of administration, their benefits, and risks [medicalnewstoday.com]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Alternative 1-(13)C glucose infusion protocols for clinical (13)C MRS examinations of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Adenosine-3'-13C
As researchers and drug development professionals, our work with isotopically labeled compounds is fundamental to discovery. Adenosine-3'-13C, a powerful tool in metabolic research and biomolecular NMR, requires meticulous handling not just during experimentation, but through to its final disposal.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounding every procedure in the core principles of chemical safety and regulatory compliance. Our focus is to move beyond a simple checklist, explaining the causality behind each step to ensure a self-validating and trustworthy safety system within your laboratory.
Part 1: The Core Safety Principle: Isotope vs. Chemical Hazard
A common point of confusion in disposing of isotopically labeled compounds is the distinction between stable and radioactive isotopes. This distinction is the foundational principle governing the entire disposal process.
-
Carbon-13 (¹³C): A Stable, Non-Radioactive Isotope: The ¹³C isotope is a naturally occurring, stable form of carbon.[4] Unlike its radioactive counterpart, Carbon-14 (¹⁴C), ¹³C does not undergo radioactive decay or emit radiation.[4][5] Consequently, this compound poses no radiological risk , and its disposal does not require specialized radioactive waste handling procedures.[5][] When disposing of compounds containing stable isotopes, no extra handling procedures beyond those for the unenriched material are necessary.[5]
-
Adenosine: The Chemical Hazard Profile: The safety protocols for this compound are dictated entirely by the toxicological and chemical properties of the adenosine molecule itself.[4] According to Safety Data Sheets (SDS), Adenosine is classified as a hazardous chemical. Key hazard statements include:
Therefore, all waste containing this compound must be managed as hazardous chemical waste . The ¹³C label serves only as an identifier and does not alter the chemical waste category.
Part 2: Disposal Workflow and Decision Diagram
The following diagram illustrates the logical workflow for determining the correct disposal path for this compound, emphasizing the initial, critical assessment of the isotope's nature.
Caption: Disposal decision workflow for this compound.
Part 3: Step-by-Step Disposal Protocol
This protocol provides the detailed, sequential steps for the safe collection and disposal of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the compound or its waste, always wear standard laboratory PPE to mitigate the chemical risks of adenosine.
-
Eye Protection: Safety goggles or glasses.[4]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat.[4]
Step 2: Segregate the Waste Stream Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designate a specific waste container for this compound.
-
Do NOT mix this waste with general trash, radioactive waste, biohazardous waste, or other incompatible chemical waste streams.[5][] Chemical waste must be separated from common chemical or medical waste.[]
Step 3: Use a Designated Hazardous Waste Container The integrity of the container is essential for safe storage.
-
The container must be made of a material compatible with adenosine solutions (e.g., High-Density Polyethylene - HDPE).
-
It must have a secure, leak-proof screw-top cap to prevent spills and fumes.[8][9]
-
The container must be in good condition, free of cracks or residue on the exterior.
Step 4: Label the Container Correctly and Completely Regulatory compliance begins with accurate labeling.[8][9]
-
Affix your institution's official "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" . Avoid abbreviations.
-
List all constituents, including solvents (e.g., "Water," "DMSO") and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant") by checking the appropriate boxes on the label.
Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA) Store the waste safely in the lab pending pickup.
-
The designated location for temporary hazardous waste storage in a lab is known as a Satellite Accumulation Area (SAA).[8]
-
Keep the waste container closed at all times , except when adding waste.[8]
-
Store the container in a secondary containment bin to prevent spills from spreading.
-
Ensure the SAA is away from drains and sources of ignition.
Step 6: Arrange for Final Disposal Laboratory personnel are responsible for proper collection and labeling; final disposal is managed by trained professionals.
-
Once the container is full or you have no further need to collect this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[][8]
-
Complete any required waste pickup forms, ensuring the information matches the container label.
-
Never pour adenosine waste down the drain. [8][9] This is a violation of environmental regulations and can compromise your facility's water discharge permits.
Part 4: Summary of Waste Streams and Handling
The following table summarizes the correct handling procedures for different types of waste contaminated with this compound.
| Waste Type | Description | Disposal Protocol |
| Unused/Expired Solid | Pure this compound powder or crystals in its original or other container. | Dispose of the entire container as hazardous chemical waste. Ensure it is properly labeled with a hazardous waste tag.[10] |
| Contaminated Labware | Non-sharp items like pipette tips, microfuge tubes, and gloves contaminated with the compound. | Collect in a designated, compatible hazardous waste container (e.g., a lined cardboard box or a plastic tub). Label clearly as "Solid Hazardous Waste" with the chemical name.[] |
| Aqueous/Solvent Solutions | Buffers, media, or other solutions containing dissolved this compound. | Collect in a designated, leak-proof liquid hazardous waste container. Do not overfill (leave >10% headspace). Ensure the container is compatible with any solvents used.[9] |
| Contaminated Sharps | Needles, syringes, or glass Pasteur pipettes contaminated with the compound. | Place immediately into a designated, puncture-resistant sharps container for chemical-contaminated sharps.[] This container must then be managed as hazardous waste through EH&S. |
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
Laboratory Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Laboratory Waste Disposal Guidelines. University of Wollongong. [Link]
-
Adenosine Safety Data Sheet. Bio-Synthesis Inc. [Link]
-
Adenosine 3'-triphosphate. PubChem, National Institutes of Health. [Link]
-
Adenosine Injection Safety Data Sheet. Pfizer. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Adenosine Safety Data Sheet. DC Fine Chemicals. [Link]
-
Adenosine. DrugFuture. [Link]
-
ADENOSINE (3'-13C, 98%). Eurisotop. [Link]
-
13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. moravek.com [moravek.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. odu.edu [odu.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. agscientific.com [agscientific.com]
A Comprehensive Guide to the Safe Handling of Adenosine-3'-13C: Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When working with isotopically labeled compounds such as Adenosine-3'-13C, a meticulous approach to handling is essential. This guide provides in-depth, procedural information on the necessary personal protective equipment (PPE), operational plans, and disposal methods to ensure a safe and contamination-free laboratory environment. As your partner in research, we are committed to providing value beyond the product, empowering you with the knowledge to handle specialized reagents with confidence and precision.
While Carbon-13 (¹³C) is a stable, non-radioactive isotope, posing no radiological risk, the safety precautions for ¹³C-labeled compounds are dictated by the chemical and toxicological properties of the molecule itself.[1] Therefore, this compound should be handled with the same care as its unlabeled counterpart and other similar nucleoside analogs. Although some safety data sheets for adenosine may classify it as non-hazardous, it is best practice in a laboratory setting to treat all chemical substances with a degree of caution. For adenosine analogs, it is prudent to assume they may be harmful if ingested, inhaled, or absorbed through the skin.[2]
I. Core Personal Protective Equipment (PPE) Requirements
A thorough risk assessment of your specific experimental procedures should always be conducted to determine the exact level of PPE required. However, the following table outlines the minimum recommended PPE for handling this compound in various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles | Chemical-resistant nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator (if not in a fume hood) |
| Solution Preparation and Handling | Chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Experimental Procedures | Safety glasses with side shields or chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Spill Cleanup (Solid or Liquid) | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | N95 or higher-rated respirator |
-
Eye and Face Protection : To safeguard against accidental splashes of solutions or contact with airborne particles of the solid compound, ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are essential.[3] A face shield should be used in conjunction with goggles during procedures with a high risk of splashing.[3]
-
Hand Protection : Disposable nitrile gloves are mandatory to prevent skin contact.[3] Double-gloving is a recommended best practice, especially when handling the concentrated solid, to provide an extra layer of protection against potential contamination.[1]
-
Body Protection : A laboratory coat, preferably made of a polyester-cotton blend, protects your skin and personal clothing from contamination.[3] For large-scale operations or spill cleanup, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection : When handling the powdered form of this compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is crucial to prevent inhalation of airborne particles.[2][3]
II. Operational Plan: From Receipt to Disposal
A structured workflow is critical to maintaining a safe and efficient laboratory environment. The following step-by-step guidance will walk you through the key stages of handling this compound.
-
Upon receipt, inspect the packaging for any signs of damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
For hygroscopic compounds, storage in a desiccator or a dry box with an inert atmosphere is ideal.[4]
-
If the compound is photosensitive, store it in a dark location or use light-blocking containers.[4]
The following diagram illustrates the recommended workflow for preparing and handling this compound.
Caption: Workflow for Safe Handling of this compound.
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess : Determine the nature and extent of the spill.
-
Contain : For liquid spills, use appropriate absorbent materials to contain the spill. For solid spills, gently cover with a damp paper towel to avoid creating dust.
-
Clean : Wearing appropriate PPE, clean the spill area according to your institution's established procedures.
-
Dispose : All contaminated materials must be disposed of as hazardous waste.
III. Disposal Plan
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, clearly labeled hazardous waste container.
-
Stable Isotope Waste : Since ¹³C is a stable isotope, the waste does not pose a radiological hazard.[1][5] Therefore, no special precautions for radioactivity are needed.[5] The waste should be handled according to local, state, and federal regulations for chemical waste.[5]
-
Consult Regulations : Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.[]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.
References
- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Benchchem.
- Personal protective equipment for handling Adenosine 5'-phosphorothio
- Safeguarding Your Research: Personal Protective Equipment for Handling Adenosine-13C10. Benchchem.
- Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling of 13C-Labeled Compounds. Benchchem.
- How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
- How to Dispose the Waste
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
